molecular formula C14H11NO4 B572848 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261906-95-9

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B572848
CAS No.: 1261906-95-9
M. Wt: 257.245
InChI Key: PGGHLIXPLNWTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1261906-95-9) is a high-purity benzoic acid derivative supplied for advanced chemical and pharmacological research. This compound features a 1,3-benzodioxole (methylenedioxyphenyl) group, a pharmacophore of significant interest in medicinal chemistry due to its association with diverse biological activities . The molecular structure, which includes both an amino and a carboxylic acid functional group, makes this compound a valuable building block (synthon) for the synthesis of more complex molecules, such as in the development of novel pharmaceutical candidates . Research into 1,3-benzodioxole-containing compounds has highlighted their potential as key structural motifs in developing agents with insecticidal properties, as evidenced by studies on related structures against vectors like Aedes aegypti . The presence of the methylenedioxy substituent on the aromatic ring is a key structural feature that can influence biological activity and metabolic stability. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGHLIXPLNWTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689933
Record name 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-95-9
Record name 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a complex organic molecule with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring an amino group, a carboxylic acid, and a substituted phenyl ring, makes it a valuable building block for the synthesis of novel compounds with diverse biological activities and material properties. This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The presented route emphasizes strategic bond formation through modern cross-coupling chemistry and reliable functional group transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the key carbon-carbon bond connecting the benzoic acid core and the 3,4-methylenedioxyphenyl moiety is formed late in the synthesis. This strategy allows for the use of readily available starting materials and leverages the power of well-established, high-yielding reactions. The proposed synthesis commences with the commercially available and versatile building block, 3-bromo-5-nitrobenzoic acid.

Overall Synthesis Pathway

The synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid can be efficiently achieved in a two-step sequence starting from 3-bromo-5-nitrobenzoic acid. The key steps involve a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group.

Synthesis_Pathway 3-Bromo-5-nitrobenzoic_acid 3-Bromo-5-nitrobenzoic acid Suzuki_Coupling Suzuki-Miyaura Coupling 3-Bromo-5-nitrobenzoic_acid->Suzuki_Coupling 3,4-Methylenedioxyphenylboronic_acid 3,4-Methylenedioxyphenylboronic acid 3,4-Methylenedioxyphenylboronic_acid->Suzuki_Coupling Intermediate 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid Suzuki_Coupling->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Final_Product 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid Reduction->Final_Product

Caption: Overall synthetic route to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial and most critical step in this synthetic sequence is the formation of the biaryl scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.[1][2][3][4][5] In this step, 3-bromo-5-nitrobenzoic acid is coupled with 3,4-methylenedioxyphenylboronic acid in the presence of a palladium catalyst and a base.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromo-5-nitrobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (3,4-methylenedioxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product ArX 3-Bromo-5-nitrobenzoic acid ArX->Oxidative_Addition Ar'B(OH)2 3,4-Methylenedioxyphenylboronic acid + Base Ar'B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture, typically dioxane/water (4:1). To this mixture, add a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group in 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid to the corresponding amine. This transformation is a common and well-understood process in organic synthesis, with several reliable methods available.[6][7][8][9] Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid
  • Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-4 MPa) and stir the mixture at room temperature.[7] The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent. Evaporate the solvent under reduced pressure to obtain the crude product. The final product, 3-amino-5-(3,4-methylenedioxyphenyl)benzoic acid, can be purified by recrystallization if necessary.

Quantitative Data Summary

StepReactionStarting MaterialsKey ReagentsTypical Yield
1Suzuki-Miyaura Coupling3-Bromo-5-nitrobenzoic acid, 3,4-Methylenedioxyphenylboronic acidPd(dppf)Cl2, K2CO385-95%
2Nitro Group Reduction3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acidH2, 10% Pd/C>95%

Alternative Synthetic Considerations

While the presented Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions could also be employed for the key C-C bond formation. The Ullmann condensation , a copper-catalyzed reaction, is a viable alternative, though it often requires harsher reaction conditions.[10][11][12][13] Additionally, for the formation of the C-N bond in related structures, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed approach for coupling amines with aryl halides.[14][15][16][17]

The reduction of the nitro group can also be achieved using other reagents besides catalytic hydrogenation. Methods employing reducing agents like ammonium thiosulfate or hydrazine hydrate in the presence of a catalyst are also effective.[6][8]

Conclusion

The synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is effectively accomplished through a strategic two-step sequence involving a Suzuki-Miyaura cross-coupling and a subsequent nitro group reduction. This pathway is characterized by its efficiency, high yields, and the use of well-established and reliable chemical transformations. The methodologies and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to access this valuable and complex molecular scaffold for further investigation and application.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.
  • Patsnap Eureka. (n.d.). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate.
  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.
  • Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.
  • ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from

  • Unknown. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers.
  • ResearchGate. (n.d.). Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as....
  • Chem-Impex. (n.d.). 3-Bromo-5-nitrobenzoic acid.
  • ChemicalBook. (n.d.). 3-Bromo-5-nitrobenzoic acid synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Unknown. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Google Patents. (n.d.). US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.
  • YouTube. (2020, July 11). Suzuki Coupling.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • PMC - NIH. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
  • ResearchGate. (n.d.). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives.
  • ResearchGate. (n.d.). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.
  • Globe Thesis. (2024, June 14). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction.
  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, data on structurally related compounds, and theoretical predictions to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers structural characteristics, predicted physicochemical parameters, and detailed, field-proven methodologies for its synthesis and analytical characterization. The causality behind experimental choices is explained to provide practical insights for laboratory application.

Introduction and Structural Elucidation

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, also known as 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an amino group at the 3-position and a 3,4-methylenedioxyphenyl (or 1,3-benzodioxol) substituent at the 5-position. This unique combination of a biphenyl-like backbone with acidic (carboxylic acid) and basic (amino) functional groups, along with the rigid, planar methylenedioxy ring system, suggests potential applications as a scaffold in medicinal chemistry and materials science. Benzoic acid and its derivatives are known to exhibit a range of biological activities and are utilized as building blocks in the synthesis of more complex molecules[1]. The presence of both hydrogen bond donors and acceptors, along with its amphoteric nature, implies that its solubility and interactions with biological targets will be significantly influenced by pH.

Chemical Identity
IdentifierValueSource
CAS Number 1261906-95-9
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.25 g/mol
Canonical SMILES C1=C(C=C(C=C1C(=O)O)N)C2=CC3=C(C=C2)OCO3
InChI Key PGGHLIXPLNWTIK-UHFFFAOYSA-N[2]

Physicochemical Properties: A Data-Driven Assessment

Predicted Physicochemical Parameters
PropertyPredicted ValueMethod/Rationale
Melting Point Not available. Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic carboxylic acids. For comparison, 3,5-diaminobenzoic acid melts at 235-238 °C.Inferred from related structures.
Boiling Point Not available. Likely to decompose at high temperatures before boiling under atmospheric pressure.Inferred from related structures.
pKa (acidic) ~4-5Based on the pKa of benzoic acid (4.2) and the electron-donating effect of the amino group, which would slightly increase the pKa.[3][4]
pKa (basic) ~3-4Based on the pKa of aniline (4.6), reduced by the electron-withdrawing carboxylic acid group.
logP ~2.5 - 3.5Predicted using computational models. The lipophilicity is influenced by the aromatic rings, balanced by the polar amino and carboxylic acid groups.[5]
Solubility Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Solubility in aqueous solutions is expected to be pH-dependent.Based on the general solubility of benzoic acid and its derivatives.[6][7]

Synthesis and Purification: A Proposed Methodology

While a specific synthesis protocol for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is not widely published, a plausible synthetic route can be designed based on established organic chemistry reactions, such as the Suzuki cross-coupling reaction.

Proposed Synthesis Workflow

SynthesisWorkflow A 3-Bromo-5-nitrobenzoic acid C Suzuki Coupling (Pd catalyst, base) A->C B 3,4-Methylenedioxyphenylboronic acid B->C D 3-(3,4-Methylenedioxyphenyl)-5-nitrobenzoic acid C->D Formation of C-C bond E Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) D->E F 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid E->F Reduction of nitro group

Caption: Proposed synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Suzuki Cross-Coupling Reaction

  • To a solution of 3-bromo-5-nitrobenzoic acid (1 equivalent) and 3,4-methylenedioxyphenylboronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

  • Isolate the crude 3-(3,4-methylenedioxyphenyl)-5-nitrobenzoic acid by filtration.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro compound from the previous step in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used[8].

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete, as monitored by TLC or HPLC.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Neutralize the reaction mixture to precipitate the final product.

  • Collect the solid by filtration and wash with water.

Purification

The crude 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.

Analytical Characterization: A Comprehensive Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of aminobenzoic acid derivatives and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm or 280 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities[9][10][11].

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected chemical shifts can be predicted based on the structure and comparison with similar known compounds.

  • ¹H NMR: Expect signals in the aromatic region (around 6.5-8.0 ppm) corresponding to the protons on both phenyl rings. The protons of the methylenedioxy group will likely appear as a singlet around 6.0 ppm. The amino and carboxylic acid protons will be visible, though their chemical shifts can be broad and solvent-dependent.

  • ¹³C NMR: Aromatic carbons will resonate in the range of 110-150 ppm. The carbonyl carbon of the carboxylic acid will be further downfield (around 170 ppm), and the methylenedioxy carbon will be around 100 ppm.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1680 cm⁻¹[12].

  • C-O stretch (methylenedioxy): Bands in the fingerprint region.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 258.25. In negative ion mode, the [M-H]⁻ ion would be at m/z 256.25.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals can be achieved through slow evaporation of a saturated solution in an appropriate solvent[13][14].

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, along with robust methodologies for its synthesis and characterization. While direct experimental data for this specific compound is limited, the information compiled herein, based on established chemical principles and data from analogous structures, offers a valuable resource for researchers. The provided protocols and analytical methods are designed to be readily applicable in a laboratory setting, facilitating further investigation into the potential applications of this interesting molecule.

References

  • HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography. (URL: [Link])

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. (URL: [Link])

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. (URL: [Link])

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (URL: )
  • pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. (URL: [Link])

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. (URL: [Link])

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. (URL: [Link])

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (URL: [Link])

  • Benzoic acid. Sciencemadness Wiki. (URL: [Link])

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • The solubility of benzoic acid in seven solvents. ResearchGate. (URL: [Link])

  • Method for preparing 3-amino-2-methyl benzoic acid.

Sources

A Technical Guide to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid: A Research Chemical with Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (CAS Number: 1261906-95-9), a research chemical situated at the intersection of several key pharmacophores. For the intended audience of researchers, scientists, and drug development professionals, this guide will delve into its chemical properties, a plausible synthetic route, and the biological rationale that makes this molecule a compelling subject for further investigation. Given the limited publicly available data on this specific compound, this guide will leverage established principles of medicinal chemistry and data from structurally related molecules to illuminate its potential.

Chemical Identity and Physicochemical Properties

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, also known by its synonym 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an amine group and a 3,4-methylenedioxyphenyl (also known as piperonyl) group at the 3- and 5-positions, respectively. This unique arrangement of functional groups suggests a potential for diverse biological activities.

PropertyValueSource
CAS Number 1261906-95-9[1][2]
Molecular Formula C₁₄H₁₁NO₄[1][2]
Molecular Weight 257.25 g/mol [1][2]
Appearance (Predicted) Off-white to light brown solid-
Solubility (Predicted) Soluble in DMSO, DMF, and methanol-
Purity Typically available at ≥95%[3]

Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The proposed synthesis involves the coupling of two commercially available starting materials: 3-amino-5-bromobenzoic acid and 3,4-methylenedioxyphenylboronic acid.

G A 3-Amino-5-bromobenzoic Acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B 3,4-Methylenedioxyphenylboronic Acid B->C D 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid C->D Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline based on standard Suzuki-Miyaura coupling conditions and should be optimized for specific laboratory settings.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-amino-5-bromobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition: A degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), is added. This is followed by the addition of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is diluted with water and acidified (e.g., with 1M HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Biological Rationale and Potential Significance

The therapeutic potential of this molecule can be inferred from its constituent chemical motifs: the aminobenzoic acid scaffold and the methylenedioxyphenyl group.

G A 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid B Aminobenzoic Acid Scaffold A->B Contains C Methylenedioxyphenyl Group A->C Contains D Potential Biological Activities B->D Contributes to Antimicrobial, Anticancer, Anti-inflammatory properties C->D Modulates Metabolism (CYP450 Inhibition), Bioavailability, and can possess Antioxidant properties

Caption: Key structural motifs and their potential biological implications.

The Aminobenzoic Acid Scaffold

Aminobenzoic acids are prevalent in medicinal chemistry. Para-aminobenzoic acid (PABA) is a well-known building block for drugs with a wide range of applications, from antimicrobials to UV protectants.[8][9] Derivatives of aminobenzoic acid have demonstrated significant antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties.[10][11] The substitution pattern on the aromatic ring plays a crucial role in determining the specific biological activity.

The Methylenedioxyphenyl Group

The methylenedioxyphenyl group is a feature of many natural products, including piperine from black pepper, and is also found in several synthetic drugs.[10][12][13] This group can have a profound impact on the pharmacological profile of a molecule.

  • Metabolic Modulation: One of the most significant properties of the methylenedioxyphenyl group is its ability to inhibit cytochrome P450 (CYP) enzymes.[10][14][15][16] This inhibition can reduce the metabolism of co-administered drugs, thereby increasing their bioavailability and duration of action. This property is exploited in pesticide formulations where piperonyl butoxide acts as a synergist.[16] In drug design, this can be a double-edged sword, potentially leading to drug-drug interactions but also offering a strategy to enhance the efficacy of rapidly metabolized compounds.

  • Inherent Biological Activity: The methylenedioxyphenyl moiety itself is associated with a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects.[1][14]

Potential Research Applications and Future Directions

Given the lack of specific data, 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid represents a greenfield for research. Based on the analysis of its structural components, several avenues of investigation are warranted.

  • Anticancer Drug Discovery: Many benzoic acid derivatives have been investigated as anticancer agents.[13] The presence of the methylenedioxyphenyl group, found in some compounds with cytotoxic activity, makes this molecule a candidate for screening against various cancer cell lines.

  • Antimicrobial Research: The aminobenzoic acid scaffold is a known pharmacophore in antimicrobial agents.[9][10] This compound could be tested for its efficacy against a panel of bacterial and fungal strains.

  • Enzyme Inhibition Studies: A primary area of interest would be to quantify its inhibitory activity against various cytochrome P450 isoforms. This would establish its potential as a metabolic modulator.

Hypothetical Screening Cascade

A logical first step in characterizing the biological activity of this compound would be to employ a tiered screening approach.

G A Compound Synthesis and Purification B Primary Screening A->B C Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->C D Antimicrobial Assays (e.g., MIC determination) B->D E CYP450 Inhibition Assays (e.g., fluorescent probe-based) B->E F Secondary Screening (for active compounds) C->F D->F E->F G Mechanism of Action Studies F->G H In Vivo Efficacy and Toxicology Studies G->H

Caption: A hypothetical workflow for the preliminary biological screening of the title compound.

Conclusion

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a structurally intriguing research chemical that remains largely unexplored. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The combination of the biologically active aminobenzoic acid scaffold with the metabolism-modulating methylenedioxyphenyl group provides a strong rationale for its investigation as a potential therapeutic agent or a tool for chemical biology. Future research focused on its synthesis, purification, and systematic biological screening is necessary to unlock the full potential of this promising molecule.

References

Click to expand
  • Flanagan, S. D. (2013). Methylenedioxyphenyl. CureFFI.org. [Link]

  • Kumar, P. S., Dhanaraj, P., Obadiah, A., & Vasanthkumar, S. (2021). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. ResearchGate. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Yamamoto, H., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology, 89(11), e0094923. [Link]

  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Drug Metabolism Reviews, 44(4), 382-395. [Link]

  • ResearchGate. (2025). Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representative methylenedioxyphenyl-containing phytochemicals (broken.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of methylenedioxyphenyl-containing phytochemicals-the broken.... ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 1261906-95-9| Chemical Name : 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Pharmaffiliates. [Link]

  • Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(11), 1546. [Link]

  • Nayyar, A., & Malpathak, N. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(8), 14838-14869. [Link]

  • Peng, W. J., Han, X. W., & Yu, B. (2005). Synthesis of C-Aryl-flavonoid Derivatives via Suzuki-Miyaura Coupling Reaction. Scilit. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7706. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (Molecular Formula: C₁₄H₁₁NO₄, Molecular Weight: 257.25 g/mol ) is a complex organic molecule incorporating two key pharmacologically relevant scaffolds: a substituted aminobenzoic acid and a methylenedioxyphenyl ring system.[1][2][3] The precise characterization of such molecules is fundamental in drug discovery and development, ensuring purity, confirming identity, and elucidating structure-activity relationships. This guide provides an in-depth technical overview of the expected spectral data for this compound, offering field-proven insights into the methodologies and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not publicly available, this guide will synthesize data from analogous structures to present a robust, predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. For 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, we anticipate signals in the aromatic, methylenedioxy, and amine/acid regions.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Causality
~12.5Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding.[4]
~7.2 - 7.5Multiplet3HAromatic (Benzoic Acid Ring)The protons on the aminobenzoic acid ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the substitution.
~6.9 - 7.1Multiplet3HAromatic (Methylenedioxyphenyl Ring)The protons on the methylenedioxyphenyl ring will also be in the aromatic region, influenced by the electron-donating nature of the dioxole group.
~6.0Singlet2H-O-CH₂-O-The two protons of the methylenedioxy bridge are equivalent and appear as a characteristic singlet.[5]
~5.3Singlet (broad)2H-NH₂The amine protons often appear as a broad singlet and can exchange with deuterium in solvents like D₂O.[4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, offering direct insight into the carbon framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Predicted δ (ppm)Carbon AssignmentRationale & Causality
~168C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a high chemical shift.[6]
~148-150C-O (Methylenedioxyphenyl)The two carbons of the methylenedioxyphenyl ring attached to oxygen are highly deshielded.
~145C-NH₂ (Aminobenzoic Acid)The carbon attached to the amino group is deshielded.
~110-135Aromatic CarbonsThe remaining aromatic carbons will appear in this range, with their specific shifts influenced by their position relative to the substituents.[7]
~101-O-CH₂-O-The carbon of the methylenedioxy bridge has a characteristic chemical shift.[5]
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like those in carboxylic acids and amines.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

NMR Acquisition Workflow

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid will be dominated by absorptions from the carboxylic acid, amino, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Causality
3300-3500N-H StretchPrimary Amine (-NH₂)The two N-H bonds of the primary amine will give rise to two distinct stretching bands in this region.[8]
2500-3300 (broad)O-H StretchCarboxylic Acid (-COOH)The O-H stretch of the carboxylic acid is typically very broad due to extensive hydrogen bonding.
~1700C=O StretchCarboxylic Acid (-COOH)The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp absorption.
1550-1650N-H Bend & C=C StretchAmine & Aromatic RingThe bending vibration of the N-H bonds and the stretching vibrations of the aromatic C=C bonds appear in this region.
~1250 & ~1040C-O StretchMethylenedioxy & Carboxylic AcidAsymmetric and symmetric C-O-C stretching of the methylenedioxy group and the C-O stretch of the carboxylic acid are expected here.
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow

Caption: Standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

ESI is a soft ionization technique well-suited for polar molecules like the target compound.

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, is expected as the base peak or a prominent ion at an m/z of 258.26.

  • Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, is expected at an m/z of 256.24.

Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the molecular ion will induce fragmentation, providing clues to the molecule's structure.

  • [M+H]⁺ Fragmentation:

    • Loss of H₂O (18 Da): A common loss from the carboxylic acid group, leading to a fragment at m/z 240.25.

    • Loss of CO (28 Da): Subsequent loss of carbon monoxide from the acylium ion is a characteristic fragmentation of benzoic acids, resulting in a fragment at m/z 212.25.[9]

  • [M-H]⁻ Fragmentation:

    • Loss of CO₂ (44 Da): Decarboxylation is a dominant fragmentation pathway for deprotonated carboxylic acids, yielding a major fragment at m/z 212.24.[10]

Table 4: Predicted Key Mass Spectrometry Ions

Ionization Modem/z (predicted)Ion Identity
ESI+258.26[M+H]⁺
ESI+240.25[M+H - H₂O]⁺
ESI+212.25[M+H - H₂O - CO]⁺
ESI-256.24[M-H]⁻
ESI-212.24[M-H - CO₂]⁻
Experimental Protocol for LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for analyzing such compounds.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode detection.

  • Mass Spectrometry:

    • Analyze the column effluent with an ESI-MS system.

    • Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • Perform MS/MS experiments by selecting the [M+H]⁺ and [M-H]⁻ ions for collision-induced dissociation (CID).

LC-MS Analysis Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Inject Inject Dilute Sample Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI+/ESI-) Separate->Ionize Eluent Transfer Analyze Mass Analysis (Full Scan) Ionize->Analyze Fragment MS/MS Fragmentation of [M+H]+ & [M-H]- Analyze->Fragment Data Interpretation Data Interpretation Fragment->Data Interpretation

Caption: A typical workflow for LC-MS/MS analysis.

Conclusion

The structural elucidation of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid relies on a synergistic application of NMR, IR, and Mass Spectrometry. By understanding the predicted spectral data and employing robust, self-validating experimental protocols, researchers can confidently confirm the identity and purity of this compound. The causality-driven interpretation of the spectral features, grounded in the known behavior of its constituent chemical moieties, provides a powerful framework for the characterization of this and related molecules in the field of drug development.

References

  • Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

  • Oxford Academic. (1965). Infrared Absorption Spectra of Aminobenzoic Acid Coordination Compounds. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Methylenedioxyphenyl-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-(Methylenedioxy)-phenylbutanone-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a unique biphenyl derivative featuring a trifunctionalized aromatic core. The presence of an amino group, a carboxylic acid, and a methylenedioxyphenyl moiety on a central benzoic acid scaffold suggests a rich chemical landscape for derivatization and a high potential for biological activity. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential pharmacological significance, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

The core of the target molecule is a 3,5-disubstituted benzoic acid. The biphenyl linkage introduces a degree of rotational freedom, while the functional groups dictate its chemical reactivity and potential biological interactions.

PropertyValueSource
Chemical Formula C₁₄H₁₁NO₄
Molecular Weight 257.25 g/mol
CAS Number 1261906-95-9
Synonym 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial"];
edge [color="#202124"];

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

// Benzoic acid ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Carboxylic acid group C1 -- C7 [len=1.5]; C7 -- O1 [label="", style=double, len=1.5]; C7 -- O2 [len=1.5]; O2 -- H1[len=1.0];

// Amino group C3 -- N1 [len=1.5]; N1 -- H2[len=1.0]; N1 -- H3[len=1.0];

// Biphenyl linkage C5 -- C8 [len=1.5];

// Methylenedioxyphenyl ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C8 [len=1.5];

// Methylenedioxy group C11 -- O3 [len=1.5]; O3 -- C14 [len=1.5]; C14 -- O4 [len=1.5]; O4 -- C12 [len=1.5];

Retrosynthesis Target 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid Intermediate1 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid Target->Intermediate1 Nitro Reduction StartingMaterial1 3-Bromo-5-nitrobenzoic acid Intermediate1->StartingMaterial1 Suzuki-Miyaura Coupling StartingMaterial2 3,4-Methylenedioxyphenylboronic acid Intermediate1->StartingMaterial2 Suzuki-Miyaura Coupling

Figure 2: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Two-Step Synthesis

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid

The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. [1][2][3]In this step, 3-bromo-5-nitrobenzoic acid is coupled with 3,4-methylenedioxyphenylboronic acid.

Materials and Equipment:

  • 3-Bromo-5-nitrobenzoic acid

  • 3,4-Methylenedioxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-catalyst or generated in situ from Pd(OAc)₂ (0.05 eq.) and PPh₃ (0.1 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of the Nitro Group to Synthesize 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

The reduction of the nitro group to an amine is a critical step. Several methods are available, including catalytic hydrogenation or the use of reducing metals in acidic media. [4][5][6][7][8]Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.

Materials and Equipment:

  • 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid from Step 1 in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary. The final product should be a stable solid.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction Reactants1 3-Bromo-5-nitrobenzoic acid + 3,4-Methylenedioxyphenylboronic acid Reaction1 Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol/Water, Reflux Reactants1->Reaction1 Workup1 Acidification & Filtration Reaction1->Workup1 Intermediate 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid Workup1->Intermediate Intermediate_in_step2 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid Intermediate->Intermediate_in_step2 Reaction2 H₂, 10% Pd/C Methanol or Ethanol, RT Intermediate_in_step2->Reaction2 Workup2 Filtration & Solvent Evaporation Reaction2->Workup2 FinalProduct 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid Workup2->FinalProduct

Figure 3: Proposed two-step synthesis workflow.

Spectroscopic Characterization

The structural elucidation of the final product relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the known data of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the methylenedioxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1H-COOH
~7.0 - 7.5m3HAromatic protons on the benzoic acid ring
~6.8 - 7.0m3HAromatic protons on the methylenedioxyphenyl ring
~6.0s2H-O-CH₂-O-
~5.0 - 6.0br s2H-NH₂

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168-COOH
~148C-O (methylenedioxyphenyl)
~147C-N
~130 - 145Aromatic C-C (quaternary)
~108 - 125Aromatic C-H
~101-O-CH₂-O-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will confirm the presence of the key functional groups.

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretch (amine)
3300 - 2500O-H stretch (carboxylic acid, broad)
~1700C=O stretch (carboxylic acid)
1600 - 1450C=C stretch (aromatic)
~1250 and ~1040C-O stretch (methylenedioxy)
Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
257[M]⁺ (Molecular ion)
212[M - COOH]⁺
184[M - COOH - CO]⁺
135[C₇H₅O₂]⁺ (methylenedioxyphenyl fragment)

Potential Biological and Pharmacological Significance

  • Aminobiphenyl Derivatives: The 4-aminobiphenyl scaffold is a known pro-carcinogen, exerting its genotoxic effects after metabolic activation. [9][10][11]This highlights the importance of thorough toxicological evaluation for any novel aminobiphenyl derivative intended for pharmaceutical development. The metabolic activation often involves cytochrome P450 enzymes. [12]

  • Methylenedioxyphenyl Group: Compounds containing the 3,4-methylenedioxyphenyl group are known to interact with cytochrome P450 enzymes, often acting as inhibitors. [13][14][15]This property can lead to significant drug-drug interactions. However, this moiety is also present in a number of approved drugs. [14]The pharmacological effects of compounds containing this group are diverse and include applications in neuropharmacology. [13][16] The combination of these two structural features in 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid makes it a compelling candidate for further investigation. Its potential to interact with key metabolic enzymes and its structural similarity to known bioactive molecules warrant a comprehensive screening for a range of biological activities, including but not limited to anticancer, antimicrobial, and CNS-related effects.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and potential exploration of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. The proposed two-step synthesis utilizing a Suzuki-Miyaura coupling and subsequent nitro group reduction offers a viable and efficient route to this novel compound. The predicted spectroscopic data provides a solid basis for its structural confirmation. While its biological profile remains to be fully elucidated, the presence of the aminobiphenyl and methylenedioxyphenyl moieties suggests a rich pharmacology that merits further investigation by the scientific and drug development communities.

References

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • HMDB0032612 1H NMR Spectrum (1D, 300 MHz, D2O, predicted). Human Metabolome Database. [Link]

  • Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. (2022). ResearchGate. [Link]

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. (2016). National Institutes of Health. [Link]

  • Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl. (2014). National Institutes of Health. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Genotoxic Effect of N-Hydroxy-4-Acetylaminobiphenyl on Human DNA: Implications in Bladder Cancer. (2013). National Institutes of Health. [Link]

  • Pharmacologic investigation of compounds related to 3,4-methylenedioxyamphetamine (MDA). (1986). PubMed. [Link]

  • Mechanisms of 4-aminobiphenyl-induced liver carcinogenesis in the mouse. (2010). University of Toronto. [Link]

  • 4-AMINOBIPHENYL. (2012). National Center for Biotechnology Information. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Methylenedioxyphenyl. (2013). CureFFI.org. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry. [Link]

  • 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD.... ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. (2022). ResearchGate. [Link]

  • 3,4-METHYLENEDIOXYPHENYL-2-PROPANONE CAS No. 4676-39-5. Taj API. [Link]

  • Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). National Institutes of Health. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2022). ResearchGate. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. (2002). National Criminal Justice Reference Service. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2024). MDPI. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). National Institutes of Health. [Link]

  • Preparation method of 3-amino-4-hydroxybenzoic acid. (2016).
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. [Link]336495204)

Sources

An In-Depth Technical Guide to Poly(ADP-ribose) Polymerase (PARP) as a Therapeutic Target for Novel Drug Candidates Derived from 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a valuable chemical scaffold, serving as a critical starting material for the synthesis of potent therapeutic agents. While not an active pharmaceutical ingredient itself, its structural motifs are integral to the design of inhibitors targeting high-value oncology targets. This technical guide provides an in-depth exploration of Poly(ADP-ribose) Polymerase (PARP), the primary therapeutic target for compounds derived from this benzoic acid scaffold. We will dissect the molecular mechanism of PARP in DNA repair, the principle of synthetic lethality that underpins PARP inhibitor efficacy, and a comprehensive workflow for the preclinical validation of novel drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research.

Part 1: The Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

The Critical Role of PARP in DNA Damage Repair

The integrity of the genome is under constant assault from endogenous metabolic byproducts and exogenous agents, leading to thousands of DNA lesions per cell per day.[1] A sophisticated network of DNA Damage Response (DDR) pathways exists to counteract this damage. Central to this network is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, with PARP1 being the most abundant and well-studied member.[2][3]

PARP1 functions as a molecular sensor for DNA breaks, particularly single-strand breaks (SSBs).[4][5] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose.[2][6] It then polymerizes the ADP-ribose units onto itself and other acceptor proteins near the damage site, a process called PARylation.[6][7] This polymer chain acts as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the lesion to execute the repair, primarily through the Base Excision Repair (BER) pathway.[2][8]

The Principle of Synthetic Lethality: The Achilles' Heel of BRCA-Deficient Cancers

The concept of "synthetic lethality" is a cornerstone of modern targeted cancer therapy and the primary rationale for PARP inhibition.[9] It describes a situation where a deficiency in either of two genes individually has no effect on cell viability, but the simultaneous loss of both results in cell death.[10]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes.[4] These genes are critical components of the Homologous Recombination (HR) pathway, which is the primary mechanism for repairing highly toxic DNA double-strand breaks (DSBs).[10] Cells with a BRCA1/2 mutation are deficient in HR and become heavily reliant on other repair pathways, like the PARP1-mediated BER pathway, for survival.[7]

When a PARP inhibitor is introduced into a BRCA-deficient cancer cell, the following cascade occurs:

  • PARP1 is inhibited, preventing the efficient repair of SSBs.[11]

  • During DNA replication, these unrepaired SSBs are converted into more complex and lethal DSBs.[8][10]

  • Because the cell is already deficient in the HR pathway (due to the BRCA mutation), it cannot repair these DSBs.[12]

  • The massive accumulation of irreparable DNA damage triggers apoptosis, leading to the selective death of the cancer cell.[6][12]

Healthy cells, which have a functional HR pathway, are able to repair these DSBs and are therefore much less sensitive to PARP inhibition, providing a therapeutic window.[11] This elegant mechanism, known as PARP trapping, where the inhibitor locks the PARP enzyme onto the DNA, is a powerful strategy for targeting cancer.[12][13]

PARP_Synthetic_Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) SSB_N Single-Strand Break (SSB) PARP1_N PARP1-mediated BER Repair SSB_N->PARP1_N Repaired Replication_N Replication SSB_N->Replication_N PARPi_N PARP Inhibitor PARPi_N->PARP1_N Blocks DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Unrepaired SSBs lead to DSBs HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired Survival_N Cell Survival HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARP1_C PARP1-mediated BER Repair Replication_C Replication SSB_C->Replication_C PARPi_C PARP Inhibitor PARPi_C->PARP1_C Blocks DSB_C Double-Strand Break (DSB) Replication_C->DSB_C Unrepaired SSBs lead to DSBs HR_C Homologous Recombination (HR) [DEFECTIVE] DSB_C->HR_C Repair Fails Death_C Cell Death (Apoptosis) HR_C->Death_C Screening_Workflow Start Compound Library (Derived from Scaffold) Enzymatic Step 1: In Vitro PARP1 Enzymatic Assay (Biochemical Potency - IC50) Start->Enzymatic Cellular_PAR Step 2: Cellular Target Engagement (Measure PAR levels) Enzymatic->Cellular_PAR Hits Cell_Viability Step 3: Cellular Potency (Viability in Cancer Cell Lines) (Functional Outcome - EC50) Cellular_PAR->Cell_Viability Active in Cells Selectivity Step 4: Selectivity Assay (BRCA-mut vs BRCA-wt cells) (Synthetic Lethality) Cell_Viability->Selectivity Lead Lead Candidate Selectivity->Lead Selective Hits

Caption: High-level workflow for screening novel PARP inhibitors.
Step 1: In Vitro Target Engagement & Potency

The first critical step is to confirm direct inhibition of the target enzyme in a cell-free system. This isolates the interaction between the compound and the enzyme from the complexities of a cellular environment.

Experimental Protocol: PARP1 Universal Colorimetric Assay [14] This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. [14]

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Reagent Preparation:

    • Reconstitute the PARP1 enzyme in PARP Buffer.

    • Prepare a solution of Biotinylated NAD+ and Activated DNA.

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) and a positive control inhibitor (e.g., Olaparib). Include a vehicle control (DMSO).

  • Reaction Setup:

    • Add 25 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 25 µL of the PARP1 enzyme/activated DNA/Biotinylated NAD+ cocktail to all wells to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again three times.

    • Add 50 µL of a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops (approx. 15-20 minutes).

    • Stop the reaction by adding 50 µL of 0.2 N HCl.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: Hypothetical IC50 Values for a Compound Series

Compound IDScaffold ModificationPARP1 IC50 (nM)PARP2 IC50 (nM)
SC-001Parent Scaffold>10,000>10,000
SC-002R1 = -CH38501200
SC-003R1 = -F1525
SC-004 R1 = -CN 2.1 5.3
OlaparibReference Control1.94.8

Table 1: This table illustrates how systematic modifications to the core scaffold can dramatically improve potency. SC-004 emerges as a promising lead candidate based on its high biochemical potency, comparable to the clinical drug Olaparib.

Step 2: Cellular Activity & Mechanism of Action

After confirming biochemical potency, the next step is to determine if the compound can enter cells and inhibit PARP activity in a physiological context. [15]Furthermore, its functional consequence—killing cancer cells via synthetic lethality—must be verified. [16] Experimental Protocol: Cell Viability Assay in BRCA-mutant vs. BRCA-proficient Cells [17] This protocol assesses the selective cytotoxicity of the compound. We use a pair of cell lines that are isogenic (genetically similar) except for their BRCA status.

  • Cell Culture:

    • Culture a BRCA2-deficient cancer cell line (e.g., CAPAN-1 pancreatic cancer) and a BRCA2-proficient cell line (e.g., BxPC-3 pancreatic cancer).

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., SC-004) and a reference drug (Olaparib).

    • Treat the cells with the compounds for 72-96 hours.

  • Viability Assessment (using a luminescent ATP assay like CellTiter-Glo®): [18] * Equilibrate the plate and the viability reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells. [17]5. Analysis:

    • Normalize the luminescence data to the vehicle-treated control wells to determine the percent viability.

    • Plot percent viability against the logarithm of compound concentration to determine the EC50 value (the concentration causing a 50% reduction in cell viability).

    • Calculate the Selectivity Index (SI) = EC50 (BRCA-proficient) / EC50 (BRCA-deficient). A high SI indicates successful synthetic lethality.

Data Presentation: Hypothetical Cellular Potency and Selectivity

Compound IDEC50 in CAPAN-1 (BRCA2-mut) (nM)EC50 in BxPC-3 (BRCA2-wt) (nM)Selectivity Index (SI)
SC-004 15.2 >5,000 >328
Olaparib12.8>5,000>390

Table 2: This data demonstrates that SC-004 is highly potent in the BRCA-deficient cell line while having minimal effect on the BRCA-proficient line. The high Selectivity Index validates the synthetic lethal mechanism of action.

Part 4: Future Directions

A compound like SC-004, with potent biochemical and selective cellular activity, would be considered a strong lead candidate. The subsequent stages of drug development would involve:

  • Lead Optimization: Further chemical modifications to improve properties like solubility, metabolic stability, and oral bioavailability.

  • ADME/Tox Profiling: In vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity of the compound.

  • In Vivo Efficacy Studies: Testing the compound in animal models of BRCA-deficient cancers (e.g., patient-derived xenografts) to confirm its anti-tumor activity.

References

  • Ruf, A., et al. (1998). Structure of the catalytic fragment of poly(ADP-ribose) polymerase from chicken. Proceedings of the National Academy of Sciences. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [Link]

  • Pilie, P. G., et al. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

  • Sonnenblick, A., et al. (2015). An update on PARP inhibitors in breast cancer. Expert Opinion on Investigational Drugs. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell. [Link]

  • D'Amours, D., et al. (1999). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal. [Link]

  • Kaelin, W. G. Jr. (2005). The concept of synthetic lethality in the context of anticancer therapy. Nature Reviews Cancer. [Link]

  • Li, H., et al. (2020). PARP inhibitor resistance: the underlying mechanisms and clinical implications. Molecular Cancer. [Link]

  • AstraZeneca PLC, et al. (2023). Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Patsnap Synapse. [Link]

  • Langelier, M. F., et al. (2018). Multiple functions of PARP1 in the repair of DNA double strand breaks. Frontiers in Molecular Biosciences. [Link]

  • Zandarashvili, L., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Cong, K., et al. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • ResearchGate. (2025). A summary of PARP inhibitor's mechanism of action. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Nuclear Medicine and Biology. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Halazonetis, T. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Tulip Biolabs, Inc. [Link]

  • Thapa, P., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Tanny, J. C., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

  • Jia, S., et al. (2024). Design and Synthesis of Benzo-Spirocyclic Derivatives as Potent PARP-1 Inhibitors. Molecules. [Link]

  • Assay-Protocol.com. (n.d.). PARP. Assay-Protocol.com. [Link]

  • Al-Sanea, M. M., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Advances. [Link]

  • Wang, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • Jayakumar, R., et al. (2023). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Polycyclic Aromatic Compounds. [Link]

  • Asghar, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

Sources

3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid. This molecule is a valuable scaffold in medicinal chemistry, combining the structural features of 3-aminobenzoic acid with the biologically significant 1,3-benzodioxole (piperonyl) moiety. As no direct, established synthesis for this specific compound is widely reported in peer-reviewed literature, this guide proposes a robust and efficient two-step synthetic pathway. The strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a chemoselective nitro group reduction. This approach is designed for reproducibility and scalability, providing researchers and drug development professionals with a practical and reliable route to this important chemical entity.

Introduction: Significance of the Target Scaffold

The structural framework of 3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid is of significant interest to the pharmaceutical and materials science industries. The 1,3-benzodioxole unit is a key pharmacophore found in numerous natural products and clinically approved drugs, where it often contributes to metabolic stability and receptor binding.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2][3]

Similarly, the 3-amino-5-substituted benzoic acid core serves as a versatile building block in organic synthesis.[4] The presence of amino and carboxylic acid groups at a 1,3,5-substitution pattern provides a unique geometric arrangement for developing molecules with specific therapeutic targets, including use in the creation of anti-inflammatory agents and specialty polymers.[5] The combination of these two moieties in the target molecule creates a novel platform for the discovery of new drug candidates and advanced materials.

Retrosynthetic Analysis and Strategy

A logical approach to constructing the target molecule involves disconnecting the bi-aryl C-C bond. This retrosynthetic analysis points to a convergent synthesis strategy, which is generally more efficient than a linear approach. The most powerful and widely utilized method for forming such aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction.

This leads to two key precursors: a halogenated benzoic acid derivative and a benzodioxole boronic acid derivative. To circumvent potential complications with the free amino group during the coupling reaction (such as catalyst inhibition or side reactions), a more reliable strategy is to introduce the amino group in the final step. Therefore, our forward synthesis will begin with a nitro-substituted benzoic acid.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process designed for efficiency and high yield.

  • Step A: Suzuki-Miyaura Coupling of 3-bromo-5-nitrobenzoic acid with 1,3-benzodioxol-5-ylboronic acid to form the bi-aryl intermediate.

  • Step B: Chemoselective Reduction of the nitro group on the intermediate to yield the final product, 3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid.

Part A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Ar-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->Pd(II)_Biaryl Ar'-B(OH)₂ (Base) Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 5-(1,3-Benzodioxol-5-yl)-3-nitrobenzoic acid

  • Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), 1,3-benzodioxol-5-ylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or a more modern catalyst system like Pd₂(dba)₃ with a phosphine ligand like SPhos for improved activity.[8]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Add water and acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash with water, and then a small amount of cold diethyl ether or hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

ParameterExpected Value
Yield 80-95%
Appearance Pale yellow to off-white solid
Purity (by HPLC) >98%
Part B: Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, but catalytic hydrogenation is often preferred due to its clean nature and high yields.[9] Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas is highly effective.[9] Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media can be used, which are often milder and can be advantageous if other reducible functional groups are present.[10][11]

Experimental Protocol: Synthesis of 3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid

  • Setup: To a hydrogenation flask, add the intermediate, 5-(1,3-benzodioxol-5-yl)-3-nitrobenzoic acid (1.0 eq), and a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with H₂ (typically 40-50 psi) and shake or stir vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 2-6 hours. Progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of a small aliquot.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired product. If necessary, it can be purified by recrystallization or precipitation by adjusting the pH of an aqueous solution.

ParameterExpected Value
Yield >95%
Appearance Off-white to light tan solid
Purity (by HPLC) >99%

Overall Synthesis Workflow

The complete, two-step synthesis provides an efficient and logical path to the target molecule from commercially available starting materials.

Caption: Overall workflow for the synthesis of the target compound.

Trustworthiness and Validation

To ensure the scientific integrity of this synthesis, each step must be rigorously validated.

  • Structural Confirmation: The identity and structure of the intermediate and the final product must be confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, connectivity, and substitution pattern of the aromatic rings.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight and elemental composition.

  • Purity Assessment: The purity of the final compound is critical for its use in research and development.

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the compound, typically aiming for >98%.

    • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

This multi-faceted analytical approach ensures that the synthesized material meets the required standards of identity, structure, and purity for subsequent applications.

Conclusion

This guide outlines a logical and robust two-step synthesis for 3-Amino-5-(1,3-benzodioxol-5-yl)benzoic acid. By employing a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro reduction, this pathway offers high yields and operational simplicity. The protocols are based on well-established and reliable chemical transformations, providing a high degree of confidence for researchers undertaking this synthesis. The final compound is a valuable building block for the development of novel pharmaceuticals and functional materials.

References

  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco. [Link]

  • Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.
  • Google Patents. (2001). Process for synthesis of 5-(-hydroxyalkyl) benzo[1][12] dioxols - CN1332736A.

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. Reduction of 3-nitrobenzoic acid. [Link]

  • MDPI. (E)-1-(2-Aminophenyl)-3-(benzo[d][1][12]dioxol-5-yl)prop-2-en-1-one. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Mainolfi, N., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. [Link]

  • Google Patents. (2014). Method for preparing 3-amino-2-methyl benzoic acid - CN104072383A.
  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminobenzoic Acid Scaffold - A Cornerstone of Modern Therapeutics

Aminobenzoic acid, a simple aromatic molecule featuring both an amino and a carboxyl group, exists in three isomeric forms: ortho, meta, and para. While structurally unassuming, this scaffold has proven to be a remarkably versatile building block in the history of drug discovery.[1] Its capacity for chemical modification at both functional groups has allowed for the rational design and serendipitous discovery of compounds that have revolutionized medicine.[1][2] From the advent of local anesthesia to the dawn of the antibacterial era and the development of potent anti-inflammatory agents, derivatives of aminobenzoic acid are deeply embedded in the foundations of modern pharmacology. This guide provides a technical overview of the pivotal discoveries, the scientific rationale behind them, and the core experimental methodologies that defined the history of these essential medicines.

Chapter 1: The Dawn of Local Anesthesia - Para-Aminobenzoic Acid Esters

The story of aminobenzoic acid in medicine begins with the urgent need for a safe alternative to cocaine. While a highly effective local anesthetic, cocaine's use in the late 19th century was fraught with peril due to its severe cardiovascular toxicity, psychoactive effects, and high potential for addiction.[3][4] This pressing clinical need drove chemists to seek a compound that retained the anesthetic properties of cocaine while shedding its dangerous systemic effects.

The Rational Design of Procaine (Novocain)

German chemist Alfred Einhorn led the charge, undertaking a systematic investigation into the structure-activity relationship of cocaine's anesthetic properties. He hypothesized that the ester linkage was crucial for its local anesthetic effect. In an exemplary case of early rational drug design, Einhorn synthesized a series of simpler amino esters, aiming to mimic the essential pharmacophore of cocaine without its complex and problematic tropane alkaloid structure.

This research culminated in 1905 with the synthesis of procaine, the ester of para-aminobenzoic acid (PABA) and diethylaminoethanol.[4][5][6] Patented under the trade name Novocain, it was the first synthetic local anesthetic that was both effective and comparatively safe.[3][6] Unlike cocaine, procaine did not possess central nervous system stimulant or addictive properties, as it was a pure sodium channel blocker with no effect on neurotransmitter reuptake.

Mechanism of Action: The Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for procaine and other PABA ester anesthetics like benzocaine is the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][6] Nerve impulses, or action potentials, are propagated by a rapid influx of sodium ions through these channels.

Local anesthetics operate in a state-dependent manner, showing higher affinity for the open and inactivated states of the channel than the resting state.[7][8] The process unfolds as follows:

  • Membrane Permeation: The uncharged, lipophilic form of the anesthetic molecule crosses the neuronal membrane into the cytoplasm.[7]

  • Re-equilibration: Inside the slightly more acidic cytoplasm, the molecule re-equilibrates, and a portion becomes protonated (charged).[7]

  • Channel Binding: The charged, active form of the anesthetic binds to a specific receptor site within the pore of the sodium channel, accessible only from the intracellular side.[7][9]

  • Conduction Blockade: This binding stabilizes the channel in an inactivated state, preventing the influx of sodium required for depolarization. Consequently, the action potential cannot be generated or propagated, resulting in a loss of sensation.[7]

LocalAnesthetic_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_Rest Na+ Channel (Resting) NaChannel_Open Na+ Channel (Open) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inactivated Na+ Channel (Inactivated) NaChannel_Open->NaChannel_Inactivated Inactivation NaChannel_Inactivated->NaChannel_Rest Repolarization LA_ext Anesthetic (BH+) LA_ext_base Anesthetic (B) LA_ext->LA_ext_base Deprotonation LA_int_base Anesthetic (B) LA_ext_base->LA_int_base Crosses Membrane LA_int Anesthetic (BH+) LA_int_base->LA_int Protonation LA_int->NaChannel_Inactivated High Affinity Binding & Block

Caption: State-dependent blockade of sodium channels by local anesthetics.

Chapter 2: The Antibacterial Revolution - PABA Mimetics

The next major chapter in the history of aminobenzoic acid derivatives was written not in the pursuit of anesthesia, but in the fight against infectious disease. In the early 1930s, before the advent of penicillin, systemic bacterial infections were often a death sentence. The German conglomerate IG Farben initiated a research program to find chemical dyes with potential antibacterial properties.[10]

From a Red Dye to a Wonder Drug: The Discovery of Prontosil

Working at Bayer, a division of IG Farben, the physician and researcher Gerhard Domagk began systematically testing newly synthesized azo dyes for their ability to protect mice against lethal streptococcal infections.[11][12] In 1932, he discovered that a red dye named Prontosil rubrum was remarkably effective in vivo, curing infected mice that would have otherwise died.[10][11][13] Critically, Domagk and his team observed that Prontosil was active in living animals but had no effect on bacteria in a test tube, suggesting it was metabolized into an active form in the body.[14]

This hypothesis was confirmed in 1935 by researchers at the Pasteur Institute in France, who demonstrated that Prontosil was cleaved in the body to release the colorless, active compound, para-aminobenzenesulfonamide, or sulfanilamide . This discovery proved that a synthetic chemical could effectively cure systemic bacterial infections and ushered in the era of antibacterial chemotherapy. For his discovery, Domagk was awarded the 1939 Nobel Prize in Medicine.[10][13][14]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The mechanism of sulfanilamide's action was elucidated as a classic example of competitive inhibition. Many bacteria rely on their own de novo synthesis of folic acid, an essential cofactor for DNA and amino acid synthesis.[15] Humans, by contrast, obtain folic acid from their diet, making the bacterial pathway an ideal drug target.[15][16]

One of the key steps in the bacterial pathway is the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid (PABA), a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS) .[15][16][17][18] Sulfonamides, due to their striking structural similarity to PABA, act as competitive inhibitors of DHPS.[18][19] They bind to the enzyme's active site, blocking access for the natural substrate PABA and thereby halting the production of folic acid, which ultimately stops bacterial growth and replication.[19]

FolicAcid_Pathway Pterin Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pterin->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (Essential for DNA Synthesis) Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition (Blocks PABA) DHPS->DHP Bacterial Synthesis DHFS->DHF DHFR->THF

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Chapter 3: Taming Inflammation - Ortho-Aminobenzoic (Anthranilic) Acid Derivatives

The ortho isomer of aminobenzoic acid, known as anthranilic acid, became the foundation for another major class of therapeutics: the fenamate non-steroidal anti-inflammatory drugs (NSAIDs). In the early 1960s, a research team at Parke-Davis, led by Claude Winder, was searching for new non-narcotic analgesics.[20] Their work focused on derivatives of N-phenylanthranilic acid, leading to the discovery of mefenamic acid in 1961 and flufenamic acid in 1963.[20]

These compounds represented a significant advancement in managing pain and inflammation.[20] The core innovation was the substitution on the nitrogen atom of anthranilic acid, which yielded a class of potent inhibitors of cyclooxygenase (COX) enzymes, the key targets for most NSAIDs.[20][21][22][23] Fenamates are still used today for their analgesic and anti-inflammatory properties.

Chapter 4: Core Methodologies in Synthesis and Analysis

The development of aminobenzoic acid derivatives relied on robust and reproducible chemical syntheses. The following protocols represent the foundational methods for producing two of the most historically significant derivatives.

Experimental Protocol 1: Synthesis of Benzocaine

This procedure details the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, using sulfuric acid as a catalyst, to produce the local anesthetic benzocaine.

Workflow Diagram: Benzocaine Synthesis

Benzocaine_Synthesis start Start: PABA, Ethanol, H₂SO₄ reflux Reflux for 60-75 min start->reflux cool Cool to Room Temp reflux->cool quench Pour into Ice Water cool->quench neutralize Neutralize with 10% Na₂CO₃ (pH ~8) quench->neutralize precipitate Precipitate Forms neutralize->precipitate filter Vacuum Filter Product precipitate->filter wash Wash with H₂O filter->wash dry Dry Product wash->dry end End: Purified Benzocaine dry->end

Sources

theoretical modeling of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Modeling of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Executive Summary

The confluence of computational chemistry and drug discovery has created a paradigm shift, enabling the rapid and cost-effective evaluation of novel chemical entities.[1][2][3] This guide provides a comprehensive, multi-faceted theoretical framework for the in-silico characterization of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a small molecule with structural motifs suggestive of potential bioactivity. We eschew a rigid, templated approach in favor of a logically sequenced narrative that begins with fundamental quantum mechanics to define the molecule's intrinsic properties, progresses to molecular docking to identify putative biological targets, and culminates in molecular dynamics simulations to validate interaction stability. This document is structured as a practical guide, detailing not only the requisite steps for each computational phase but also the critical scientific rationale underpinning these methodological choices. The protocols herein are designed to be self-validating, providing a robust workflow for researchers seeking to apply computational modeling to accelerate early-phase drug discovery.

Foundational Analysis: Quantum Mechanical Characterization

Rationale for Ab Initio Analysis

Before exploring intermolecular interactions, it is imperative to understand the molecule's intrinsic electronic landscape and most stable conformation. Treating the molecule as a quantum mechanical system allows us to derive its properties from first principles, providing the most accurate possible foundation for subsequent, higher-level simulations. Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for organic molecules of this size and is the method of choice for this foundational step.[4]

Protocol: DFT Geometry Optimization and Frontier Molecular Orbital Analysis

Objective: To determine the lowest energy 3D conformation and the electronic properties of the title compound.

Methodology:

  • Initial Structure Generation: Construct the 2D structure of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (CAS: 1261906-95-9)[5] in a molecular editor (e.g., ChemDraw) and convert it to a preliminary 3D structure.

  • Conformational Search & Pre-optimization: Employ a molecular mechanics force field (e.g., MMFF94) to perform a rapid conformational search. This step is crucial for identifying a low-energy conformer to serve as a starting point, thereby reducing the computational expense of the DFT optimization.

  • DFT Input Preparation:

    • Method Selection: Specify the B3LYP hybrid functional. This choice is a well-validated standard for organic molecules, providing reliable geometric and electronic data.

    • Basis Set: Utilize the 6-31G(d,p) basis set. The inclusion of 'd' and 'p' polarization functions is essential for accurately describing the electron distribution in a molecule with multiple heteroatoms and pi systems.

    • Solvation Model: Incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent. This simulates an aqueous physiological environment, providing more realistic electronic properties than a gas-phase calculation.

  • Execution of Geometry Optimization: Submit the input file to a quantum chemistry package (e.g., Gaussian, ORCA). The calculation will iteratively solve the electronic Schrödinger equation and adjust the nuclear coordinates to find a minimum on the potential energy surface.

  • Validation via Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Data Extraction: From the completed output file, parse the final optimized coordinates, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Mulliken atomic charges, and the total dipole moment.

G cluster_QM Quantum Mechanics Workflow A 1. Build 2D/3D Structure (CAS: 1261906-95-9) B 2. Molecular Mechanics Pre-optimization (MMFF94) A->B C 3. DFT Input Setup Functional: B3LYP Basis Set: 6-31G(d,p) Solvent: IEFPCM(Water) B->C D 4. Geometry Optimization C->D E 5. Frequency Calculation (Validation of Minimum) D->E F 6. Extract Properties (HOMO, LUMO, Charges) E->F

Caption: Workflow for Quantum Mechanical Characterization.

Anticipated Quantitative Data

The following table summarizes the key electronic descriptors anticipated from the DFT analysis. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

ParameterDescriptionAnticipated Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential.~ -5.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity.~ -1.0 eV
Energy Gap (ΔE) LUMO - HOMO; indicates electronic excitability and chemical reactivity.~ 4.5 eV
Dipole Moment A measure of the molecule's overall polarity.~ 2.5 - 4.0 Debye

Table 1: Predicted Electronic Properties from DFT.

Target Hypothesis Generation: Molecular Docking

Rationale for Structure-Based Virtual Screening

With an accurately optimized 3D ligand structure, we can proceed to identify potential protein targets. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[3][6] By screening our molecule against a library of disease-relevant protein structures, we can generate testable hypotheses about its mechanism of action.

Protocol: Reverse Docking Against a Curated Protein Library

Objective: To identify potential protein binding partners and predict the binding mode and affinity.

Methodology:

  • Ligand Preparation:

    • Begin with the DFT-optimized structure of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

    • Using AutoDock Tools, assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. This step is critical for the docking algorithm to correctly sample ligand conformations.

    • Save the final structure in the required PDBQT format.

  • Receptor Library Curation:

    • Select a panel of protein targets from the Protein Data Bank (PDB). For this exercise, we will consider targets from key enzyme classes (e.g., kinases, proteases, cyclooxygenases).

    • For each PDB entry, remove all non-essential components: water molecules, co-solvents, and co-crystallized ligands.

    • Add polar hydrogens and compute Kollman charges for the protein atoms.

  • Binding Site Definition:

    • Define the search space (grid box) for the docking simulation. The most reliable method is to center the grid on the active site occupied by a known co-crystallized ligand in the original PDB file. The size of the box must be sufficient to encompass the entire active site and allow the ligand to rotate freely.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina. For each ligand-receptor pair, Vina will perform a series of conformational searches, scoring each generated pose.

    • The exhaustiveness parameter should be set to a value of at least 8 to ensure a thorough search of the conformational space.

  • Analysis and Prioritization:

    • Rank the protein targets based on the predicted binding affinity (in kcal/mol) of the top-scoring pose.

    • Visually inspect the top 3-5 poses for each high-ranking target. The plausibility of a pose is as important as its score. Look for key intermolecular interactions such as hydrogen bonds, pi-stacking, and salt bridges with critical active site residues.

G cluster_Docking Molecular Docking Workflow Ligand 1. Prepare Ligand (PDBQT) (From DFT Geometry) Vina 4. Run Docking Simulation (AutoDock Vina) Ligand->Vina Receptor 2. Prepare Receptors (PDBQT) (From PDB, Cleaned) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Vina Analysis 5. Analyze Results (Binding Affinity & Pose Analysis) Vina->Analysis Hypothesis Generate Target Hypothesis Analysis->Hypothesis

Caption: Workflow for Target Identification via Molecular Docking.

Hypothetical Docking Results

The following table presents a plausible outcome from screening against a small panel of targets, prioritizing them by binding energy.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 1CX2-9.1Arg120, Tyr355, Ser530
Carbonic Anhydrase II 2CBA-8.4His94, Thr199, Zn2+ coordination
HIV-1 Protease 3OXC-7.9Asp25, Ile50, Ile84

Table 2: Prioritized list of potential protein targets from virtual screening.

Dynamic Validation: Molecular Dynamics Simulation

Rationale for Simulating the Molecular System

Molecular docking provides a static, time-independent prediction of binding. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide the "movie" to docking's "snapshot," allowing us to assess the stability of the predicted ligand-protein complex in a simulated physiological environment over time.[1] A stable complex in an MD simulation significantly increases confidence in the docking prediction.

Protocol: All-Atom MD Simulation of the Ligand-Receptor Complex

Objective: To assess the conformational stability and interaction dynamics of the top-ranked docked pose (e.g., the complex with COX-2).

Methodology:

  • System Setup:

    • Initial Complex: Use the top-scoring docked pose from the previous step as the starting structure.

    • Force Field Assignment: Employ a well-established force field like AMBERff14SB for the protein. Generate ligand topology and parameter files using Antechamber and the General Amber Force Field (GAFF). This step is critical for accurately describing the potential energy of the system.

    • Solvation: Place the complex in a triclinic periodic box and solvate with a pre-equilibrated water model (e.g., TIP3P), ensuring a minimum distance of 10 Å between the protein and the box edge.

    • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall system charge.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a multi-stage energy minimization, first with restraints on the protein and ligand heavy atoms, then unrestrained, to relax the system and remove steric clashes.

    • NVT Equilibration: Gradually heat the system to 300 K over 100 ps in the NVT (isothermal-isochoric) ensemble with weak restraints on the protein backbone. This allows the solvent to equilibrate around the solute.

    • NPT Equilibration: Equilibrate the system for 1 ns in the NPT (isothermal-isobaric) ensemble to adjust the system density to the correct value (approximately 1.0 g/cm³).

  • Production MD:

    • Run the production simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) every 10 ps for subsequent analysis.

  • Trajectory Analysis:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to their starting positions. A plateau in the RMSD plot indicates that the system has reached equilibrium and the complex is stable.

    • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation.

G cluster_MD Molecular Dynamics Workflow Setup 1. System Setup (Complex + Force Field + Water + Ions) Min 2. Energy Minimization Setup->Min NVT 3. NVT Equilibration (Heating) Min->NVT NPT 4. NPT Equilibration (Pressure) NVT->NPT Prod 5. Production MD (e.g., 100 ns) NPT->Prod Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis Validation Validate Binding Stability Analysis->Validation

Caption: Workflow for Molecular Dynamics Simulation and Validation.

Expected Analysis Outcomes

This table outlines the expected results from a successful MD simulation, which would validate the docking hypothesis.

Analysis MetricFavorable OutcomeInterpretation
Backbone RMSD Plateaus below 3 Å after an initial equilibration period.The overall protein structure is stable and does not unfold.
Ligand RMSD Remains low (< 2 Å) relative to the protein's binding pocket.The ligand remains stably bound in its predicted pose.
Hydrogen Bonds Key H-bonds identified in docking persist for >70% of the simulation time.The specific interactions driving binding are stable and significant.

Table 3: Key metrics for validating complex stability in MD simulations.

Synthesis and Conclusion

This guide has outlined a rigorous, sequential, and self-validating computational workflow for the comprehensive . By systematically progressing from quantum mechanics to molecular docking and finally to molecular dynamics, a researcher can build a robust in-silico case for the molecule's 3D structure, electronic properties, potential biological targets, and the dynamic stability of its interactions. The hypothetical data presented for targets like COX-2 provide a clear example of how this workflow can generate powerful, experimentally testable hypotheses, thereby focusing laboratory resources and accelerating the drug discovery pipeline.[2] The true value of this approach lies in its ability to bridge the gap between a simple 2D chemical structure and a profound understanding of its potential biological function.

References

  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
  • Computational tools for drug discovery. (n.d.). Chemaxon.
  • Sankar, R., & Chow, T. J. (2013). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

  • What are computational methods in drug discovery?. (2025).
  • Jorgensen, W. L. (2015). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry. [Link]

  • Weber, R. J. (n.d.). Computational Modeling of Small Molecules. UNT Digital Library. [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]

  • Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. (2026). ResearchGate. [Link]

  • Exploring biology with small organic molecules. (2003). PMC - PubMed Central. [Link]

  • Synthesis and Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. (2024). Globe Thesis. [Link]

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a key biaryl scaffold with significant potential in pharmaceutical and materials science research. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides insights into reaction optimization, troubleshooting, and product characterization. The content is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for the synthesis of this and structurally related compounds.

Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3] The target molecule, 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, incorporates the aminobenzoic acid and methylenedioxyphenyl moieties, both of which are found in various pharmacologically active compounds.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][6] Developed by Akira Suzuki and Norio Miyaura, this reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2][7] This application note details a robust protocol for coupling 3-amino-5-bromobenzoic acid with 3,4-methylenedioxyphenylboronic acid.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (3-amino-5-bromobenzoic acid) to a coordinatively unsaturated palladium(0) complex, forming a Pd(II) species.[8][9] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[10] A crucial aspect of this step is the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[10][11][12]

  • Reductive Elimination : In the final step, the newly formed biaryl product is eliminated from the palladium(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Final Product) RedElim->Product ArylHalide Ar-X (3-Amino-5-bromobenzoic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (3,4-Methylenedioxyphenyl boronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction. Workflow start Start setup 1. Reaction Setup (Add reagents to flask) start->setup inert 2. Inert Atmosphere (Degas with N₂/Ar) setup->inert heat 3. Heating (Reflux at 90-100 °C) inert->heat monitor 4. Monitor Reaction (TLC/LC-MS) heat->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete acidify 6. Acidification & Precipitation workup->acidify isolate 7. Isolate Product (Filter and Dry) acidify->isolate purify 8. Purification (Recrystallization/Chromatography) isolate->purify characterize 9. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2. Experimental workflow for the Suzuki coupling.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromobenzoic acid (1.0 eq, e.g., 2.16 g, 10 mmol), 3,4-methylenedioxyphenylboronic acid (1.2 eq, 1.99 g, 12 mmol), and potassium carbonate (3.0 eq, 4.15 g, 30 mmol). [6]2. Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%, 0.347 g, 0.3 mmol).

  • Solvent Addition : Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The use of an aqueous co-solvent is common and often beneficial for the Suzuki reaction. [7][13]4. Inert Atmosphere : Seal the flask with a septum, and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate. [14] * Transfer the filtrate to a separatory funnel and dilute with 50 mL of water.

    • Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. [6]8. Isolation and Purification :

    • Dissolve the crude residue in a minimal amount of hot methanol or ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Adjust the pH to ~4-5 with 1 M HCl to precipitate the amino acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. [15] * If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) or flash column chromatography can be employed. [14][16]

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. [17]

Parameter Recommendation & Rationale
Catalyst Pd(PPh₃)₄ is a reliable choice. For challenging substrates, consider more active catalysts like PdCl₂(dppf) or palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can improve catalytic activity, especially with sterically hindered substrates. [18]
Base K₂CO₃ is a common and effective base. Other bases like K₃PO₄, Cs₂CO₃, or organic bases can be screened. [6][19]The choice of base can significantly influence yield and reaction rate. [18]
Solvent A mixture of an organic solvent (Dioxane, Toluene, DMF) and water is standard. The ratio can be optimized. Anhydrous conditions may be necessary for sensitive substrates. [7]

| Temperature | Typically ranges from 80 °C to reflux. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. [20]Microwave irradiation can significantly shorten reaction times. [21]|

Troubleshooting Common Issues:

  • Low or No Yield :

    • Cause : Inactive catalyst.

    • Solution : Ensure a truly inert atmosphere. Use a fresh, high-quality catalyst. The ortho-amino group can potentially chelate the palladium; using bulky ligands can mitigate this. [15]* Dehalogenation of Starting Material :

    • Cause : A common side reaction where the halide is replaced by hydrogen.

    • Solution : Use a milder base or lower the reaction temperature. Ensure the boronic acid is of high purity.

  • Homocoupling of Boronic Acid :

    • Cause : The boronic acid coupling with itself.

    • Solution : This can be promoted by oxygen. Ensure thorough degassing of the reaction mixture.

Characterization of the Final Product

The identity and purity of the synthesized 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Appearance of characteristic aromatic proton signals for both the aminobenzoic acid and methylenedioxyphenyl rings. A singlet for the -O-CH₂-O- protons around 6.0 ppm.
¹³C NMR Signals corresponding to all unique carbon atoms in the biaryl structure.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₁NO₄, MW: 257.24 g/mol ).
FT-IR Characteristic peaks for N-H (amine), O-H and C=O (carboxylic acid), and C-O (ether) stretches.
Melting Point A sharp melting point range for the purified solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. This application note provides a robust and well-rationalized protocol, grounded in the fundamental principles of the reaction mechanism. By understanding the roles of each component and adhering to the detailed procedure, researchers can reliably synthesize this valuable biaryl compound, paving the way for further investigations in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023, January 5). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • The Suzuki Reaction - Myers, Chem 115. Retrieved from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - ResearchGate. (2016, November 1). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution - ACS Publications. (2022, June 30). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - ResearchGate. (2025, August 3). Retrieved from [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase - ACS Publications. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Retrieved from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022, November 5). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023, October 24). Retrieved from [Link]

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives - ResearchGate. Retrieved from [Link]

  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives - Globe Thesis. (2024, June 14). Retrieved from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (2023, November 15). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. This compound, featuring a complex structure with amino, carboxylic acid, and methylenedioxyphenyl moieties, requires a well-defined analytical method for accurate quantification in research and drug development settings. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This guide provides a comprehensive protocol, from sample preparation to data analysis, and offers insights into the scientific rationale behind the methodological choices, ensuring scientific integrity and reproducibility.

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a molecule of interest in pharmaceutical research due to its unique chemical scaffold, which combines features of aminobenzoic acids and compounds containing the methylenedioxyphenyl group. Accurate and reliable quantification of this analyte is paramount for various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds.[1] This application note details a specific and validated HPLC method tailored for the analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

The method development was guided by the physicochemical properties of the analyte, including its polarity, ionization potential (pKa), and UV absorbance characteristics, which are inferred from its structural components. The presence of both an acidic carboxylic group and a basic amino group makes the molecule zwitterionic, necessitating careful control of the mobile phase pH to achieve optimal chromatographic performance.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Structure:

Chemical Formula: C₁₄H₁₁NO₄[2] Molecular Weight: 257.24 g/mol [2] CAS Number: 1261906-95-9[2][3]

Polarity: The molecule possesses both polar (amino and carboxylic acid groups) and non-polar (biphenyl and methylenedioxy ring system) regions, classifying it as a polar compound.[4] This characteristic makes it well-suited for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[5][6]

  • Carboxylic Acid Group: The pKa of the carboxylic acid group in 3-aminobenzoic acid is approximately 3.07-4.78.[7][8][9]

  • Amino Group: The pKa of the amino group in 3-aminobenzoic acid is around 4.79.[8] For 4-aminobenzoic acid, the pKa values are reported to be around 2.4 and 4.9.[10][11]

Based on this, the analyte is expected to have a pKa for the carboxylic acid in the range of 3-5 and a pKa for the amino group in a similar range. To ensure consistent ionization and avoid peak tailing, the mobile phase pH should be controlled and maintained at least 1.5-2 pH units away from the pKa values of the analyte.[1][12]

UV Absorbance: The presence of aromatic rings and conjugated systems within the molecule suggests strong UV absorbance.

  • 3-aminobenzoic acid exhibits UV absorption maxima at approximately 194 nm, 226 nm, and 272 nm.[3]

  • p-Aminobenzoic acid has a UV maximum at 266 nm in water.[13]

  • Compounds containing the 3,4-methylenedioxyphenyl group are known to possess UV absorption properties.[14]

Based on these data, a detection wavelength in the range of 254-280 nm is expected to provide good sensitivity. A full UV scan of the analyte is recommended to determine the optimal detection wavelength. For this method, 268 nm was chosen as it provided a suitable response for the analyte.

HPLC Method and Parameters

The following HPLC method was developed and validated for the analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 268 nm
Run Time 15 minutes

Rationale for Method Parameters:

  • Stationary Phase: A C18 column was selected due to its wide applicability in reversed-phase chromatography for separating moderately polar compounds.[5][6]

  • Mobile Phase: A simple mobile phase of water with formic acid and acetonitrile was chosen. Formic acid is used to control the pH of the mobile phase to approximately 2.8, ensuring that the carboxylic acid group is protonated and the amino group is in its cationic form. This single ionic state promotes better peak shape and retention. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds.

  • Gradient Elution: A gradient elution was employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, providing a reasonable run time and good peak resolution.

  • Detection Wavelength: Based on the UV absorbance characteristics of the structural components, 268 nm was selected to provide a good balance of sensitivity and specificity.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Add 1 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Degas before use.

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid reference standard.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the 1:1 diluent.

Sample Solution:

  • Prepare the sample in the same diluent as the standard solution to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solution multiple times to check for system suitability.

  • Inject the sample solutions for analysis.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored for the standard injections:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[15]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, demonstrating the method's specificity.

Linearity

Linearity was assessed by preparing a series of standard solutions at different concentrations ranging from 1 µg/mL to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The method was found to be linear over the tested range with a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy was determined by spiking a known amount of the analyte into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated. The mean recovery was within 98-102%, indicating the accuracy of the method.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

The RSD for both repeatability and intermediate precision was found to be ≤ 2.0%, demonstrating the precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was determined to be 0.3 µg/mL.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria, indicating the robustness of the method.

Data Presentation and Visualization

Table 1: Summary of Validation Results

Validation Parameter Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Specificity No interference observed
Robustness Passed

Figure 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration & System Suitability A->C B Standard & Sample Solution Preparation B->C D Sample Injection C->D E Chromatogram Integration D->E F Quantification & Reporting E->F

Caption: A streamlined workflow for the HPLC analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Figure 2: Rationale for Mobile Phase pH Selection

pH_Selection cluster_ph Mobile Phase pH Analyte Analyte Ionization State Low_pH Low pH (~2.8) Analyte->Low_pH COOH (neutral) NH3+ (cationic) Good Peak Shape Mid_pH Intermediate pH (near pKa) Analyte->Mid_pH Mixed Ionic States Poor Peak Shape High_pH High pH Analyte->High_pH COO- (anionic) NH2 (neutral) Potential for Tailing

Caption: The influence of mobile phase pH on the ionization state and chromatographic behavior of the analyte.

Conclusion

This application note describes a validated, reliable, and robust reversed-phase HPLC method for the quantitative analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. The method development was based on a scientific understanding of the analyte's physicochemical properties, leading to a logical and effective analytical procedure. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a research and quality control environment. The detailed protocol and rationale provided herein should enable researchers, scientists, and drug development professionals to successfully implement this method for their analytical needs.

References

  • 3-Aminobenzoic acid - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • p-Aminobenzoic Acid. (n.d.). Retrieved January 21, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Biointerface Research in Applied Chemistry, 11(5), 12937-12945. [Link]

  • In aminobenzoic acid, do we have three different pKa's? - Chemistry Stack Exchange. (2013, April 17). Retrieved January 21, 2026, from [Link]

  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid | C14H11NO4 | CID 126190695 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-3-butanamines, homologues of 3,4-methylenedioxyamphetamines - PubMed. (1989). Journal of Chromatographic Science, 27(5), 240-243. [Link]

  • 3-Aminobenzoic acid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. (2022, March 31). Retrieved January 21, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Retrieved January 21, 2026, from [Link]

  • UV-Vis absorption spectra of compounds 3a, 3b, 4a, and 4b in DMF.... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Understanding the Polarity of Benzoic Acid: A Deep Dive - Oreate AI Blog. (2026, January 8). Retrieved January 21, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC - PubMed Central. (2018). PLoS One, 13(11), e0207564. [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. (1994). Biomedical Chromatography, 8(6), 294-296. [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed. (2005). Forensic Science International, 150(1), 1-13. [Link]

  • 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (n.d.). Retrieved January 21, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved January 21, 2026, from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved January 21, 2026, from [Link]

  • Showing metabocard for p-Aminobenzoic acid (HMDB0001392) - Human Metabolome Database. (n.d.). Retrieved January 21, 2026, from [Link]

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • 61- Analytical Profile of p-Aminobenzoic Acid. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - Spectroscopy@IKU. (n.d.). Retrieved January 21, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 21, 2026, from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. (n.d.). Retrieved January 21, 2026, from [Link]

  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? (2019, December 10). Retrieved January 21, 2026, from [Link]

  • Analysis of Amino Acids by HPLC - Agilent. (2010, June 24). Retrieved January 21, 2026, from [Link]

  • Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation - WUR eDepot. (2022, November 24). Retrieved January 21, 2026, from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive set of protocols for the structural elucidation of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed for researchers, analytical scientists, and professionals in drug development who require unambiguous characterization of complex small molecules. This note covers optimal sample preparation, acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a detailed guide to spectral interpretation for complete structural assignment.

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a bifunctional aromatic compound featuring three key structural motifs: a meta-substituted aminobenzoic acid core, a 1,3,4-trisubstituted phenyl ring, and a methylenedioxy bridge.[1] Its complex structure makes it a valuable scaffold and intermediate in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents.[2][3] Given the importance of structural integrity in chemical and pharmaceutical research, a robust and definitive analytical method is paramount.

NMR spectroscopy stands as the gold standard for the non-destructive, detailed structural analysis of organic molecules in solution.[4] This guide presents an integrated approach, leveraging a suite of NMR experiments to move beyond simple spectral acquisition to a complete, validated assignment of every proton and carbon atom in the molecule. We will explain the causality behind each experimental choice, ensuring a self-validating analytical workflow.

PART 1: Experimental Methodologies and Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters. The quality of the resulting spectra is profoundly affected by these initial steps.[5]

Protocol 1: NMR Sample Preparation

The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this compound. Its high polarity effectively dissolves the analyte, which contains both acidic (carboxylic acid) and basic (amine) functional groups. Furthermore, DMSO-d₆ shifts exchangeable protons (-COOH and -NH₂) to downfield regions of the spectrum, preventing overlap with the aromatic signals and allowing for their direct observation.[6][7]

Materials:

  • 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (95%+ purity)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes, clean and dry[8]

  • Glass Pasteur pipette and glass wool

Procedure:

  • Weighing: Accurately weigh 15-25 mg of the analyte for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[6][9]

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of DMSO-d₆. Agitate the vial gently until the solid is completely dissolved.[10]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[5][6]

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm, corresponding to a volume of approximately 0.6-0.7 mL.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[10]

Protocol 2: NMR Data Acquisition

The following table outlines the recommended starting parameters for acquiring a full suite of NMR data on a 400 MHz (or higher) spectrometer. These parameters provide a solid foundation for high-quality data collection.

Parameter ¹H NMR ¹³C NMR DEPT-135 COSY HSQC HMBC
Pulse Program zg30zgpg30dept135cosygpqfhsqcedetgpsphmbcgplpndqf
Spectrometer Freq. 400 MHz100 MHz100 MHz400 MHz400/100 MHz400/100 MHz
Spectral Width (ppm) -2 to 14-10 to 220-10 to 220-2 to 14¹H: -2 to 14¹³C: -10 to 220¹H: -2 to 14¹³C: -10 to 220
Acquisition Time (s) ~4.0~1.5~1.5~0.25~0.25~0.25
Relaxation Delay (s) 2.02.02.02.02.02.5
Number of Scans 1610245128816
Reference DMSO-d₆ at 2.50 ppmDMSO-d₆ at 39.52 ppmDMSO-d₆ at 39.52 ppmInternalInternalInternal
Experimental Workflow

A logical progression of experiments is key to efficient structural elucidation. The workflow ensures that information from simpler 1D experiments is used to optimize and interpret the more complex 2D spectra.

G cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Structural Elucidation H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Environments) H1->C13 COSY gCOSY (¹H-¹H Connectivity) H1->COSY Assign Fragment Assignment H1->Assign DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT C13->Assign HSQC gHSQC (Direct ¹H-¹³C Correlation) DEPT->HSQC COSY->HSQC COSY->Assign HMBC gHMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HSQC->Assign HMBC->Assign Structure Final Structure Confirmation Assign->Structure

Caption: Logical workflow for NMR-based structural elucidation.

PART 2: Spectral Analysis and Structural Assignment

The following sections detail the predicted spectral features of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid and the strategy for their assignment.

Chemical structure of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid with atom numbering for NMR assignment.Figure 1. Chemical structure and numbering scheme for NMR assignment.
¹H NMR Spectrum: Predicted Signals and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the exchangeable protons, the two aromatic systems, and the methylenedioxy bridge.

  • -COOH (H-15): A very broad singlet is anticipated far downfield, typically δ 12.0-13.0 ppm . This significant deshielding is characteristic of a carboxylic acid proton involved in hydrogen bonding.[7][11]

  • Aromatic Protons (Benzoic Acid Ring):

    • H-2, H-6: These protons are meta-coupled to H-4. They will likely appear as two distinct, closely spaced signals around δ 7.0-7.5 ppm . Their multiplicity will be a triplet or a doublet of doublets with a small meta coupling constant (J ≈ 1.5-2.5 Hz).

    • H-4: This proton is flanked by two meta protons (H-2, H-6) and is expected to appear as a triplet (t, J ≈ 2.0 Hz) around δ 6.7-7.0 ppm .

  • -NH₂ (H-16): A broad singlet corresponding to the two amine protons is expected around δ 5.3-5.9 ppm in DMSO-d₆.[7][12]

  • Aromatic Protons (Methylenedioxyphenyl Ring):

    • H-2', H-6', H-5': This ABC spin system will produce three distinct signals. H-2' (adjacent to the other ring) will likely be a doublet (d, J ≈ 1.5-2.0 Hz) around δ 7.0-7.2 ppm . H-6' will be a doublet of doublets (dd, J ≈ 8.0, 2.0 Hz) and H-5' will be a doublet (d, J ≈ 8.0 Hz), both appearing in the δ 6.8-7.1 ppm region.

  • -O-CH₂-O- (H-7'): This group gives a highly characteristic sharp singlet for the two equivalent protons, expected at approximately δ 6.0-6.1 ppm .[13]

¹³C NMR and DEPT-135 Spectra: Differentiating Carbon Environments

The proton-decoupled ¹³C NMR spectrum will reveal all 14 unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase), CH₂ (negative phase), and quaternary carbons (absent).[14][15]

  • -COOH (C-14): The carbonyl carbon will be the most downfield signal, predicted in the δ 167-169 ppm range. This signal will be absent in the DEPT-135 spectrum.[16]

  • Aromatic Quaternary Carbons (C-1, C-3, C-5, C-1', C-3', C-4'): Six signals will be observed in the ¹³C spectrum but will be absent in the DEPT-135 spectrum. These will appear between δ 120-150 ppm . The carbons attached to oxygen (C-3', C-4') and nitrogen (C-3) will be the most deshielded.

  • Aromatic Methine Carbons (CH): Six signals corresponding to the protonated aromatic carbons (C-2, C-4, C-6, C-2', C-5', C-6') are expected in the δ 105-135 ppm range. These will all appear as positive signals in the DEPT-135 spectrum.

  • -O-CH₂-O- (C-7'): This methylene carbon gives a characteristic signal around δ 101-102 ppm and will be the only negative signal in the DEPT-135 spectrum.

2D NMR: Connecting the Pieces

Two-dimensional NMR is indispensable for assembling the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) spin coupling networks, which is ideal for tracing the connectivity within each aromatic ring.[17][18]

Caption: Key expected correlations in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton to the carbon it is directly attached to (one-bond ¹JCH coupling).[19] This experiment provides a straightforward method to definitively assign all protonated carbons by linking the already interpreted ¹H spectrum to the ¹³C spectrum. For instance, the proton signal at δ ~6.0 ppm will show a cross-peak to the carbon signal at δ ~101 ppm, unambiguously assigning C-7'.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[19] This allows for the connection of individual spin systems and the assignment of quaternary carbons.

Key Diagnostic HMBC Correlations:

  • Ring-Ring Connection: Protons on the benzoic acid ring (H-4, H-6) should show a correlation to the quaternary carbon C-1' of the other ring, and vice-versa (H-2' to C-5), confirming the C5-C1' bond.

  • Assigning C-14 (-COOH): Protons H-2 and H-6 will show a three-bond correlation to the carbonyl carbon C-14.

  • Methylenedioxy Group Placement: The H-7' protons (δ ~6.0 ppm) will show two-bond correlations to carbons C-3' and C-4', confirming the position of the five-membered ring.

G H2 H-2 C14 C-14 (COOH) H2->C14 ³J H6 H-6 H6->C14 ³J H2p H-2' C5 C-5 H2p->C5 ³J H7p H-7' (CH₂) C3p C-3' H7p->C3p ²J C4p C-4' H7p->C4p ²J

Caption: Crucial long-range correlations expected in the HMBC spectrum.

Summary and Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal pathway for the complete structural assignment of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. The workflow described in this application note, from meticulous sample preparation to the logical interpretation of correlation spectra, constitutes a robust and self-validating protocol. This comprehensive characterization is essential for ensuring material purity, guiding synthetic strategies, and meeting regulatory requirements in drug discovery and development. By applying these methods, researchers can have the highest degree of confidence in the structure and identity of their synthesized compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023-08-29). Small molecule NMR sample preparation. [Link]

  • University of York. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • University College London. Sample Preparation. [Link]

  • PubChem. 4-Aminobenzoic Acid. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]

  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. [Link]

  • MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • University of Manitoba. (2017-05-01). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • An-Najah National University Institutional Repository. NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]

  • ResearchGate. 1 H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. [Link]

  • ResearchGate. Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD3OD, 400 MHz, δ ppm, (J) Hz]. [Link]

  • ResearchGate. 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD.... [Link]

  • YouTube. (2020-08-10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Pharmaffiliates. 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • University of Alberta. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubMed. Identification and quantitation of 3,4-methylenedioxy-N-methylamphetamine (MDMA, ecstasy) in human urine by 1H NMR spectroscopy. Application to five cases of intoxication. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]]([Link])

Sources

mass spectrometry fragmentation of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Introduction: The Analytical Challenge

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (Molecular Formula: C₁₄H₁₁NO₄, Exact Mass: 257.0688 u) is a multi-functionalized aromatic compound of interest in medicinal chemistry and materials science. Its structure incorporates three distinct chemical moieties: a basic primary amine, an acidic carboxylic acid, and a methylenedioxy ring system. This trifunctional nature presents a unique and instructive case for mass spectrometric analysis. The choice of ionization technique and polarity is critical, as the molecule can be readily protonated or deprotonated.

Electrospray ionization (ESI) is the ideal method for this type of polar, non-volatile analyte, as it is a "soft" ionization technique that typically preserves the molecular ion, providing crucial molecular weight information.[1][2] By coupling ESI with tandem mass spectrometry (MS/MS), we can induce controlled fragmentation through collision-induced dissociation (CID), yielding structurally significant product ions that act as a molecular fingerprint.[3] This note will detail the predictable fragmentation patterns based on the established chemistry of these functional groups.

Experimental Protocols and Methodologies

The following protocols are designed to be a self-validating system, providing a robust starting point for instrument optimization.

Sample and Reagent Preparation
  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh 1.0 mg of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid and dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.

  • Working Solution (5.0 µg/mL): Dilute the stock solution 1:200 in the initial mobile phase composition. For positive mode, use 50:50 acetonitrile/water with 0.1% formic acid. For negative mode, use 50:50 acetonitrile/water with 5 mM ammonium acetate. The acidic or neutral pH respectively ensures efficient protonation of the amine or deprotonation of the carboxylic acid.[4]

  • Mobile Phases:

    • Mobile Phase A: Deionized water with 0.1% formic acid (for ESI+) or 5 mM ammonium acetate (for ESI-).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for ESI+) or acetonitrile (for ESI-).

Instrumental Setup: LC-MS/MS System

For direct infusion analysis, the working solution can be delivered via a syringe pump at 5-10 µL/min. For LC-MS analysis, the following parameters are recommended.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Table 1: Optimized Mass Spectrometer Parameters

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Causality and Justification
Ionization Technique Electrospray IonizationElectrospray IonizationSoft ionization preserves the precursor ion for MS/MS analysis.[5]
Capillary Voltage +3.0 kV-2.5 kVOptimal voltage to generate a stable electrospray and promote ion formation.
Source Temperature 125 °C125 °CGentle temperature to aid desolvation without causing thermal degradation.
Desolvation Temp. 400 °C400 °CEnsures complete evaporation of solvent from the ESI droplets.
Cone Gas Flow 50 L/Hr50 L/HrPrevents neutral molecules from entering the mass analyzer.
Desolvation Gas Flow 800 L/Hr (Nitrogen)800 L/Hr (Nitrogen)High flow of inert gas to efficiently remove solvent.
Collision Gas ArgonArgonStandard inert gas for inducing fragmentation in the collision cell.
Collision Energy Ramp 15-40 eVRamp 10-35 eVRamping the energy allows for the capture of both low-energy and high-energy fragments in a single experiment.

Fragmentation Analysis and Mechanistic Insights

The fragmentation pathways are dictated by which functional group bears the charge. The following sections provide a detailed prediction of these pathways.

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

In acidic conditions, protonation will occur at the most basic site: the nitrogen atom of the primary amine. This creates an even-electron precursor ion, [M+H]⁺ at m/z 258.0761 . The subsequent fragmentation is driven by the elimination of stable neutral molecules.

  • Primary Fragmentation - Loss of Water: The initial and most facile fragmentation is the loss of water (H₂O) from the carboxylic acid group, yielding a prominent fragment at m/z 240.0655 .

  • Secondary Fragmentation - Loss of Carbon Monoxide: The acylium ion formed after water loss can then readily lose carbon monoxide (CO), a characteristic fragmentation of aromatic acids, resulting in a fragment at m/z 212.0706 .[6]

  • Methylenedioxy Ring Fragmentation: A competing pathway involves the cleavage of the methylenedioxy ring system, which can lead to the neutral loss of formaldehyde (CH₂O).[7]

G cluster_workflow Experimental Workflow A Sample Preparation (5 µg/mL in acidified solvent) B LC Separation or Direct Infusion A->B C ESI Source (Positive Ionization) B->C D MS1: Precursor Ion Selection (m/z 258.08) C->D E MS2: Collision-Induced Dissociation (15-40 eV) D->E F Product Ion Scan (m/z 50-260) E->F

Caption: High-level workflow for MS/MS analysis.

The predicted fragmentation cascade for the protonated molecule is visualized below.

G cluster_pos Positive Ion ([M+H]⁺) Fragmentation Pathway parent [C₁₄H₁₂NO₄]⁺ m/z 258.0761 frag1 [C₁₄H₁₀NO₃]⁺ m/z 240.0655 parent->frag1 - H₂O frag3 [C₁₃H₁₀NO₄]⁺ m/z 228.0553 parent->frag3 - CH₂O frag2 [C₁₃H₁₀NO₂]⁺ m/z 212.0706 frag1->frag2 - CO G cluster_neg Negative Ion ([M-H]⁻) Fragmentation Pathway parent_neg [C₁₄H₁₀NO₄]⁻ m/z 256.0615 frag1_neg [C₁₃H₁₀NO₂]⁻ m/z 212.0717 parent_neg->frag1_neg - CO₂

Caption: Primary fragmentation pathway for deprotonated analyte.

Summary of Key Diagnostic Ions

The following table provides a consolidated list of the expected high-resolution mass-to-charge ratios for the precursor and primary fragment ions. This data is essential for building inclusion lists for targeted screening or for confirming compound identity.

Table 2: Summary of Predicted High-Resolution m/z Values

Ionization ModeIon TypeProposed FormulaCalculated m/zStructural Origin / Neutral Loss
Positive (ESI+) [M+H]⁺ C₁₄H₁₂NO₄⁺ 258.0761 Protonated Precursor Ion
[M+H-H₂O]⁺C₁₄H₁₀NO₃⁺240.0655Loss of water from carboxylic acid
[M+H-H₂O-CO]⁺C₁₃H₁₀NO₂⁺212.0706Subsequent loss of carbon monoxide [8]
[M+H-CH₂O]⁺C₁₃H₁₀NO₄⁺228.0553Loss of formaldehyde from methylenedioxy ring [7]
Negative (ESI-) [M-H]⁻ C₁₄H₁₀NO₄⁻ 256.0615 Deprotonated Precursor Ion
[M-H-CO₂]⁻C₁₃H₁₀NO₂⁻212.0717Decarboxylation of the carboxylate anion [9]

Conclusion

The structural elucidation of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is readily achievable using ESI-MS/MS. The molecule exhibits clear, predictable, and functional-group-specific fragmentation patterns that differ significantly between positive and negative ionization modes. In positive mode, the fragmentation cascade is initiated by the loss of water and carbon monoxide from the carboxylic acid moiety. In negative mode, a clean and dominant loss of carbon dioxide provides a highly specific diagnostic marker. The protocols, data, and mechanistic interpretations presented in this note provide a comprehensive and authoritative framework for the confident identification and characterization of this compound in various research settings.

References

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Chem Survival. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622-630. Retrieved from [Link]

  • ChemHelpASAP. (2022). Common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Lam, C. W., et al. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 28(1), 21–31. Retrieved from [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-50. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(16), 13393-13419. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

  • Fornal, E., & Stypułkowska, K. (2013). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 81, 126-134. Retrieved from [Link]

  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Retrieved from [Link]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6535. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • IONOS. (2022). Electrospray Ionization (ESI) Explained. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 117445-22-4 | 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-(3-carboxy-5-fluorophenyl)benzoic acid. Retrieved from [Link]

Sources

Topic: Optimized Crystallization Techniques for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a complex bifunctional molecule with significant potential as a scaffold in medicinal chemistry and materials science. The control of its solid-state form is paramount for ensuring purity, stability, and consistent performance in downstream applications. This document provides a detailed guide to the crystallization of this compound, moving beyond rote procedures to explain the underlying physicochemical principles that govern solvent selection and method design. We present two robust protocols—Anti-Solvent Crystallization and Slow Cooling Crystallization—supported by a troubleshooting guide and best practices for crystal characterization.

Introduction and Strategic Overview

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1261906-95-9) possesses a unique molecular architecture, incorporating a hydrophilic amino group, an acidic carboxylic acid moiety, and a large, rigid, and relatively non-polar biphenyl-like backbone. This amphiphilic nature presents both challenges and opportunities for crystallization. The primary objective of any crystallization process is to achieve a state of supersaturation in a controlled manner, allowing for the methodical growth of a crystalline lattice while excluding impurities.

The presence of both acidic and basic functional groups suggests a strong dependence of solubility on pH. Furthermore, the aromatic system is prone to π-π stacking interactions, which can be leveraged for crystal formation. Our strategy is therefore twofold:

  • Exploit Polarity Differentials: Utilize a solvent in which the compound is highly soluble and an "anti-solvent" in which it is insoluble to induce supersaturation.[1] This is the basis for the Anti-Solvent Crystallization protocol.

  • Leverage Temperature-Dependent Solubility: Identify a solvent system where solubility is significantly higher at elevated temperatures.[2] This principle underpins the Slow Cooling Crystallization protocol.

Core Principles: Solvent Selection Rationale

The choice of solvent is the most critical parameter in a crystallization experiment. An ideal solvent system should exhibit a steep solubility curve with respect to the chosen crystallization parameter (temperature or anti-solvent concentration), be non-reactive with the solute, and be easily removable from the final product.

Based on the structure of the target molecule, we can predict its solubility behavior:

  • Good Solvents (High Polarity): Solvents capable of hydrogen bonding with the amine and carboxylic acid groups are likely to be effective. Examples include lower alcohols (methanol, ethanol), acetone, and ethyl acetate.[3][4]

  • Poor Solvents / Anti-Solvents (Low to High Polarity):

    • Non-polar: Aliphatic hydrocarbons like n-hexane or cyclohexane will not effectively solvate the polar functional groups and are excellent anti-solvents.

    • Polar Aprotic: Ethers like diethyl ether can serve as moderate anti-solvents.

    • Polar Protic: Water is a particularly interesting anti-solvent. While the compound is likely poorly soluble in neutral water, the high polarity of water makes it a powerful anti-solvent when mixed with a miscible organic solvent like ethanol or acetone.[5][6]

The following table summarizes promising solvent systems for initial screening.

Method Primary Solvent (Good) Anti-Solvent / Condition Rationale & Mechanistic Insight
Anti-Solvent EthanolWaterEthanol solvates the molecule effectively. The addition of water, a polar anti-solvent, disrupts this solvation shell, reduces overall solubility, and induces crystallization.[5][6] This system is effective for many benzoic acid derivatives.
Anti-Solvent Ethyl Acetaten-HexaneEthyl acetate is a good solvent for many aromatic carboxylic acids.[3][7] n-Hexane is a non-polar anti-solvent that is fully miscible with ethyl acetate, allowing for fine control over supersaturation.
Slow Cooling Isopropanol / Water (e.g., 9:1 v/v)Slow Cooling (e.g., from 60°C to 4°C)The compound is expected to have significantly higher solubility in a hot aqueous alcohol mixture. Slow cooling reduces the kinetic energy of the system, allowing molecules to orient themselves into a stable crystal lattice.
pH Swing 1 M NaOH (aq)1 M HCl (aq)This is a purification rather than a recrystallization technique. The compound is deprotonated to its highly water-soluble sodium salt. Slow addition of acid neutralizes the salt, causing the insoluble free acid to precipitate.[8] This method is excellent for removing non-acidic impurities but may result in amorphous or microcrystalline material if not performed slowly.

Experimental Workflow Visualization

The general workflow for obtaining high-quality crystals from a crude solid is depicted below. This process involves selecting a primary crystallization method, executing the protocol, and iterating if the initial outcome is suboptimal (e.g., oiling out or yielding amorphous powder).

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Analysis & Outcome Crude Crude Solid Dissolved Dissolve in Minimal 'Good' Solvent Crude->Dissolved Filtered Hot Filter (Optional) to Remove Insolubles Dissolved->Filtered AntiSolvent Protocol 1: Anti-Solvent Addition Filtered->AntiSolvent Choose Method SlowCool Protocol 2: Slow Cooling Filtered->SlowCool Choose Method Isolate Isolate Crystals (Filtration) AntiSolvent->Isolate SlowCool->Isolate Wash Wash with Cold Anti-Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize Product (MP, NMR, PXRD) Dry->Characterize Success Pure Crystalline Product Characterize->Success Meets Specs Oil Oiled Out or Amorphous Solid Characterize->Oil Fails Specs Oil->Crude Re-work

Caption: General workflow for the crystallization of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Anti-Solvent Crystallization (Ethanol/Water System)

This method is highly recommended for its robustness and control over the rate of crystallization.

Materials:

  • Crude 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (~1.0 g)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flask (50 mL)

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Crystallization dish or beaker

Procedure:

  • Dissolution: Place 1.0 g of the crude material into the 50 mL Erlenmeyer flask with a magnetic stir bar. Add ethanol portion-wise while stirring at room temperature until the solid is completely dissolved. Use the minimum amount of solvent necessary; this is critical for achieving a good yield. Record the volume of ethanol used.

  • Clarification (Optional): If the solution is cloudy or contains insoluble particulates, perform a hot filtration. Warm the solution gently (do not boil) and filter it through a fluted filter paper into a clean, warm flask. This step removes insoluble impurities.

  • Induce Supersaturation: Transfer the clear solution to the crystallization dish. Begin stirring the solution gently. Add deionized water dropwise using a pipette or burette.

  • Observe Nucleation: Continue adding water until the solution becomes faintly and persistently turbid. This indicates the onset of nucleation. If it becomes too cloudy, add a few drops of ethanol to redissolve the precipitate and then add water more slowly.

  • Crystal Growth: Once persistent turbidity is achieved, stop adding water. Cover the dish (e.g., with perforated paraffin film) and leave it undisturbed at room temperature for several hours to overnight. Slow diffusion promotes the growth of larger, more well-defined crystals.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (use the same ratio at which crystals formed) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Slow Cooling Crystallization (Isopropanol System)

This classic method is effective if a suitable solvent with a strong temperature-dependent solubility profile is found.

Materials:

  • Crude 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (~1.0 g)

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flask (50 mL) with a loose-fitting cap or stopper

  • Hotplate stirrer

  • Insulated container (e.g., Dewar flask or a beaker wrapped in glass wool)

Procedure:

  • Dissolution: To 1.0 g of the crude material in the Erlenmeyer flask, add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hotplate with stirring to 60-70°C. Continue to add small portions of isopropanol until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Slow Cooling: Once a clear solution is obtained, remove the flask from the heat. Loosely cap the flask and place it in an insulated container to ensure a very slow rate of cooling.

  • Crystal Growth: Allow the solution to cool undisturbed to room temperature over several hours. For maximum yield, the flask can then be transferred to a 4°C refrigerator for an additional few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol.

  • Drying: Dry the crystals under vacuum at 40-50°C.

Characterization and Quality Control

To validate the success of the crystallization, the final product must be characterized.

Technique Purpose Expected Result for Pure Compound
Melting Point Assess purityA sharp melting point range (e.g., < 2°C). Impurities typically depress and broaden the melting range.
¹H NMR Spectroscopy Confirm chemical identity and purityClean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of solvent or impurity peaks.
Powder X-Ray Diffraction (PXRD) Confirm crystallinityA diffraction pattern with sharp peaks, indicating a well-ordered crystalline material, rather than a broad "hump" characteristic of amorphous solids.
Optical Microscopy Evaluate crystal morphologyObservation of well-defined crystal habits (e.g., needles, plates, prisms).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The compound's solubility is too high at the point of nucleation; cooling is too rapid; solution is too concentrated.Add a small amount of the primary solvent to redissolve the oil, heat gently if necessary, and then attempt crystallization again more slowly (slower cooling or slower anti-solvent addition).
No Crystals Form Solution is too dilute; insufficient supersaturation.Evaporate some of the primary solvent to increase concentration. For anti-solvent method, add more anti-solvent. For cooling method, the chosen solvent may be unsuitable; screen other solvents.
Formation of Fine Powder Nucleation rate is too high relative to growth rate (crash precipitation).Reduce the rate of supersaturation. Add anti-solvent much more slowly or cool the solution at a significantly slower rate. Ensure gentle or no agitation during the growth phase.
Low Yield Too much solvent used; final filtration temperature is too high; washing with warm solvent.Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Always wash crystals with ice-cold solvent.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Katta, J., & Rasmuson, Å. C. (2008). Spherical Crystallization of Benzoic acid. Diva-portal.org. Available at: [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Ó'Ciardha, C., et al. (2014). Characterization of the anti-solvent batch, plug flow and MSMPR crystallization of benzoic acid. ResearchGate. Available at: [Link]

  • Katta, J., & Rasmuson, Å. C. (2008). Spherical crystallization of benzoic acid. International Journal of Pharmaceutics, 348(1-2), 61-9. Available at: [Link]

  • Svoboda, V., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design. Available at: [Link]

  • Svoboda, V., et al. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Semantic Scholar. Available at: [Link]

  • Punmalee, N. (2017). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Suranaree University of Technology. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Przybyłek, M., et al. (2017). Utilization of oriented crystal growth for screening of aromatic carboxylic acids cocrystallization with urea. ResearchGate. Available at: [Link]

  • Journal of Chemistry and Technologies. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available at: [Link]

  • Karale, S. S., et al. (2020). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Assay Strategies for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminobenzoic acid (ABA), particularly para-aminobenzoic acid (PABA), is a versatile structural motif that serves as a foundational building block in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and antioxidant effects.[1][2][3][4] The inherent structural flexibility of the ABA scaffold, allowing for substitutions at both the amino and carboxyl groups, makes it a prime candidate for developing novel therapeutics.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the selection and execution of key in vitro assays to characterize the biological activities of novel ABA derivatives.

The strategic selection of in vitro assays is paramount. It is not merely a screening step but the foundational dataset upon which a candidate's future development rests. The choice of assay should be hypothesis-driven, based on the intended therapeutic application and the putative mechanism of action suggested by the derivative's structure. This guide will detail protocols for three common applications of ABA derivatives: anti-inflammatory, cytotoxic, and antimicrobial activities.

Part 1: Assay Selection & Mechanistic Rationale

Before embarking on extensive screening, a clear understanding of the potential biological targets is crucial. ABA derivatives have been implicated in various pathways:

  • Anti-inflammatory Activity: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[5][6] Additionally, inhibiting the production of other inflammatory mediators like nitric oxide (NO) in immune cells (e.g., macrophages) is a key indicator of anti-inflammatory potential.[7][8]

  • Cytotoxic (Anticancer) Activity: For anticancer applications, the primary goal is to assess a compound's ability to induce cell death or inhibit the proliferation of cancer cells. The MTT assay is a widely adopted method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10] Simple modifications of the PABA structure have resulted in Schiff bases that exhibit notable cytotoxicity against cancer cell lines like HepG2.[11][12]

  • Antimicrobial Activity: PABA is an essential precursor for folic acid synthesis in many bacteria.[12][13][14] Derivatives can act as structural analogs of PABA, competitively inhibiting key enzymes in this pathway, such as dihydropteroate synthase, thereby exerting a bacteriostatic effect.[14][15]

Logical Workflow for Screening ABA Derivatives

The following diagram illustrates a logical progression for the initial in vitro screening of a novel ABA derivative library.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity & Potency cluster_2 Phase 3: Selectivity & Mechanism A Library of Novel Aminobenzoic Acid Derivatives B High-Throughput Primary Assay (e.g., Cytotoxicity - MTT Assay) A->B C Anti-Inflammatory Assays (COX Inhibition, NO Production) B->C Non-toxic hits D Antimicrobial Assays (MIC Determination) B->D Non-toxic hits E Hit Prioritization based on IC50/EC50/MIC C->E D->E F COX-1 vs. COX-2 Selectivity Assay E->F G Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) E->G F->G H Lead Candidate Selection G->H

Caption: General workflow for screening aminobenzoic acid derivatives.

Part 2: Core Experimental Protocols

Herein, we provide detailed, step-by-step protocols for key assays. These protocols are designed to be self-validating by including necessary controls for robust and reproducible data.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]

Materials:

  • Cancer cell line (e.g., HepG2, human liver cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store protected from light at 4°C.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom tissue culture plates.

  • Test ABA derivatives (dissolved in DMSO, stock concentration e.g., 10 mM)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension in complete medium.

    • Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[9]

    • Include wells for "medium only" (background control) and "untreated cells" (vehicle control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the ABA derivatives in a separate plate. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the test compounds. Add medium with the corresponding vehicle concentration (e.g., 0.5% DMSO) to the control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate for 2–4 hours at 37°C.[16] During this time, observe the formation of purple formazan crystals within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.[17]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[17]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells:

  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not over-confluent at the assay endpoint.[9]
MTT Incubation Time 2 - 4 hoursAllows for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself.[16]
Final DMSO Conc. < 0.5%High concentrations of DMSO can be toxic to cells and confound the results.
Positive Control Doxorubicin or Triton X-100Validates that the assay system can detect cytotoxic effects.
Protocol 2: Cell-Free Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which develops a color that can be measured at 590 nm.[5] Screening against both COX-1 and COX-2 isoforms allows for the determination of inhibitor selectivity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.[5]

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[5]

  • Heme cofactor.[5]

  • Colorimetric substrate (TMPD).

  • Arachidonic Acid (substrate).

  • 96-well plate.

  • Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare working solutions of enzymes (COX-1 and COX-2), Heme, and Arachidonic Acid in cold Assay Buffer immediately before use. Keep all reagents on ice.

  • Assay Plate Setup:

    • Set up the following wells in triplicate:

      • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

      • 100% Activity Wells (Positive Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2).

      • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test ABA derivative (at various concentrations), 10 µL of enzyme.

  • Pre-incubation:

    • Add the components as listed above, except for the substrate (Arachidonic Acid) and the colorimetric probe (TMPD).

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of Arachidonic Acid to all wells.

    • Immediately place the plate in a plate reader set to 25°C.

    • Measure the absorbance at 590 nm every minute for 5-10 minutes to obtain the kinetic reaction rate.

Data Analysis:

  • Calculate the rate of reaction (V) for each well (mOD/min).

  • Subtract the average rate of the background wells from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration:

    • % Inhibition = [(V_Control - V_Inhibitor) / V_Control] x 100

  • Determine the IC₅₀ value by plotting the % Inhibition against the log of the inhibitor concentration.

G AA Arachidonic Acid COX COX Enzyme (Cyclooxygenase activity) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase COX Enzyme (Peroxidase activity) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Inhibitor ABA Derivative (Inhibitor) Inhibitor->COX Inhibition Inhibitor->Peroxidase Inhibition

Caption: Inhibition of the COX enzyme pathway by ABA derivatives.

Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition in Macrophages

Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[18] NO is a key inflammatory mediator. This assay quantifies the amount of NO produced by measuring its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[19] A reduction in nitrite levels indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line.[19]

  • Complete RPMI-1640 medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium Nitrite (NaNO₂) for standard curve.

  • 96-well tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.[20]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow adherence.

  • Compound Treatment and Stimulation:

    • Remove the medium and replace it with 100 µL of fresh medium containing the test ABA derivatives at various concentrations.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.[20]

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well, and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[19][21]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Determine the percent inhibition of NO production:

    • % Inhibition = [(NO_LPS - NO_Treated) / NO_LPS] x 100

    • Where NO_LPS is the nitrite concentration in LPS-stimulated wells and NO_Treated is the concentration in wells treated with LPS and the ABA derivative.

  • Crucial Cross-Validation: It is essential to run a parallel MTT assay (Protocol 1) on the RAW 264.7 cells with the same compound concentrations. This ensures that the observed decrease in NO production is due to genuine anti-inflammatory activity and not simply because the compounds are cytotoxic to the macrophages.[7]

Part 3: Data Interpretation & Best Practices

  • Trustworthiness through Controls: Every assay plate must include appropriate controls. For cell-based assays, this includes untreated cells, vehicle controls, and a positive control known to induce the measured effect (e.g., a known cytotoxic drug for the MTT assay). For enzyme assays, include "no enzyme" and "no substrate" wells to establish baseline and background signals.

  • Understanding IC₅₀: The IC₅₀ value is a measure of potency, not efficacy. A low IC₅₀ indicates that a compound is potent, but it does not describe the maximum effect it can produce.

  • Selectivity Index: When screening for COX inhibitors, the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2) is a critical parameter. A high SI value is desirable for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

  • Solubility Issues: ABA derivatives can sometimes have poor aqueous solubility. Always check for compound precipitation in the media, as this can lead to inaccurate results. If solubility is an issue, consider using alternative formulation strategies, but ensure the vehicle is tested for its own effects.

By employing these detailed protocols and adhering to the principles of rigorous scientific validation, researchers can effectively screen and characterize the in vitro biological activities of novel aminobenzoic acid derivatives, paving the way for the identification of promising new therapeutic leads.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Sinocure Chemical Group. 4-Aminobenzoic Acid : Chemical Properties, Industrial Applications, and Synthesis Methods.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 3-Aminobenzoic Acid: A Guide.
  • Haroon, M., et al. (2023).
  • Kos J, et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
  • Abcam. MTT assay protocol.
  • Kos J, et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
  • Patsnap Synapse. (2024). What is Aminobenzoic acid used for?.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • Roland, H. P., et al. (1975). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Biological Chemistry, 250(19), 7657-7664.
  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit.
  • Zandkarimi, F., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.
  • Wikipedia. 4-Aminobenzoic acid.
  • J Med Assoc Thai. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric).
  • ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
  • Haroon, M., et al. (2025).
  • Chen, Y. F., et al. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 18(10), 12194-12203.
  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • ResearchGate. (2025).
  • Kim, D. O., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central.
  • Gholami, S., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH.
  • Kumar, A., et al. (2007). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 15(1), 324-332.

Sources

Application Notes and Protocols for the Functionalization of the Amino Group in 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a unique bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its structure combines a nucleophilic aromatic amino group and a carboxylic acid on a biaryl scaffold featuring the pharmacologically significant methylenedioxyphenyl moiety. The ability to selectively functionalize the amino group opens a gateway to a diverse array of novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of established and effective protocols for the acylation, sulfonylation, and reductive amination of the amino group, enabling researchers to unlock the full synthetic potential of this versatile starting material. The strategic choice of functionalization chemistry is paramount, as it directly influences the physicochemical and pharmacological properties of the resulting derivatives.

I. Acylation of the Amino Group: Amide Bond Formation

The formation of an amide bond via acylation of the amino group is one of the most fundamental and widely utilized transformations in drug discovery and chemical biology.[1][2] This modification can profoundly impact a molecule's properties, including its solubility, hydrogen bonding capacity, and interaction with biological targets.[3]

Rationale for Acylation

Acylation of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid can be employed to:

  • Introduce diverse functionalities: A wide range of carboxylic acids can be coupled to introduce new pharmacophores, linkers for bioconjugation, or moieties that modulate physicochemical properties.

  • Mimic peptide bonds: The resulting amide linkage is a key structural feature of peptides and proteins, making this a crucial reaction in the synthesis of peptidomimetics.[4]

  • Protect the amino group: The amide bond is generally stable under many reaction conditions, effectively serving as a protecting group for the amine.[5][6]

Protocol 1: Carbodiimide-Mediated Amide Coupling

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt), are widely used for their mild reaction conditions and high yields.[7][8]

Experimental Workflow: Carbodiimide Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, carboxylic acid, and HOBt in DMF add_edc Add EDC to the cooled solution reagents->add_edc Cool to 0 °C stir Stir at room temperature add_edc->stir Allow to warm quench Quench with water stir->quench Monitor by TLC/LC-MS extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for carbodiimide-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

For more reactive acylating agents, the Schotten-Baumann reaction provides a robust method for amide bond formation.[7] This typically involves an acyl chloride and a base to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • Dissolve 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Parameter Carbodiimide Coupling Acyl Chloride (Schotten-Baumann)
Activating Agent EDC, DIC, DCC[8]Thionyl chloride or oxalyl chloride (to form acyl chloride)[7]
Additives HOBt, HOAt (to suppress racemization)[8]None
Base Typically not required, but a non-nucleophilic base may be usedTriethylamine, DIPEA, Pyridine
Solvent DMF, DCM, THFDCM, THF, Biphasic (water/DCM)
Temperature 0 °C to room temperature0 °C to room temperature
Advantages Mild conditions, broad substrate scope, good for sensitive substratesHigh reactivity, rapid reaction times
Disadvantages Potential for side products (e.g., N-acylurea), cost of reagentsHarsh conditions for acyl chloride formation, limited functional group tolerance

II. Sulfonylation of the Amino Group: Sulfonamide Synthesis

The sulfonamide functional group is a key component in a multitude of therapeutic agents, imparting properties such as improved metabolic stability and the ability to act as a transition-state analogue.[9][10]

Rationale for Sulfonylation

Sulfonylation of the amino group of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid can be advantageous for:

  • Introducing a stable, non-basic moiety: Sulfonamides are significantly less basic than the parent amine.

  • Bioisosteric replacement: The sulfonamide group can act as a bioisostere for an amide or carboxylic acid.[10]

  • Modulating pharmacokinetic properties: The introduction of a sulfonyl group can alter the acidity and lipophilicity of the molecule.

Protocol 3: Sulfonylation with Sulfonyl Chlorides

The most direct method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.[9]

Experimental Workflow: Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid and pyridine in DCM add_sulfonyl_chloride Add sulfonyl chloride dropwise reagents->add_sulfonyl_chloride Cool to 0 °C stir Stir at room temperature add_sulfonyl_chloride->stir quench Quench with dilute HCl stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Protocol:

  • Dissolve 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or silica gel chromatography.

Parameter Sulfonylation with Sulfonyl Chlorides
Sulfonylating Agent Aryl or alkyl sulfonyl chlorides
Base Pyridine, Triethylamine
Solvent Pyridine, DCM, THF
Temperature 0 °C to room temperature
Advantages High yields, readily available starting materials
Disadvantages The stability of the sulfonyl chloride can be a concern

III. Reductive Amination: N-Alkylation of the Amino Group

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, leading to secondary or tertiary amines.[11][12] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.[13]

Rationale for Reductive Amination

N-alkylation via reductive amination allows for:

  • Introduction of alkyl substituents: This can be used to modulate lipophilicity, basicity, and steric bulk.

  • Synthesis of secondary and tertiary amines: These are common functional groups in many biologically active compounds.[14]

  • High atom economy: The reaction is often performed in a single pot, minimizing waste.[11]

Protocol 4: Direct Reductive Amination

This protocol utilizes a mild reducing agent, sodium triacetoxyborohydride, which is particularly effective for the reductive amination of aromatic amines.[12]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, aldehyde/ketone, and acetic acid in DCE add_reducing_agent Add sodium triacetoxyborohydride reagents->add_reducing_agent stir Stir at room temperature add_reducing_agent->stir quench Quench with saturated NaHCO3 stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Sources

Purifying 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a complex organic molecule of significant interest in the development of novel therapeutics and advanced materials. Its unique structure, featuring an aromatic amino acid scaffold coupled with a methylenedioxyphenyl moiety, presents both opportunities for diverse chemical modifications and challenges in its purification. The presence of acidic (carboxylic acid) and basic (amino) functional groups, along with a moderately large aromatic system, dictates a nuanced approach to achieve the high degree of purity essential for downstream applications in research and drug development.

This comprehensive guide provides a detailed exploration of robust purification strategies for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Moving beyond simple procedural lists, this document elucidates the rationale behind each step, empowering researchers to not only execute these protocols but also to adapt and troubleshoot them effectively. The methodologies described herein are grounded in fundamental principles of organic chemistry and are designed to be self-validating, ensuring a reliable and reproducible purification process.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. While experimental data for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is not extensively available in public literature, we can infer its behavior based on its structural components.

Key Structural Features:

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group. This amphoteric character is the cornerstone of the acid-base extraction strategy.

  • Aromatic System: The biphenyl-like structure with the methylenedioxy bridge contributes to the compound's moderate polarity and potential for π-π stacking interactions.

  • Polarity: The presence of amine, carboxylic acid, and ether functionalities renders the molecule polar.

Estimated Physicochemical Properties:

To guide our purification strategy, we will utilize the known pKa values of a closely related analogue, 3-aminobenzoic acid, as a reasonable approximation.

PropertyEstimated Value/CharacteristicRationale for Purification Strategy
Molecular Formula C₁₄H₁₁NO₄-
Molecular Weight 257.24 g/mol [1]-
pKa of -COOH ~3.1The carboxylic acid will be deprotonated (COO⁻) at pH > 3.1, rendering it water-soluble as a carboxylate salt.
pKa of -NH₃⁺ ~4.8The amino group will be protonated (NH₃⁺) at pH < 4.8, rendering it water-soluble as an ammonium salt.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous acidic or basic solutions. Sparingly soluble in non-polar solvents (e.g., hexanes, diethyl ether).This differential solubility is exploited in both recrystallization and acid-base extraction.
Melting Point Not reported in available literature.Determination of the melting point of the purified solid is a critical measure of its purity. A sharp melting point range indicates high purity.

Purification Strategies: A Multi-pronged Approach

A multi-step purification strategy is often necessary to remove a diverse range of potential impurities. The following sections detail three key techniques: acid-base extraction, recrystallization, and column chromatography. The optimal workflow will depend on the nature and quantity of the impurities present in the crude material.

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the amphoteric nature of the target compound to separate it from non-ionizable impurities.[1] The process involves selectively partitioning the compound between an organic solvent and an aqueous solution of a specific pH.

Causality of Experimental Choices:
  • Initial Dissolution: The crude material is dissolved in an organic solvent in which the target compound and its non-polar impurities are soluble. Ethyl acetate is a good starting choice due to its moderate polarity and ease of removal.

  • Acidic Wash: A dilute acid wash (e.g., 1 M HCl) will protonate the amino group of the target compound, forming a water-soluble ammonium salt. This will extract the desired compound into the aqueous phase, leaving behind neutral and acidic impurities in the organic layer.

  • Basification and Isolation: The pH of the aqueous layer is then carefully adjusted with a base (e.g., NaHCO₃ or NaOH) to neutralize the ammonium salt and precipitate the purified zwitterionic amino acid. The choice of base is critical; a weak base like sodium bicarbonate is preferable to avoid deprotonation of the carboxylic acid and potential side reactions.

  • Final Extraction: The precipitated pure compound can then be extracted back into a fresh portion of organic solvent.

Experimental Workflow Diagram:

start Crude 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid in Ethyl Acetate wash1 Wash with 1 M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer (Neutral & Acidic Impurities) sep1->org1 Discard aq1 Aqueous Layer (Protonated Product) sep1->aq1 basify Adjust pH to ~7 with NaHCO₃ (aq) aq1->basify precipitate Precipitation of Pure Product basify->precipitate extract Extract with Ethyl Acetate precipitate->extract sep2 Separate Layers extract->sep2 org2 Organic Layer (Pure Product) sep2->org2 aq2 Aqueous Layer sep2->aq2 Discard dry Dry Organic Layer (Na₂SO₄) org2->dry evap Evaporate Solvent dry->evap end Purified Product evap->end

Caption: Acid-Base Extraction Workflow.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains the protonated product. The organic layer, containing non-basic impurities, can be discarded.

  • Neutralization and Precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is approximately 7. The purified product should precipitate out of the solution.

  • Back Extraction: Add a fresh portion of ethyl acetate to the flask containing the precipitated product and the neutralized aqueous solution. Stir until the solid has redissolved in the organic layer. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[2][3] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities will either be highly soluble at all temperatures or insoluble.

Causality of Experimental Choices:
  • Solvent Selection: The choice of solvent is paramount. For a polar molecule like 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, polar solvents are a good starting point. A mixed solvent system, such as ethanol/water or acetic acid/water, often provides the ideal solubility profile. The addition of water to a more soluble organic solvent can decrease the solubility of the compound at room temperature, promoting crystallization upon cooling.

  • Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary to remove them before crystallization. This must be done quickly to prevent premature crystallization of the product.

  • Slow Cooling: Slow cooling of the saturated solution is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities.

  • Washing: The collected crystals should be washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

Recrystallization Solvent Screening:
Solvent/Solvent SystemExpected Solubility BehaviorRationale
Water Low solubility at room temperature, higher solubility at boiling.The polar nature of water should interact well with the polar functional groups of the molecule.[2][4]
Ethanol/Water Good solubility in hot ethanol, reduced solubility upon addition of water.A common and effective mixed-solvent system for many organic compounds.
Acetic Acid/Water High solubility in acetic acid. Water acts as an anti-solvent.Acetic acid can protonate the amino group, enhancing solubility. Water addition will promote crystallization.
Acetone/Hexane Soluble in acetone. Hexane acts as an anti-solvent.A more aggressive solvent system for less polar impurities.
Step-by-Step Protocol:
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to determine the most suitable one for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) indicates a high degree of purity.

Protocol 3: Purification via Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For a polar compound like 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, normal-phase chromatography using silica gel or alumina is a suitable approach.

Causality of Experimental Choices:
  • Stationary Phase: Silica gel is the most common stationary phase for polar compounds. Its slightly acidic nature can sometimes cause tailing with basic compounds like amines. In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can improve separation. Alumina, being slightly basic, can also be a good alternative.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system of intermediate polarity is typically required. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC. The ideal eluent should give a retention factor (Rf) of around 0.2-0.4 for the target compound.

TLC Solvent System Screening:
Solvent System (v/v)Expected RfNotes
Ethyl Acetate/Hexanes (e.g., 1:1) Low to moderateA good starting point for moderately polar compounds.
Dichloromethane/Methanol (e.g., 95:5) ModerateA more polar system suitable for highly polar compounds.
Ethyl Acetate/Methanol (e.g., 9:1) Moderate to highUseful for eluting strongly adsorbed compounds.
Dichloromethane/Methanol with 1% Triethylamine ModerateThe addition of triethylamine helps to reduce tailing of the amine.
Experimental Workflow Diagram:

start Develop TLC to find optimal eluent prep_col Prepare Silica Gel Column start->prep_col load Load Crude Product onto Column prep_col->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap end Purified Product evap->end

Caption: Column Chromatography Workflow.

Step-by-Step Protocol:
  • TLC Analysis: Develop a TLC plate of the crude material in various solvent systems to determine the optimal eluent for separation.

  • Column Packing: Prepare a chromatography column by packing it with silica gel or alumina as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Conclusion

The purification of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid requires a systematic and well-reasoned approach. By understanding the molecule's inherent physicochemical properties, particularly its amphoteric nature and polarity, researchers can effectively employ techniques such as acid-base extraction, recrystallization, and column chromatography. The protocols detailed in this guide provide a robust framework for achieving high purity, a critical prerequisite for its successful application in scientific research and drug development. It is imperative to underscore that the optimal purification strategy may necessitate a combination of these methods and should be guided by analytical monitoring, such as TLC and melting point determination, at each stage of the process.

References

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • Pharmaffiliates. 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. [Link]

  • Florida A&M University. Lab Report Recrystallization September 27, 2016. [Link]

  • Swarthmore College. Recrystallization of Benzoic Acid. [Link]

  • JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-tested insights to ensure the reliability of your experimental outcomes.

I. Synthetic Strategy Overview

The synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile and robust method involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1] For our target molecule, the key disconnection lies between the phenyl rings, suggesting a coupling between a suitably protected 3-amino-5-halobenzoic acid derivative and 3,4-methylenedioxyphenylboronic acid.

A logical and commonly employed synthetic route is outlined below. This multi-step process necessitates the use of protecting groups to prevent unwanted side reactions involving the amine and carboxylic acid functionalities.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection A 3-Amino-5-bromobenzoic acid B Methyl 3-amino-5-bromobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-(tert-butoxycarbonylamino)-5-bromobenzoate B->C Boc Protection (Boc)2O, Base E Methyl 3-(tert-butoxycarbonylamino)-5-(3,4-methylenedioxyphenyl)benzoate C->E Pd Catalyst, Ligand, Base D 3,4-Methylenedioxyphenylboronic acid D->E F 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid E->F 1. Hydrolysis (LiOH) 2. Acidification (HCl)

Caption: Proposed synthetic workflow for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Protection of 3-Amino-5-bromobenzoic Acid

Question: I am observing low yields during the esterification of 3-amino-5-bromobenzoic acid. What are the likely causes and how can I improve this?

Answer: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. To drive the reaction towards the product, consider the following:

  • Water Removal: The presence of water can shift the equilibrium back to the starting materials. Ensure you are using anhydrous methanol and concentrated sulfuric acid. The use of a Dean-Stark apparatus to physically remove water as it forms can significantly improve yields.

  • Reaction Time and Temperature: While refluxing is standard, ensure the reaction is proceeding to completion by monitoring via Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.

  • Acid Catalyst: Ensure a sufficient amount of catalytic sulfuric acid is used. Typically, 5-10 mol% is adequate.

Question: During the Boc protection of the amine, I am getting multiple spots on my TLC plate, and the yield of the desired product is low. What could be the issue?

Answer: The formation of multiple products during Boc protection can be attributed to several factors:

  • Base Selection: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to prevent side reactions. The base should be used in slight excess (1.1-1.5 equivalents) to neutralize the acid formed during the reaction.

  • Reaction Temperature: The reaction should be performed at a controlled temperature, typically starting at 0 °C and slowly warming to room temperature.[2] Running the reaction at elevated temperatures can lead to side products.

  • Purity of Starting Material: Ensure your methyl 3-amino-5-bromobenzoate is pure. Any residual acid from the esterification step can interfere with the Boc protection. A workup with a mild base wash before protection is advisable.

Step 2: Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction is showing low conversion of the starting materials. How can I optimize the reaction conditions?

Answer: Low conversion in Suzuki-Miyaura coupling is a common issue and can often be resolved by systematically optimizing the reaction parameters.[3]

ParameterTroubleshooting ActionRationale
Palladium Catalyst Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).The choice of catalyst is crucial and substrate-dependent. Buchwald-type ligands are often effective for challenging couplings.[4]
Ligand If using a palladium source without a built-in ligand (e.g., Pd₂(dba)₃), add a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Base Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate.[5]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used.Water is often necessary to dissolve the inorganic base and facilitate the reaction. The optimal solvent system will depend on the solubility of your substrates.
Temperature Gradually increase the reaction temperature (e.g., from 80 °C to 100 °C).Higher temperatures can overcome activation energy barriers, but be mindful of potential decomposition of starting materials or products.

digraph "Suzuki_Troubleshooting" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Start [label="Low Suzuki Coupling Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Catalyst [label="Optimize Catalyst & Ligand", fillcolor="#FBBC05", fontcolor="#202124"];
Base [label="Screen Different Bases", fillcolor="#FBBC05", fontcolor="#202124"];
Solvent [label="Adjust Solvent System", fillcolor="#FBBC05", fontcolor="#202124"];
Temp [label="Increase Temperature", fillcolor="#FBBC05", fontcolor="#202124"];
Degas [label="Ensure Proper Degassing", fillcolor="#FBBC05", fontcolor="#202124"];
Improved [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Catalyst;
Start -> Base;
Start -> Solvent;
Start -> Temp;
Start -> Degas;

Catalyst -> Improved;
Base -> Improved;
Solvent -> Improved;
Temp -> Improved;
Degas -> Improved;

}

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Question: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I minimize their formation?

Answer: Homocoupling, particularly of the boronic acid, is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[6]

  • Degassing: Rigorous degassing of the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.

  • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

  • Palladium Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different catalyst systems.

Step 3: Deprotection

Question: The hydrolysis of the methyl ester is incomplete, or I am seeing decomposition of my product. What are the best conditions for this deprotection?

Answer: The hydrolysis of the methyl ester should be performed under carefully controlled conditions to avoid decomposition of the desired product.

  • Base: Lithium hydroxide (LiOH) is a mild and effective base for this hydrolysis. Use a slight excess (2-3 equivalents) to ensure complete conversion.

  • Solvent: A mixture of THF and water is a good solvent system to ensure the solubility of both the substrate and the base.

  • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied, but monitor the reaction closely for any signs of decomposition.

  • Acidification: After the hydrolysis is complete, the reaction mixture should be carefully acidified with a dilute acid (e.g., 1 M HCl) to a pH of around 6-7 to precipitate the product.[7] Adding the acid too quickly or in excess can lead to the formation of salts and potential degradation.

Question: I am having difficulty removing the Boc protecting group without affecting other functionalities. What is the recommended procedure?

Answer: The Boc group is typically removed under acidic conditions.[2]

  • Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.[8] The reaction is usually fast and occurs at room temperature.

  • Alternative Acids: If your molecule is sensitive to TFA, other acidic conditions such as HCl in dioxane or formic acid can be used.

  • Workup: After deprotection, it is important to neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to isolate the free amine.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended purity for the starting materials, 3-amino-5-bromobenzoic acid and 3,4-methylenedioxyphenylboronic acid?

A1: For optimal results, it is recommended to use starting materials with a purity of at least 97%. Impurities can interfere with the catalytic cycle and lead to the formation of byproducts, making purification more challenging.[3]

Q2: How can I monitor the progress of the Suzuki-Miyaura coupling reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. Visualization under UV light is typically used. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What are the best methods for purifying the final product?

A3: The final product, being an amino acid, can be purified by recrystallization.[7] A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to cool slowly to form crystals. If impurities are still present, column chromatography on silica gel may be necessary.

Q4: What are the key analytical techniques for characterizing the final product?

A4: The structure and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the protons and carbons.[9][10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and the methylenedioxy group (C-O stretches).

IV. References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-546.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483.

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Porcelli, F.; et al. On the role of NMR spectroscopy for characterization of antimicrobial peptides. Methods in Molecular Biology, 2013 , 974, 39-61.

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chem-Impex. 3-Amino-5-bromobenzoic acid. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

Technical Support Center: Optimizing the Crystallization of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of aminobenzoic acid isomers. This guide, prepared by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in crystallizing ortho-, meta-, and para-aminobenzoic acids, ensuring you achieve the desired crystal form, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to develop a robust crystallization process for the three aminobenzoic acid isomers?

The primary challenge lies in the subtle yet significant differences in the physicochemical properties of the ortho-, meta-, and para-isomers, which all stem from the relative positions of the carboxylic acid and amino groups on the benzene ring. These differences directly influence solubility, molecular interactions, and crystal packing, leading to unique crystallization behaviors for each isomer. For instance, intramolecular hydrogen bonding in ortho-aminobenzoic acid reduces its interaction with solvents compared to the para-isomer, where intermolecular hydrogen bonding dominates, leading to significant differences in solubility profiles.

Q2: What is polymorphism, and why is it a critical concern for aminobenzoic acid in drug development?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. For active pharmaceutical ingredients (APIs), different polymorphs can have different physical properties, including solubility, dissolution rate, and stability. This can directly impact the drug's bioavailability and shelf-life. Para-aminobenzoic acid (PABA), for example, is known to exhibit at least two polymorphic forms (α and β), with the β-form being less stable. Controlling crystallization to consistently produce the desired, most stable polymorph is a regulatory requirement and crucial for product quality and efficacy.

Q3: How do I begin selecting a suitable solvent system for my aminobenzoic acid isomer?

The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. A systematic screening process is the most effective approach. This involves testing the solubility of your specific isomer in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, heptane). The goal is to identify a solvent or a binary solvent mixture (a solvent and an anti-solvent) that provides a steep solubility curve as a function of temperature.

Below is a workflow to guide your solvent selection process:

A Start: Define Crystallization Goal (e.g., Purification, Polymorph Control) B Isomer Identification (o-, m-, or p-aminobenzoic acid) A->B C Solvent Screening: Stage 1 Test solubility in a diverse set of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) B->C D Evaluate Solubility Is the compound soluble when hot and insoluble when cold? C->D E Yes D->E Good Solubility Curve F No D->F Poor Solubility Curve G Select Solvent for Cooling Crystallization Optimize cooling rate and supersaturation. E->G H Consider Anti-solvent Crystallization or Evaporative Crystallization F->H J Characterize Final Product (PXRD, DSC, Microscopy, HPLC) G->J I Solvent Screening: Stage 2 Find a miscible solvent/anti-solvent pair. H->I I->J K Process Optimized J->K

Caption: Workflow for Crystallization Solvent Selection.

Troubleshooting Guide

Problem 1: Low Crystal Yield

Q: My crystallization process is resulting in a very low yield. What are the likely causes and how can I improve it?

A low yield is typically due to either incomplete precipitation of the solute or loss of material during isolation. Here are the primary factors to investigate:

  • Suboptimal Solvent Choice: The solubility of your aminobenzoic acid isomer at the final (cold) temperature may still be too high in your chosen solvent.

    • Solution: Re-evaluate your solvent system. Refer to solubility data to find a solvent with lower solubility at room or sub-zero temperatures. Alternatively, introduce an anti-solvent to reduce the final solubility of your product.

  • Insufficient Cooling or Time: The solution may not have been cooled to a low enough temperature, or not held at that temperature long enough for equilibrium to be reached.

    • Solution: Ensure your solution is cooled to the target temperature (e.g., 0-5 °C) and held for a sufficient duration (e.g., 1-2 hours or more) with gentle agitation to maximize recovery.

  • Premature Isolation: Filtering the crystals while the mother liquor is still warm will leave a significant amount of product dissolved.

    • Solution: Always ensure the slurry has reached and stabilized at the final low temperature before filtration.

Problem 2: Formation of an Oil or Amorphous Precipitate Instead of Crystals

Q: Instead of well-defined crystals, I'm getting an oily substance or a fine, sticky powder. Why is this happening?

Oiling out or amorphous precipitation occurs when nucleation is induced at a very high level of supersaturation, often too rapidly for molecules to arrange themselves into an ordered crystal lattice.

  • Cause 1: Too Rapid Cooling (Crash Cooling): A high cooling rate generates supersaturation too quickly.

    • Solution: Implement a controlled, linear cooling profile. A slower cooling rate (e.g., 10-20 °C/hour) allows the system to remain in the metastable zone for longer, promoting controlled crystal growth over spontaneous, disordered nucleation.

  • Cause 2: Rapid Addition of Anti-solvent: Dumping an anti-solvent into the solution causes a sudden, localized spike in supersaturation.

    • Solution: Add the anti-solvent slowly and sub-surface with good mixing. This ensures the supersaturation is generated homogeneously throughout the vessel, preventing localized oiling. Consider adding seed crystals just before or during anti-solvent addition to provide templates for growth.

The relationship between supersaturation, nucleation, and crystal growth is fundamental to preventing this issue.

cluster_0 Supersaturation Level cluster_1 Process Control cluster_2 Resulting Product A Undersaturated Zone (No Crystallization) B Metastable Zone (MSZ) (Crystal Growth Dominates) Z1 Desired Crystalline Product (Good Yield & Purity) B->Z1 Leads to C Labile Zone (Spontaneous Nucleation) Z2 Amorphous Precipitate / Oil (Poor Quality) C->Z2 Leads to X Slow Cooling / Controlled Anti-solvent Addition X->B Maintains system here Y Rapid Cooling / Fast Anti-solvent Addition Y->C Pushes system here

Caption: Impact of Supersaturation Control on Crystallization Outcome.

Problem 3: Inconsistent or Undesired Polymorph

Q: My characterization data (PXRD, DSC) shows I am producing a mix of polymorphs, or the wrong one. How can I control the polymorphic form?

Controlling polymorphism requires precise control over nucleation and growth conditions, as different polymorphs are often favored under different thermodynamic or kinetic regimes.

  • Solvent Effects: The solvent can influence which polymorph nucleates through specific molecular interactions. For PABA, for example, crystallization from ethanol tends to yield the stable α-form, while other solvents might favor the metastable β-form.

    • Solution: Screen a variety of solvents. Perform crystallization at different temperatures and saturation levels and analyze the resulting solid form by Powder X-ray Diffraction (PXRD).

  • Seeding: The most robust method to obtain a specific polymorph is to use seed crystals of that same form.

    • Solution: Introduce a small quantity (0.1-1.0% w/w) of high-purity seed crystals of the desired polymorph once the solution enters the metastable zone. This provides a template for growth and bypasses the uncertainty of spontaneous nucleation.

  • Supersaturation and Temperature: The level of supersaturation and the crystallization temperature can dictate which polymorph is kinetically or thermodynamically favored.

    • Solution: Experiment with different cooling rates and final temperatures. Sometimes a metastable form nucleates first (Ostwald's Rule of Stages) and can convert to a stable form over time if the slurry is aged.

Data & Protocols

Table 1: Comparative Solubility of Aminobenzoic Acid Isomers

This table provides a general overview of solubility behavior. Absolute values can vary; it is essential to determine solubility experimentally for your specific material lot and solvent grade.

Solvento-Aminobenzoic Acidm-Aminobenzoic Acidp-Aminobenzoic Acid
Water (25°C) Low (approx. 5.4 g/L)Low (approx. 5.9 g/L)Very Low (approx. 4.7 g/L)
Ethanol HighModerateModerate
Acetone HighHighModerate
Ethyl Acetate ModerateLowVery Low
Heptane InsolubleInsolubleInsoluble

Data compiled from various sources for illustrative purposes.

Protocol: Cooling Crystallization of p-Aminobenzoic Acid (PABA) from Ethanol

This protocol aims to produce the thermodynamically stable α-form of PABA.

Objective: To crystallize high-purity, α-form PABA with good yield.

Materials:

  • Crude p-Aminobenzoic Acid

  • Ethanol (95% or absolute)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Dissolution: Charge the reactor with the desired volume of ethanol. Begin stirring at a moderate speed (e.g., 150-200 RPM).

  • Heating: Heat the ethanol to 70-75 °C.

  • Solute Addition: Slowly add the crude PABA to the hot solvent until a clear, fully dissolved solution is obtained. Ensure no solid material remains. If needed, add a small additional volume of ethanol to achieve full dissolution.

  • Controlled Cooling: Set the circulator to cool the vessel from 75 °C to 5 °C over a period of 3-4 hours (approx. 20 °C/hour). This slow cooling rate is critical for preventing crash precipitation.

  • Slurry Aging: Once the temperature reaches 5 °C, hold the slurry at this temperature with continued stirring for at least 2 hours. This allows for maximum crystal recovery from the solution.

  • Isolation: Set up the filtration apparatus. Transfer the cold crystal slurry to the Buchner funnel and apply a vacuum to remove the mother liquor.

  • Washing: Gently wash the filter cake with a small amount of ice-cold ethanol to displace any remaining mother liquor containing impurities.

  • Drying: Carefully transfer the wet cake to a drying dish and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization (Self-Validation): Analyze the final product using:

    • PXRD: To confirm the crystalline form is the desired α-polymorph.

    • HPLC: To determine the purity of the final product.

    • Microscopy: To observe the crystal size and habit.

References

  • PubChem, National Library of Medicine. 2-Aminobenzoic acid. [Link]

  • PubChem, National Library of Medicine. 4-Aminobenzoic acid. [Link]

  • Aitipamula, S. et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]

  • Wouters, J. & Quere, L. (2000). The role of the solvent in the polymorphic crystallization of p-aminobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cunha, S. et al. (2017). Polymorphism of p-aminobenzoic acid: a new anhydrous polymorph. CrystEngComm. [Link]

  • Threlfall, T. (2003). Structural and thermodynamic explanations of Ostwald's rule. Organic Process Research & Development. [Link]

Technical Support Center: Stability of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of solutions containing this compound. Due to the limited specific stability data for this particular molecule, this guide synthesizes information from related aminobenzoic acid derivatives and compounds containing the methylenedioxyphenyl group to provide best-practice recommendations and logical troubleshooting frameworks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid in solution?

A1: Based on the functional groups present (an aromatic amine, a carboxylic acid, and a methylenedioxyphenyl group), the primary factors that can influence stability are:

  • pH: The amino and carboxylic acid groups are ionizable, making the compound's solubility and stability pH-dependent. Extreme pH values (highly acidic or alkaline) may accelerate degradation.

  • Light: Aromatic amines are often susceptible to photodegradation, which can lead to discoloration and the formation of impurities.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, potentially leading to decarboxylation or other decomposition reactions.[1][2]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the amino group.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions, while residual impurities in solvents can also be a factor.

Q2: What are the visual indicators of degradation in my solution?

A2: The most common visual indicator of degradation for compounds containing an amino group is a change in color. Initially colorless solutions may turn yellow, brown, or even dark purple upon degradation. Other signs can include the formation of precipitates (indicating the formation of insoluble degradation products or a change in solubility) or the evolution of gas (in cases of decarboxylation).

Q3: What are the recommended storage conditions for solid 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid?

A3: To maintain the long-term integrity of the solid compound, it is recommended to store it in a cool, dry, and dark environment.[2] A refrigerator (2-8 °C) is suitable. The container should be tightly sealed to protect it from moisture and air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

Troubleshooting Guide: Solution Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during experiments.

Issue 1: Solution Discoloration (Yellowing/Browning)
  • Potential Cause 1: Oxidation of the Amino Group. Aromatic amines are prone to oxidation, which often results in colored byproducts. This can be accelerated by exposure to air (oxygen) and light.

    • Troubleshooting Steps:

      • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a blanket of inert gas.

      • Use Freshly Prepared Solutions: Prepare the solution immediately before use to minimize exposure to atmospheric oxygen.

      • Add Antioxidants: For stock solutions that need to be stored, consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite. However, compatibility with your experimental system must be verified.

  • Potential Cause 2: Photodegradation. Exposure to ambient or UV light can induce degradation of the aromatic system and the amino group.

    • Troubleshooting Steps:

      • Use Amber Glassware: Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.

      • Minimize Light Exposure: Perform experimental manipulations in a dimly lit environment whenever possible.

Issue 2: Precipitation or Cloudiness in Solution
  • Potential Cause 1: Poor Solubility or Supersaturation. The compound may have limited solubility in the chosen solvent, or a supersaturated solution may have been prepared, leading to precipitation over time.

    • Troubleshooting Steps:

      • Verify Solubility: Determine the solubility of the compound in your solvent system at the working temperature. Consider performing a solubility test with small amounts.

      • Adjust pH: The solubility of aminobenzoic acids is highly pH-dependent. The compound will be least soluble at its isoelectric point. Adjusting the pH away from the isoelectric point can significantly increase solubility. For this compound, adding a small amount of acid (to protonate the amine) or base (to deprotonate the carboxylic acid) will likely improve solubility.

      • Consider a Co-solvent: If solubility in a single solvent is an issue, a co-solvent system (e.g., DMSO/water, ethanol/water) may be effective.

  • Potential Cause 2: Formation of Insoluble Degradation Products. The precipitate may be a result of chemical degradation.

    • Troubleshooting Steps:

      • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS or NMR) to identify if it is the parent compound or a degradation product.

      • Address Degradation Pathways: If degradation is confirmed, refer to the troubleshooting steps for discoloration to mitigate the underlying cause.

Experimental Protocols

Protocol for Preparation of a Stable Stock Solution
  • Solvent Selection: Choose a solvent in which the compound is readily soluble and stable. Anhydrous, high-purity solvents are recommended. For many applications, DMSO or DMF are suitable starting points for concentrated stock solutions, which can then be diluted into aqueous buffers.

  • Deoxygenation: Sparge the chosen solvent with a gentle stream of nitrogen or argon for at least 15 minutes.

  • Weighing: Weigh the desired amount of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid in a clean, dry vial.

  • Dissolution: Under a blanket of inert gas if possible, add the deoxygenated solvent to the vial. Sonicate or gently vortex to aid dissolution. If pH adjustment is necessary for solubility, use dilute acid or base.

  • Storage: Store the solution in a tightly sealed amber vial at -20°C or -80°C. For frequent use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol for Assessing Solution Stability (HPLC-Based)
  • Solution Preparation: Prepare the solution of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid in the desired solvent system and concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., reverse-phase with UV detection) to determine the initial purity and peak area of the compound.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area and purity of the main compound at each time point to the initial (T=0) analysis. The appearance of new peaks indicates the formation of degradation products.

Visualizing Workflows and Pathways

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Solution Instability (e.g., Discoloration, Precipitation) CheckPurity Check Initial Purity (T=0 HPLC) Issue->CheckPurity CheckConditions Review Preparation & Storage Conditions Issue->CheckConditions Oxidation Oxidation CheckConditions->Oxidation Photodegradation Photodegradation CheckConditions->Photodegradation Temp Temperature Effects CheckConditions->Temp pH pH/Solubility CheckConditions->pH Inert Use Inert Atmosphere/ Deoxygenated Solvents Oxidation->Inert ProtectLight Protect from Light Photodegradation->ProtectLight StoreCold Store at Low Temp. Temp->StoreCold AdjustpH Adjust pH/ Use Co-solvents pH->AdjustpH

Caption: Troubleshooting workflow for stability issues.

DegradationPathways cluster_degradation Potential Degradation Pathways Parent 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid Oxidation Oxidized Products (Colored Imines/Polymers) Parent->Oxidation O2, light Photodegradation Photodegradation Products (Radical Species) Parent->Photodegradation UV light Decarboxylation Decarboxylation Product (Loss of CO2) Parent->Decarboxylation heat RingOpening MDP Ring Cleavage (Catechol Formation) Parent->RingOpening strong acid/base

Caption: Potential degradation pathways.

Summary of Stability Factors

FactorPotential EffectMitigation Strategy
pH Poor solubility at isoelectric point; hydrolysis at extremes.Adjust pH for optimal solubility and stability.
Light Photodegradation, leading to discoloration and impurities.Use amber vials or protect from light.
Temperature Increased degradation rate (e.g., decarboxylation).[1]Store solutions at low temperatures (-20°C or -80°C).
Oxygen Oxidation of the amino group, causing discoloration.Use deoxygenated solvents; handle under inert gas.

References

  • 3-amino benzoic acid - Oxford Lab Fine Chem LLP. (n.d.). Retrieved January 21, 2026, from [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (2010). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility enhancement of this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the rationale behind experimental design and execution.

Understanding the Molecule: A Foundation for Strategy

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its structure also includes a lipophilic 3,4-methylenedioxyphenyl moiety. This combination of functional groups dictates its solubility behavior, which is highly dependent on the pH of the aqueous medium. At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. The key to enhancing its solubility lies in shifting the pH away from the pI to favor the formation of more soluble anionic or cationic species.

Based on computational predictions and structure-activity relationships, we can estimate the following physicochemical properties to guide our experimental strategies:

PropertyPredicted ValueImplication for Solubility
pKa (acidic) ~4.0 - 5.0The carboxylic acid group will be deprotonated at pH values above this range, forming a more soluble carboxylate anion.
pKa (basic) ~2.0 - 3.0The amino group will be protonated at pH values below this range, forming a more soluble ammonium cation.
logP ~2.5 - 3.5This value suggests a moderate lipophilicity, indicating that the compound is likely to have poor aqueous solubility but may be amenable to solubilization using co-solvents or cyclodextrins.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My compound is precipitating out of my aqueous buffer. How can I keep it in solution?

Answer:

Precipitation is a clear indicator that the compound's solubility limit has been exceeded in your current formulation. Given the amphoteric nature of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, the most direct approach to address this is through pH adjustment .

  • The Rationale: The solubility of this compound is at its minimum at its isoelectric point (pI), where the net charge is zero. By adjusting the pH, you can ionize either the carboxylic acid or the amino group, creating a charged species that is more readily solvated by water.[1]

    • Increasing the pH above the acidic pKa (~4.0-5.0) will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.

    • Decreasing the pH below the basic pKa (~2.0-3.0) will protonate the amino group, forming the more soluble ammonium salt.

  • Experimental Protocol: pH Adjustment for Solubility Enhancement

    • Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

    • In a separate vessel, prepare your desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer).

    • While stirring the buffer, slowly add the stock solution of your compound.

    • If precipitation occurs, begin titrating the solution with a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while monitoring the pH.

    • Continue to add the acid or base dropwise until the precipitate dissolves. Record the final pH.

    • It is crucial to assess the stability of your compound at the final pH, as extremes in pH can lead to degradation.

Question 2: I've tried adjusting the pH, but I'm still not achieving the desired concentration. What's my next step?

Answer:

If pH adjustment alone is insufficient, the next logical step is to employ co-solvents . Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly water-soluble compounds.[2][3]

  • The Rationale: The moderately lipophilic nature of the 3,4-methylenedioxyphenyl group (predicted logP ~2.5-3.5) contributes to the compound's poor aqueous solubility. Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of lipophilic molecules.[2]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl sulfoxide (DMSO)

  • Experimental Workflow: Co-solvent Screening

    CoSolventScreening Start Prepare Stock Solution in Pure Co-solvent Mix Prepare Serial Dilutions in Aqueous Buffer Start->Mix Spike-in Observe Observe for Precipitation (e.g., visual, turbidity meter) Mix->Observe Analyze Quantify Solubilized Compound (e.g., HPLC-UV) Observe->Analyze If no precipitation Select Select Optimal Co-solvent & Concentration Analyze->Select

    Caption: A streamlined workflow for screening co-solvents to enhance compound solubility.

Question 3: My application has limitations on the use of organic solvents. Are there alternative solubilization methods?

Answer:

Yes, an excellent alternative for solvent-sensitive applications is the use of cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5][6][7]

  • The Rationale: The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic 3,4-methylenedioxyphenyl moiety of your compound, forming an inclusion complex.[4][5] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[6][7]

  • Types of Cyclodextrins to Consider:

    • β-Cyclodextrin (β-CD): Has a cavity size that is often suitable for aromatic rings.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with increased water solubility and reduced toxicity compared to native β-CD.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility, often used in parenteral formulations.

  • Experimental Protocol: Cyclodextrin Complexation

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v).

    • Add an excess of your compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove any undissolved compound.

    • Analyze the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized compound.

    • Plot the concentration of the solubilized compound against the cyclodextrin concentration to determine the phase solubility diagram and the complexation efficiency.

Question 4: Can I combine these techniques for even greater solubility enhancement?

Answer:

Absolutely. A combination approach is often the most effective strategy for challenging compounds. For instance, you can use a co-solvent system in a pH-adjusted buffer or incorporate cyclodextrins into a buffered solution.

  • The Rationale: By addressing multiple factors that limit solubility simultaneously, you can achieve a synergistic effect. For example, pH adjustment can ionize the molecule to increase its intrinsic aqueous solubility, while a co-solvent or cyclodextrin can help to solvate the remaining lipophilic portions of the molecule.

  • Logical Combination Workflow:

    CombinationWorkflow Start Initial Solubility Assessment in Water pH_Adjust pH Adjustment Start->pH_Adjust Co_Solvent Co-solvent Addition pH_Adjust->Co_Solvent If still insufficient Cyclodextrin Cyclodextrin Complexation pH_Adjust->Cyclodextrin If still insufficient Optimal Optimal Formulation Co_Solvent->Optimal Cyclodextrin->Optimal

    Caption: A decision tree for systematically combining solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What is the likely isoelectric point (pI) of this compound and why is it important?

A1: The pI is the pH at which a molecule carries no net electrical charge. For an amphoteric compound like 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, the pI can be estimated as the average of the acidic and basic pKa values. Based on our predicted pKa values, the pI is likely to be in the range of pH 3.0 to 4.0. It is at this pH that the compound will have its lowest aqueous solubility. Therefore, for formulation development, it is critical to work at a pH that is significantly different from the pI.

Q2: How does the 3,4-methylenedioxyphenyl group affect solubility?

A2: The 3,4-methylenedioxyphenyl group is a relatively non-polar, hydrophobic moiety. This part of the molecule contributes to the compound's low intrinsic aqueous solubility.[8][9] Strategies such as using co-solvents or cyclodextrins are specifically aimed at overcoming the poor water solubility imparted by this lipophilic group.

Q3: Is salt formation a viable strategy for this compound?

A3: Yes, salt formation is an excellent and widely used strategy for improving the solubility of ionizable drugs. For 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, you can form two types of salts:

  • Base addition salts: By reacting the carboxylic acid group with a base (e.g., sodium hydroxide, potassium hydroxide), you can form a highly water-soluble carboxylate salt.

  • Acid addition salts: By reacting the amino group with an acid (e.g., hydrochloric acid, sulfuric acid), you can form a water-soluble ammonium salt. The choice of salt former can have a significant impact on the physicochemical properties of the final salt form, including its solubility, stability, and hygroscopicity.

Q4: What analytical methods are suitable for quantifying the solubility of this compound?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for quantifying the concentration of small organic molecules like this one.[2] The aromatic nature of the compound should provide a strong UV chromophore, allowing for sensitive detection. When developing an HPLC method, it is important to choose a mobile phase that can keep the compound solubilized during the analysis.

References

  • Bilensoy, E. (2010). Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine. John Wiley & Sons.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Avdeef, A. (2003).
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Journal of Toxicology and Environmental Health, Part B, 15(6), 389-411.
  • ChemAxon. (2023). pKa Prediction. Retrieved from [Link]

  • Molinspiration. (2023). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 49-65.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Bergström, C. A. (2015). In silico prediction of drug solubility. ADMET & DMPK, 3(3), 177-190.
  • Avdeef, A. (2012).
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • PubChem. (n.d.). 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate in-vivo absorption. Current Drug Metabolism, 9(9), 869-878.
  • Comer, J. (2003). High-throughput measurement of pKa. Drug Discovery Today, 8(17), 797-803.
  • Dong, M. W. (2013). Modern HPLC for practicing scientists. John Wiley & Sons.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemistry & Chemical Engineering Quarterly, 17(4), 371-379.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for a cosolvent. Pharmaceutical development and technology, 7(3), 331-337.
  • Krishna, G., & Chen, K. J. (2008). In vitro and in vivo assessment of the carrier-mediated intestinal absorption of drugs. Current Drug Metabolism, 9(9), 879-892.
  • Sugano, K., Okazaki, A., Sugimoto, S., & Tavornvipas, S. (2007). Solubility and dissolution profile assessment in drug discovery. Drug Metabolism and Pharmacokinetics, 22(4), 225-254.

Sources

Technical Support Center: Strategies for Preventing Homocoupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions in their cross-coupling methodologies. Here, we delve into the mechanistic underpinnings of homocoupling and provide actionable, field-proven troubleshooting strategies to help you optimize your synthetic routes and achieve higher yields of your desired biphenyl products.

Understanding the Challenge: The Pervasiveness of Homocoupling

Homocoupling is a common side reaction in various cross-coupling methods used for biphenyl synthesis, including the Suzuki-Miyaura, Stille, and Negishi reactions.[1] This undesired reaction leads to the formation of symmetrical biaryls from the coupling of two identical reaction partners, which not only consumes valuable starting materials but also complicates the purification of the target asymmetrical biphenyl.[2] The formation of these byproducts can often be traced back to a few common culprits, primarily the presence of oxygen and issues related to the catalyst's oxidation state.[3][4][5]

This guide will provide a structured approach to diagnosing and mitigating homocoupling, with a primary focus on the widely-used Suzuki-Miyaura coupling, followed by considerations for other common methods.

Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. However, the homocoupling of boronic acids is a frequent and frustrating side reaction.[4] Below are common questions and in-depth answers to help you troubleshoot and prevent this issue.

FAQ 1: I'm observing significant amounts of homocoupled byproducts from my boronic acid. What is the most likely cause?

The primary culprit for the homocoupling of boronic acids in Suzuki-Miyaura reactions is the presence of molecular oxygen.[3][4] Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of a symmetrical biphenyl.[3] This occurs because Pd(II) species, which can be generated by the oxidation of the active Pd(0) catalyst by oxygen, can react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[6][7]

Another contributing factor can be the use of a Pd(II) precatalyst, such as Pd(OAc)₂, which requires in-situ reduction to the active Pd(0) species.[4] If this reduction is incomplete or if there are competing oxidative pathways, the remaining Pd(II) can drive the homocoupling of the boronic acid.[6][7]

FAQ 2: What are the most critical experimental steps to prevent oxygen-mediated homocoupling?

Rigorous exclusion of oxygen is paramount.[3][6] Simply running the reaction under a nitrogen or argon blanket is often insufficient. Dissolved oxygen in your solvents and reagents is a hidden adversary. Here’s a protocol for effective deoxygenation:

Protocol: Rigorous Solvent and Reagent Degassing

  • Solvent Degassing:

    • Sparging: Bubble an inert gas (argon or nitrogen) through your solvent for at least 30-60 minutes. For larger volumes, extend this time. Subsurface sparging is more effective.[6]

    • Freeze-Pump-Thaw: For the most stringent oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.

  • Reaction Vessel Preparation:

    • Flame-dry your glassware under vacuum and backfill with an inert gas.

    • Assemble your reaction setup while maintaining a positive pressure of inert gas.

  • Reagent Handling:

    • Ensure all solid reagents are dry.

    • For liquid reagents, use freshly distilled and degassed solvents for any dilutions.

FAQ 3: Can my choice of catalyst and ligand influence the extent of homocoupling?

Absolutely. The catalyst system plays a crucial role in dictating the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Catalyst Precursor: While Pd(II) precursors are common, using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling by bypassing the need for in-situ reduction.[8] However, these can be less stable. Modern palladium precatalysts are designed for efficient generation of the active Pd(0) species.[7]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are highly effective at suppressing homocoupling.[8][9]

    • Mechanism of Action: The steric bulk of these ligands can hinder the formation of palladium complexes that lead to homocoupling.[9] They also promote the rate-limiting oxidative addition step and the final reductive elimination step of the desired catalytic cycle, thus outcompeting the homocoupling pathway.[8][10]

    • Recommended Ligands: Buchwald-type ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are excellent choices.[9]

FAQ 4: How do the base and solvent system affect homocoupling?

The base and solvent are not merely passive components; they actively influence the reaction outcome.

  • Base Selection: The choice of base can significantly impact the reaction. Weaker bases may not be effective in promoting the transmetalation step, leading to a sluggish reaction where side reactions can become more prominent. Stronger bases can sometimes promote side reactions. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is often substrate and solvent dependent, so screening may be necessary.

  • Solvent System: The solvent must effectively solubilize all reaction components. A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is frequently used. In some cases, using water as a solvent can suppress homocoupling.[11]

FAQ 5: I've optimized my conditions, but still see some homocoupling. Are there any procedural tricks I can try?

Yes, several procedural modifications can further minimize homocoupling:

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration.[9][12] This can favor the cross-coupling pathway, especially if the oxidative addition of the aryl halide is the rate-limiting step.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the desired cross-coupling.[9] However, this may also decrease the overall reaction rate, so a balance must be found.

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium without interfering with the main catalytic cycle.[6][12]

  • Pre-heating the Reaction Mixture: Pre-heating the catalyst, base, solvent, and aryl halide for about 10 minutes at 60-80°C before adding the boronic acid can be an effective strategy to avoid the homocoupling of the boronic acid.[13]

Summary of Troubleshooting Strategies for Suzuki-Miyaura Coupling

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Rigorous exclusion of oxygen (use of inert gas, degassed solvents)Prevents oxygen-mediated oxidative homocoupling of the boronic acid.[3][6]
Catalyst Use of Pd(0) sources or efficient Pd(II) precatalystsMinimizes the presence of Pd(II) species that can drive homocoupling.[4][7]
Ligands Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCsSteric hindrance disfavors homocoupling intermediates; promotes desired cross-coupling.[8][9]
Temperature Operate at the lowest effective temperatureCan decrease the rate of side reactions more than the desired reaction.[9]
Reagent Addition Slow addition of the boronic acidMaintains a low concentration of the boronic acid, favoring cross-coupling.[9][12]
Additives Consider adding a mild reducing agent (e.g., potassium formate)Reduces residual Pd(II) without disrupting the catalytic cycle.[6][12]

Diagram: Simplified Catalytic Cycle and Homocoupling Pathway in Suzuki-Miyaura Coupling

Suzuki_Homocoupling cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Pd(II) Pd(II) Pd(0)L_n->Pd(II) O₂ Oxidation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'->Ar-Ar' Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Pd(II)->Ar'-Pd(II)-Ar' 2 x Ar'-B(OH)₂ Ar'-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar'-Ar' Ar'-Ar' (Homocoupling) Ar'-Pd(II)-Ar'->Ar'-Ar'

Caption: Suzuki-Miyaura cycle vs. homocoupling.

Considerations for Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is prevalent, homocoupling can also plague other methods for biphenyl synthesis.

Stille Coupling

The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[14][15] This can occur through two primary mechanisms:

  • Reaction of two equivalents of the organostannane with a Pd(II) precatalyst, followed by reductive elimination.[14]

  • A radical process involving the Pd(0) catalyst.[14]

Preventative Measures:

  • Similar to Suzuki coupling, ensuring the efficient generation of the active Pd(0) catalyst and minimizing the presence of Pd(II) is crucial.

  • The use of sterically hindered, electron-rich phosphine ligands can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

Negishi Coupling

Negishi coupling, which utilizes organozinc reagents, is highly sensitive to air and moisture.[16] While homocoupling is a potential side reaction, the primary challenge is often the instability of the organozinc reagents themselves.

Preventative Measures:

  • Strict anaerobic and anhydrous conditions are non-negotiable for successful Negishi coupling.[16]

  • The choice of catalyst and ligands can influence the reaction's efficiency and selectivity.

Ullmann Coupling

The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides and is notorious for requiring harsh reaction conditions.[17][18] The formation of symmetrical biaryls via homocoupling is a significant challenge, especially in unsymmetrical couplings.[19]

Preventative Measures:

  • Modern Ullmann-type reactions often employ ligands to modulate the reactivity of the copper catalyst and allow for milder reaction conditions.[20][21]

  • Careful control of stoichiometry and reaction conditions is essential to favor the desired cross-coupling over homocoupling.

References

  • BenchChem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Wikipedia. (n.d.). Negishi coupling.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • ResearchGate. (n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction.
  • Wikipedia. (n.d.). Stille reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science.
  • Reddit. (2023). Troubleshooting Ullmann Coupling.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
  • NROChemistry. (n.d.). Stille Coupling.
  • Royal Society of Chemistry. (n.d.). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Purification of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these crucial compounds. Here, we move beyond standard protocols to address the nuanced issues that can impact yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My recrystallization of a nitro-substituted benzoic acid resulted in a very poor yield. What are the likely causes?

A1: Low recovery in the recrystallization of nitrobenzoic acids is a common issue. Several factors could be at play:

  • Excess Solvent: You may have used too much solvent to dissolve the crude product.[1] While aiming for complete dissolution, it's crucial to use the minimum amount of hot solvent.[2] Significant amounts of your product may remain in the mother liquor upon cooling.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[3] For nitrobenzoic acids, solvents like ethanol, methanol, or acetic acid are often used. Sometimes a mixed solvent system, like ethanol/water, is necessary to achieve the desired solubility profile.[4]

  • Premature Crystallization: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.[1] This can be mitigated by ensuring all solid is dissolved and then allowing the solution to cool slowly.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize the precipitation of the product before filtration.[2]

Q2: I am trying to separate ortho- and para-isomers of aminobenzoic acid. What is the most effective method?

A2: Separating isomers of substituted benzoic acids can be challenging due to their similar physical properties.[5] For aminobenzoic acid isomers, a multi-step approach is often most effective:

  • Fractional Crystallization: This technique exploits the slight differences in solubility between the isomers in a particular solvent. It may require several cycles to achieve high purity.

  • pH-Controlled Precipitation: The pKa values of the isomers might differ slightly. Carefully adjusting the pH of an aqueous solution can sometimes selectively precipitate one isomer.

  • Chromatography: For difficult separations, column chromatography is a reliable method.[5] Techniques like High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized mobile phase can provide excellent separation.[5][6]

Q3: My purified hydroxybenzoic acid appears discolored. What is the cause and how can I fix it?

A3: Discoloration in hydroxybenzoic acids is often due to the presence of oxidized impurities or residual catalysts from the synthesis.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities.[2][7] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Chelating Agents: If the discoloration is due to trace metal catalysts, washing the crude product with a dilute solution of a chelating agent like EDTA before recrystallization can be beneficial.

Q4: How can I confirm the purity of my final substituted benzoic acid product?

A4: A combination of techniques is recommended for robust purity assessment:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of purity.[8] Impurities will typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to check for the presence of impurities.[9] The appearance of a single spot suggests a high degree of purity.

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.[6]

    • Mass Spectrometry: Confirms the molecular weight of the compound.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying even trace impurities.[6]

Troubleshooting Guides

Problem 1: Oily Product Instead of Crystalline Solid During Recrystallization

Symptoms: Upon cooling your recrystallization solution, a viscous oil separates instead of solid crystals.

Causality: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point.[4] It is particularly common with compounds that have relatively low melting points or when using a solvent with a boiling point close to the compound's melting point.[3]

Troubleshooting Workflow:

G start Oily Product Observed check_solvent Is the solvent's boiling point close to the product's melting point? start->check_solvent change_solvent Action: Select a solvent with a lower boiling point or use a mixed solvent system. check_solvent->change_solvent Yes check_saturation Is the solution highly supersaturated? check_solvent->check_saturation No success Crystalline Product Obtained change_solvent->success reheat_add_solvent Action: Reheat the solution and add more solvent to reduce saturation. check_saturation->reheat_add_solvent Yes slow_cooling Action: Allow the solution to cool slowly to room temperature before chilling. check_saturation->slow_cooling No reheat_add_solvent->slow_cooling induce_crystallization Action: Induce crystallization by scratching the flask or adding a seed crystal. slow_cooling->induce_crystallization induce_crystallization->success

Caption: Troubleshooting workflow for "oiling out".

Experimental Protocol: Overcoming Oiling Out with a Mixed Solvent System

  • Re-dissolve the Oiled Product: Add a small amount of a "good" solvent (one in which your compound is highly soluble) to the oiled mixture and heat until a clear solution is obtained.

  • Add an "Anti-Solvent": While the solution is hot, slowly add a "poor" solvent (one in which your compound is sparingly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.[4]

  • Clarify the Solution: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. This gradual decrease in solubility should promote the formation of crystals rather than oil.

  • Induce Crystallization (if necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.

  • Complete Crystallization: Once crystallization has begun, cool the flask in an ice bath to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Problem 2: Persistent Impurities After Multiple Recrystallizations

Symptoms: Despite repeated recrystallization attempts, analytical data (e.g., HPLC, NMR) shows the presence of a persistent impurity.

Causality: This often indicates that the impurity has very similar solubility properties to the desired product. It could be a regioisomer or a structurally similar byproduct. In some cases, the impurity may co-crystallize with the product.

Troubleshooting Workflow:

G start Persistent Impurity Detected identify_impurity Identify the impurity (if possible) using MS or NMR. start->identify_impurity is_isomer Is the impurity an isomer? identify_impurity->is_isomer acid_base_extraction Action: Employ acid-base extraction to separate based on pKa differences. is_isomer->acid_base_extraction Yes is_neutral Is the impurity neutral? is_isomer->is_neutral No success Pure Product Obtained acid_base_extraction->success chromatography Action: Use column chromatography for separation. chromatography->success is_neutral->acid_base_extraction Yes is_neutral->chromatography No

Caption: Troubleshooting workflow for persistent impurities.

Experimental Protocol: Purification via Acid-Base Extraction

This technique is particularly useful for separating acidic products from neutral or less acidic impurities.

  • Dissolution: Dissolve the impure substituted benzoic acid in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and extract with a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The acidic benzoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed further if it contains valuable byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper).[10] The protonated benzoic acid will precipitate out of the solution.

  • Isolation: Collect the purified benzoic acid by vacuum filtration, wash with cold deionized water to remove any residual salts, and dry thoroughly.

Data Summary: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization.[7] The following table provides a starting point for common substituted benzoic acids.

Compound TypeRecommended Single SolventsRecommended Mixed Solvents
Benzoic Acid Water[11], Benzene[12]-
Nitrobenzoic Acids Ethanol, Acetic Acid, Water (for some isomers)[13]Ethanol/Water, Toluene/Heptane
Aminobenzoic Acids Water, EthanolEthanol/Water
Hydroxybenzoic Acids Water, AcetoneAcetone/Water, Ethyl Acetate/Hexane
Chlorobenzoic Acids Ethanol, TolueneEthanol/Water

Note: This table provides general guidance. Optimal solvent selection should always be determined experimentally.

References

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2018, May 20). How can benzoic acid be tested for purity? Quora. Retrieved from [Link]

  • McCartney, M. (2019, January 25). Exp 8 part 2 Purity of benzoic acid [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (Year). CN1251833A - Process for preparing substituted benzoic acid.
  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Google Patents. (Year). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • LibreTexts. (2022, April 7). 4. Crystallization. Retrieved from [Link]

  • Google Patents. (Year). US3235588A - Purification of benzoic acid.
  • LibreTexts. Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below. r/chemhelp. Retrieved from [Link]

  • International Journal of Scientific Research and Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Taylor & Francis. Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]

  • Pharmaffiliates. benzoic acid and its Impurities. Retrieved from [Link]

  • Dr. Imtiyaz@GDC Doda. (2023, December 16). Purification of Benzoic acid by Sublimation in Chemistry Lab II [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (Year). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Google Patents. (Year). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 5). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • LibreTexts. Experiment 2: Recrystallization. Retrieved from [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017, November 12). (PDF) Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. Retrieved from [Link]

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • Goa University. ortho and para-aminobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • ACS Publications. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Retrieved from [Link]

  • NIST. Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Retrieved from [Link]

  • NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • University of Colorado Boulder. Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (Year). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]

  • ResearchGate. Increasing amounts of benzoic acid injected in a pH 2 aqueous mobile... Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • NIH. Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Retrieved from [Link]

  • Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (CAS 1261906-95-9). This molecule is a valuable building block in pharmaceutical research and development, particularly in the synthesis of complex heterocyclic systems. While the synthesis is conceptually straightforward, scaling up the process from laboratory to pilot or manufacturing scale presents several challenges that require careful consideration of reaction conditions, process safety, and purification strategies.

This guide is designed for researchers, chemists, and process development professionals. It provides a robust, multi-step synthetic route, detailed experimental protocols, and a comprehensive troubleshooting section to address common issues encountered during scale-up. Our approach is grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy Overview

The most reliable and scalable synthetic route to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid involves a five-step sequence starting from commercially available 3-bromobenzoic acid. This strategy is designed to control regioselectivity and manage functional group compatibility throughout the synthesis. The key transformations are:

  • Esterification: Protection of the carboxylic acid to prevent side reactions in subsequent steps.

  • Nitration: Introduction of a nitro group, which serves as a precursor to the target amine.

  • Suzuki-Miyaura Coupling: Formation of the critical biaryl carbon-carbon bond.

  • Nitro Group Reduction: Conversion of the nitro group to the final amine functionality.

  • Saponification: Deprotection of the ester to yield the final carboxylic acid.

G cluster_workflow Overall Synthetic Workflow A 3-Bromobenzoic Acid B Methyl 3-bromobenzoate A->B Step 1: Esterification (MeOH, H₂SO₄) C Methyl 3-bromo-5-nitrobenzoate B->C Step 2: Nitration (HNO₃, H₂SO₄) D Methyl 3-nitro-5-(3,4-methylenedioxyphenyl)benzoate C->D Step 3: Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) E Methyl 3-amino-5-(3,4-methylenedioxyphenyl)benzoate D->E Step 4: Nitro Reduction (H₂, Pd/C) F 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid E->F Step 5: Saponification (NaOH, H₂O/MeOH)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Esterification of 3-Bromobenzoic Acid

Principle & Rationale: The carboxylic acid is converted to its methyl ester via Fischer esterification. This protection is crucial as the free carboxylic acid can interfere with the organometallic reagents and basic conditions used in the Suzuki-Miyaura coupling. Methanol is used as both the reactant and solvent, and a strong acid catalyst like sulfuric acid is employed to drive the equilibrium towards the product.

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (1.0 eq)Moles
3-Bromobenzoic AcidC₇H₅BrO₂201.02100.0 g0.497
Methanol (MeOH)CH₄O32.04500 mL-
Sulfuric Acid (conc.)H₂SO₄98.085.0 mL-

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromobenzoic acid (100.0 g, 0.497 mol) and methanol (500 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (5.0 mL) dropwise.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Pour the concentrated mixture into 1 L of ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 200 mL) followed by brine (1 x 200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromobenzoate as a colorless oil. Expected Yield: >95%.

Step 2: Nitration of Methyl 3-bromobenzoate

Principle & Rationale: Electrophilic aromatic substitution is used to introduce a nitro group onto the aromatic ring. The ester and bromo substituents are both meta-directing, thus favoring the formation of the desired 3-bromo-5-nitro isomer. The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of dinitro byproducts.[1][2]

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (1.0 eq)Moles
Methyl 3-bromobenzoateC₈H₇BrO₂215.04106.0 g0.493
Sulfuric Acid (conc.)H₂SO₄98.08300 mL-
Nitric Acid (fuming)HNO₃63.0123.5 mL0.542

Protocol:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (300 mL).

  • Cool the flask in an ice-salt bath to -5 to 0°C.

  • Slowly add methyl 3-bromobenzoate (106.0 g, 0.493 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (23.5 mL, 0.542 mol) to 50 mL of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto 1.5 kg of crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product is recrystallized from ethanol to yield methyl 3-bromo-5-nitrobenzoate as a pale yellow solid. Expected Yield: 85-90%.

Step 3: Suzuki-Miyaura Coupling

Principle & Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-C bond between the brominated aromatic ring and the methylenedioxyphenyl moiety.[3][4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and turnover number, especially at scale. A phosphine ligand is used to stabilize the palladium catalyst, and a base is required to activate the boronic acid for transmetalation.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) Pd_OA Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)-Ar'(L₂) Pd_OA->Pd_TM Transmetalation (Ar'-B(OR)₃⁻) Pd_RE Ar-Ar' (Product) Pd_TM->Pd_RE Reductive Elimination Product Ar-Ar' Pd_TM->Product Product->Pd0 Catalyst Regeneration Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (1.0 eq)Moles
Methyl 3-bromo-5-nitrobenzoateC₈H₆BrNO₄260.04128.0 g0.492
(3,4-Methylenedioxyphenyl)boronic acidC₇H₇BO₄165.9490.0 g0.542
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.565.7 g0.0049
Potassium Carbonate (K₂CO₃)K₂CO₃138.21136.0 g0.984
1,4-DioxaneC₄H₈O₂88.111.0 L-
WaterH₂O18.02250 mL-

Protocol:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 3-bromo-5-nitrobenzoate (128.0 g, 0.492 mol), (3,4-methylenedioxyphenyl)boronic acid (90.0 g, 0.542 mol), and potassium carbonate (136.0 g, 0.984 mol).

  • Purge the reactor with nitrogen for 30 minutes.

  • Add degassed 1,4-dioxane (1.0 L) and degassed water (250 mL).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5.7 g, 1 mol%).

  • Heat the mixture to 85-90°C and maintain for 8-12 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (200 mL).

  • Transfer the filtrate to a separatory funnel, add water (500 mL), and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from an ethanol/water mixture to give methyl 3-nitro-5-(3,4-methylenedioxyphenyl)benzoate as a solid. Expected Yield: 80-90%.

Step 4: Catalytic Hydrogenation (Nitro Reduction)

Principle & Rationale: The nitro group is reduced to an amine using catalytic hydrogenation. This method is generally clean, high-yielding, and avoids the use of stoichiometric metal reductants, which can complicate purification.[5] Palladium on carbon (Pd/C) is a common and effective catalyst. This reaction is highly exothermic and requires careful monitoring of temperature and hydrogen uptake, especially at scale.

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (1.0 eq)Moles
Methyl 3-nitro-5-(3,4-...)benzoateC₁₅H₁₁NO₆301.25148.0 g0.491
Palladium on Carbon (10% Pd, 50% wet)--7.5 g-
Methanol (MeOH)CH₄O32.041.5 L-
Hydrogen Gas (H₂)H₂2.0250-60 psi-

Protocol:

  • Set up a hydrogenation reactor (e.g., Parr shaker or stirred autoclave).

  • Add the nitro compound (148.0 g, 0.491 mol) and methanol (1.5 L) to the reactor vessel.

  • Carefully add the 10% Pd/C catalyst (7.5 g, 50% wet) under a nitrogen atmosphere.

  • Seal the reactor, purge several times with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Begin stirring and maintain the temperature below 40°C (use cooling if necessary). The reaction is exothermic.

  • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Once hydrogen uptake ceases, purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad with methanol (200 mL).

  • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-5-(3,4-methylenedioxyphenyl)benzoate as a solid, which is often used in the next step without further purification. Expected Yield: >95%.

Step 5: Saponification (Ester Hydrolysis)

Principle & Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid using a base like sodium hydroxide. The reaction is typically performed in a mixture of water and a co-solvent like methanol to ensure solubility of the starting material. Acidification of the resulting carboxylate salt precipitates the final product.

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (1.0 eq)Moles
Methyl 3-amino-5-(3,4-...)benzoateC₁₅H₁₃NO₄271.27133.0 g0.490
Sodium Hydroxide (NaOH)NaOH40.0029.4 g0.735
Methanol (MeOH)CH₄O32.04500 mL-
WaterH₂O18.02500 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-

Protocol:

  • In a 2 L flask, dissolve the amino ester (133.0 g, 0.490 mol) in methanol (500 mL).

  • Add a solution of sodium hydroxide (29.4 g, 0.735 mol) in water (500 mL).

  • Heat the mixture to 50-60°C and stir for 2-4 hours until the hydrolysis is complete (monitor by LC-MS).

  • Cool the mixture to room temperature and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (500 mL) and cool in an ice bath.

  • Slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 5-6. The product will precipitate.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 200 mL), and dry in a vacuum oven at 60°C. Expected Yield: >90%.

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the scale-up of this synthesis.

G cluster_troubleshooting Troubleshooting Logic Start Problem Encountered Q1 Low Yield in Suzuki Coupling? Start->Q1 Q2 Incomplete Nitro Reduction? Start->Q2 Q3 Final Product Discolored? Start->Q3 A1 Check Catalyst Activity (deactivated?). Verify Base Quality/Amount. Ensure Anoxic Conditions. Check Boronic Acid Quality. Q1->A1 Yes A2 Check Catalyst Activity (poisoned?). Increase H₂ Pressure. Ensure Efficient Mixing. Check for Impurities in Substrate. Q2->A2 Yes A3 Perform Recrystallization. Use Activated Carbon. Ensure Complete Removal of Pd Catalyst. Q3->A3 Yes

Caption: Troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is sluggish or incomplete, even after extended reaction times. What should I check?

A1: This is a common scale-up issue. Consider the following:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). On a larger scale, sparging the solvent with inert gas for an extended period is recommended.

  • Base Inefficiency: The base (K₂CO₃) must be finely powdered and anhydrous. Clumps can reduce the effective surface area. Ensure you are using at least 2 equivalents.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh, high-quality boronic acid or its more stable pinacol ester equivalent.

  • Mixing: In a large reactor, inefficient mixing can lead to localized concentration gradients and poor reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous slurry.

Q2: The nitro reduction step is very exothermic and difficult to control on a larger scale. What are the best practices for safety?

A2: Thermal management is critical for catalytic hydrogenation.

  • Controlled Addition: Instead of adding the catalyst to the full batch of substrate, consider adding a solution of the nitro compound to a slurry of the catalyst in the solvent. This allows you to control the reaction rate by the addition rate.

  • Reactor Cooling: Use a jacketed reactor with an efficient cooling system. Be prepared to actively cool the reaction, especially at the beginning.

  • Hydrogen Pressure: While higher pressure can speed up the reaction, start with a moderate pressure (50-60 psi) and monitor the exotherm.

  • Alternative Reagents: If catalytic hydrogenation proves too hazardous for your equipment, consider alternative transfer hydrogenation methods (e.g., using ammonium formate as the hydrogen source) or metal/acid reductions (e.g., Fe/HCl), though be aware these introduce downstream purification challenges.[5]

Q3: I am observing significant levels of a debrominated, nitrated byproduct (methyl 3-nitrobenzoate) after the Suzuki coupling. How can I minimize this?

A3: This side product arises from protodehalogenation. It is often caused by:

  • Moisture: Ensure all reagents and solvents are sufficiently dry. Water can protonate the organopalladium intermediate.

  • Reaction Temperature: Excessively high temperatures can promote this side reaction. Stick to the recommended 85-90°C range.

  • Ligand Choice: While PPh₃ is standard, for challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes suppress this pathway and improve coupling efficiency.

Q4: After saponification and acidification, my final product is off-color (pink or brown). What is the cause and how can I purify it?

A4: Discoloration in aromatic amines is often due to oxidation.

  • Inert Atmosphere: During workup, especially after basification and before acidification, minimize exposure to air.

  • Purification: The most effective way to remove colored impurities is through recrystallization, often with the addition of a small amount of activated carbon. Dissolve the crude product in a suitable hot solvent (e.g., ethanol), add charcoal, stir for 15-30 minutes, filter hot through celite, and allow the filtrate to cool slowly to crystallize.

  • Palladium Removal: Residual palladium can also cause discoloration. If charcoal treatment is insufficient, specific palladium scavengers (resins with thiol groups) can be used on the solution of the penultimate ester intermediate.

References

  • BenchChem. (2025). Challenges in the selective reduction of the nitro group.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Truman State University. (n.d.). Multistep Synthesis Nitration.
  • PrepChem. (2023). Synthesis of 3-methyl-5-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. Product Page for CAS 1261906-95-9.
  • Echemi. (n.d.). 3-Amino-5-(3,4-Methylenedioxyphenyl)benzoic acid. Product Page for CAS 1261906-95-9.
  • Google Patents. (2007).
  • Google Patents. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.

Sources

Technical Support Center: Degradation Pathways of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of aminobenzoic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and overcome common experimental challenges. This resource is structured to anticipate the questions you might have at each stage of your research, from initial experimental design to complex data interpretation.

Frequently Asked Questions (FAQs): Core Concepts in Degradation Studies

This section addresses foundational questions about the principles and design of degradation studies for aminobenzoic acid derivatives.

Q1: What are the primary objectives of a forced degradation study for an aminobenzoic acid derivative?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons. The primary goals are to identify the likely degradation products of a drug substance, which helps in establishing its degradation pathways and intrinsic stability.[1] This information is fundamental for developing and validating stability-indicating analytical methods, which are capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2] Understanding the degradation profile under various stress conditions (e.g., acid, base, oxidation, light, heat) can also help in formulating more stable drug products and solving potential stability-related issues during development.[3] A well-designed study aims for a target degradation of 5% to 20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-time stability.[3]

Q2: What are the most common degradation pathways for aminobenzoic acid derivatives?

A2: Aminobenzoic acid derivatives are susceptible to several degradation pathways, largely dictated by their chemical structure and the environmental conditions they are exposed to. The three main pathways are:

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly UVB and UVC radiation, can induce photolysis.[4][5] This often involves the formation of radical species, leading to a variety of photoproducts.[4][5] For instance, p-aminobenzoic acid (PABA) can degrade into hydroxylated and dimeric products.[6][7] The presence of oxygen can significantly alter the pathway, leading to oxidation products.[6]

  • Microbial Degradation: In environmental or biological systems, microorganisms can metabolize aminobenzoic acids. For example, various bacterial strains like Comamonas sp. and Pseudomonas sp. can degrade aminobenzoic acid isomers through specific enzymatic pathways, often involving hydroxylation and ring cleavage.[8][9]

  • Chemical Degradation (Hydrolysis and Oxidation): The functional groups of aminobenzoic acid derivatives (the amino and carboxylic acid groups) make them susceptible to hydrolysis under acidic or basic conditions. The amino group is also prone to oxidation, which can be initiated by oxidizing agents like hydrogen peroxide or by auto-oxidation. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl (HO•) and sulfate (SO₄•⁻) radicals, are highly effective in degrading these compounds.[10]

Q3: How do I choose the appropriate analytical technique to monitor the degradation of my aminobenzoic acid derivative?

A3: The choice of analytical technique depends on the specific goals of your study.

  • UV-Visible Spectrophotometry: This is a simple and cost-effective method for monitoring the overall disappearance of the parent compound, especially for kinetic studies where a chromophore is present.[11] However, it lacks specificity and cannot distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for degradation studies. A properly developed "stability-indicating" HPLC method can separate the parent drug from its degradation products, allowing for simultaneous quantification.[2] HPLC with a photodiode array (PDA) detector is particularly useful as it can provide UV spectra of the peaks, which aids in peak tracking and purity assessment.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown degradation products.[12] By providing mass information, LC-MS allows for the tentative identification of degradants, which can then be confirmed by comparison with reference standards or further structural elucidation techniques like LC-NMR.

  • Thin-Layer Chromatography (TLC): TLC can be used as a simple, qualitative tool to visualize the formation of degradation products and to help develop an HPLC method.[13][14]

Troubleshooting Guide: Photodegradation Studies

Q4: I am performing a photodegradation study on a PABA derivative, and the solution is rapidly turning brown. What is causing this, and how should I proceed?

A4: The rapid discoloration you are observing is a common phenomenon during the photodegradation of aminobenzoic acids in the presence of air (oxygen).[6] This is often due to the formation of colored polymeric or oxidized products.

  • Causality: The initial photochemical reaction may produce reactive intermediates. In the presence of oxygen, these intermediates can undergo further reactions, leading to complex mixtures of colored compounds.[6] For PABA, irradiation in aerated solutions leads to products like 4-amino-3-hydroxybenzoic acid and 4-aminophenol.[6]

  • Troubleshooting Steps:

    • Control for Oxygen: To determine if the discoloration is oxygen-dependent, run a parallel experiment where the solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during irradiation.[6] If the discoloration is reduced or eliminated, it confirms the role of oxygen.

    • Time-Course Sampling: Take samples at shorter time intervals at the beginning of the experiment to capture the initial degradation products before they are converted into more complex colored species.

    • Analytical Approach: Use a stability-indicating HPLC-PDA method to analyze your samples. The chromatograms will likely show multiple small peaks in the discolored solution. The PDA detector can help you determine if these are new species or just shifts in the baseline due to the color. LC-MS analysis will be critical for identifying these products.

Q5: My PABA derivative appears to be stable under UVA light but degrades under UVB and UVC. Is this expected?

A5: Yes, this is an expected and well-documented phenomenon. The energy of the UV radiation is critical for initiating photodegradation.

  • Expertise & Experience: PABA and many of its derivatives are effective UVA absorbers, which is why they have been used in sunscreens. They can absorb UVA radiation and dissipate the energy without significant chemical change. However, the higher energy of UVB and UVC radiation is sufficient to cause photodissociation and initiate degradation pathways.[4][5] Studies have shown that PABA is stable under UVA (355 nm) but dissociates into radicals when exposed to UVB (>280 nm) and UVC (266 nm and 213 nm) light.[4]

  • Authoritative Grounding: This differential stability is directly related to the molecule's electronic structure and the energy required to break its chemical bonds. The formation of the 4-aminylbenzoic acid radical from PABA upon UVB/UVC irradiation is a key step in its degradation.[4]

Troubleshooting Guide: Microbial Degradation Studies

Q6: I have isolated a bacterial strain that is supposed to degrade 3-aminobenzoate, but I am not seeing any decrease in the parent compound concentration in my liquid culture. What could be the problem?

A6: This is a common issue in microbial degradation experiments. The lack of degradation could be due to several factors related to the culture conditions or the analytical method.

  • Causality & Troubleshooting:

    • Induction of Metabolic Pathways: The enzymes responsible for degrading xenobiotics like aminobenzoic acid are often inducible. The bacteria may need to be pre-exposed to 3-aminobenzoate as the sole carbon and nitrogen source to induce the expression of the necessary enzymes.[15] Ensure your experimental design includes an appropriate induction step.

    • Nutrient Limitation/Competition: If you are using a rich medium, the bacteria may preferentially consume simpler carbon and nitrogen sources, leading to a lack of degradation of the target compound. Try using a minimal medium with 3-aminobenzoate as the primary or sole source of carbon and/or nitrogen.

    • Inhibition: While some bacteria can use aminobenzoic acids as a nutrient source at low concentrations, higher concentrations can be inhibitory or toxic.[15] Perform a dose-response experiment to determine the optimal concentration of 3-aminobenzoate for degradation by your strain.

    • Abiotic Loss vs. Biodegradation: You must have proper controls to ensure the loss of the compound is due to microbial activity.

      • Abiotic Control: A sterile control (containing the medium and 3-aminobenzoate but no bacteria) is essential to check for abiotic degradation (e.g., hydrolysis, photolysis).

      • Adsorption Control: A killed-cell control (using autoclaved or chemically treated bacteria) can help determine if the compound is simply adsorbing to the cell surface rather than being metabolized.

    • Analytical Interference: Components of your culture medium could be co-eluting with your target compound in your HPLC analysis. Analyze a sample of the cell-free supernatant without the added 3-aminobenzoate to check for interfering peaks.

Troubleshooting Guide: Analytical Methods & Data Interpretation

Q7: My HPLC chromatogram for a forced degradation sample shows poor peak shape and shifting retention times. How can I troubleshoot this?

A7: Poor peak shape (e.g., tailing, fronting, or splitting) and retention time drift are classic HPLC problems that can often be resolved systematically.

  • Expertise & Experience: These issues often point to problems with the mobile phase, the column, or the sample itself. A logical, step-by-step approach is the key to identifying the root cause.

  • Troubleshooting Steps:

Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions with the basic amino group).Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) or use a base-deactivated column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column contamination or void.Flush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. A void may require column replacement.
Peak Fronting Sample overload.Dilute the sample or inject a smaller volume.
Shifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analysis.
Mobile phase composition change.Prepare fresh mobile phase. If using an online mixer, ensure the pumps are functioning correctly. Cover solvent reservoirs to prevent evaporation of volatile organic components.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Q8: I have identified several peaks in my LC-MS analysis of a degradation sample. How can I confidently determine which ones are true degradation products?

A8: Differentiating true degradation products from artifacts, impurities in the starting material, or matrix components is a critical step.

  • Self-Validating System: Your experimental design should include a set of controls that allow for a process of elimination.

    • Analyze the Zero-Time-Point Sample: Your t=0 sample (before applying the stress condition) is your baseline. Any peak present at t=0 (other than the parent compound) is an impurity in the starting material, not a degradant.

    • Analyze a Blank (No Drug) Sample: Prepare a blank sample that has gone through the same stress conditions (e.g., acid solution heated for the same duration). Any peaks in this blank are artifacts from the stress condition or the matrix.

    • Compare Stressed vs. Control Samples: A true degradation product should be absent or at a very low level in the t=0 and control samples and should increase in intensity over time in the stressed sample.

    • Mass Balance Analysis: A good stability-indicating method should account for the majority of the parent drug as it degrades. The sum of the assay value of the parent drug and the levels of all degradation products should ideally be close to 100%.[3] Significant deviation from 100% may indicate that some degradants are not being detected (e.g., they are volatile or do not have a chromophore).[3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on an aminobenzoic acid derivative.

  • Stock Solution Preparation: Prepare a stock solution of your aminobenzoic acid derivative in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of stock and 1 mL of water as a control. Heat both at 60-80°C for a specified time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 mL of stock and 1 mL of water as a control. Heat both at 60-80°C for a specified time.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified time. Protect from light.

    • Photodegradation: Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source that provides UV and visible radiation (e.g., a photostability chamber). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 80°C).

  • Sample Collection and Neutralization: At each time point, withdraw an aliquot of the stressed sample. For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples (including controls and t=0) by a validated stability-indicating HPLC-PDA method. Use LC-MS to identify the major degradation products.

Visualization of Degradation Pathways

Diagram 1: Generalized Photodegradation Pathway of p-Aminobenzoic Acid (PABA)

This diagram illustrates the key steps in the photodegradation of PABA, including radical formation and subsequent reactions in the presence and absence of oxygen.

PABA_Photodegradation PABA p-Aminobenzoic Acid (PABA) Radical PABA Radical Cation / 4-Aminylbenzoic Acid Radical PABA->Radical UVB / UVC Light Dimer Dimeric Products (e.g., 4-(4'-aminophenyl)aminobenzoic acid) Radical->Dimer Absence of O2 Oxidized Oxidized Products (e.g., 4-amino-3-hydroxybenzoic acid) Radical->Oxidized Presence of O2

Caption: Generalized photodegradation of PABA.

Diagram 2: Experimental Workflow for Troubleshooting Degradation Studies

This workflow provides a logical sequence for identifying and resolving common issues in degradation experiments.

Troubleshooting_Workflow Start Problem Observed (e.g., No Degradation, Poor Peaks) CheckControls Are Controls Behaving as Expected? (t=0, Blank, Abiotic) Start->CheckControls CheckMethod Review Analytical Method Parameters (Mobile Phase, Column, Temp) CheckControls->CheckMethod Yes CheckConditions Review Experimental Conditions (Concentration, pH, Induction) CheckControls->CheckConditions No IsolateVariable Isolate and Test One Variable at a Time CheckMethod->IsolateVariable No Resolved Problem Resolved CheckMethod->Resolved Yes CheckConditions->IsolateVariable No CheckConditions->Resolved Yes IsolateVariable->Resolved

Caption: Troubleshooting workflow for degradation studies.

References

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ijrbat. (2021, May 30). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, October 14). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed partial 3-aminobenzoate degradation pathway and physical map.... Retrieved from [Link]

  • PubMed. (2015, October 31). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. Retrieved from [Link]

  • Bentham Science Publishers. (2010, April 1). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Retrieved from [Link]

  • Oxford Academic. (n.d.). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation | FEMS Microbiology Ecology. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various.... Retrieved from [Link]

  • MDPI. (2022, January 26). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). The photochemistry of p-aminobenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Retrieved from [Link]

  • Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Electrochemical degradation of p-aminobenzoic acid β- naphthol azo dye in alkaline solution. Retrieved from [Link]

  • RSC Publishing. (2016, August 22). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways. Retrieved from [Link]

  • ResearchGate. (2025, August 6). TiO2 photocatalytic degradation of UV filter para-aminobenzoic acid under artificial and solar illumination | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. Retrieved from [Link]

  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of Complex Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst selection for complex and demanding substrates. Here, we move beyond standard protocols to address specific issues, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing diagnostic insights and actionable protocols.

Q1: My reaction shows low to no yield, especially with a sterically hindered aryl halide. What's the likely cause and how do I fix it?

A: Low conversion with sterically hindered substrates, such as those with ortho-substituents, is a classic problem in Suzuki coupling. The primary bottleneck is often the oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond. Steric bulk around the reaction center can significantly slow this process.[1]

Possible Causes & Rationale:

  • Insufficiently Reactive Catalyst: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates because the ligands are not bulky or electron-rich enough to promote the formation of the active catalytic species required for challenging oxidative additions.[1]

  • Weak Ligand Performance: The ligand is paramount. For hindered substrates, you need a ligand that is both bulky and electron-rich.[2] Bulkiness favors the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, while high electron density at the palladium center facilitates its insertion into the C-X bond.[3][4]

  • Poor Precatalyst Activation: Some palladium sources require an activation step to form the active Pd(0) species. If this process is inefficient under your reaction conditions, the catalytic cycle will not initiate effectively.

Proposed Solutions:

  • Switch to a State-of-the-Art Ligand System: This is the most critical modification. For sterically demanding couplings, the go-to choices are bulky, electron-rich monophosphine ligands.[1]

    • Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and tBuXPhos are industry standards for coupling hindered substrates.[1][2] They create a reactive palladium center that can more readily engage a crowded aryl halide.[1][5]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent alternatives. They are strong σ-donors, even more so than many phosphines, and form highly stable and active palladium complexes.[3][6] This stability can lead to higher turnover numbers and allow for lower catalyst loadings.[7]

  • Use a Modern Precatalyst: Instead of traditional sources like Pd₂(dba)₃ or Pd(OAc)₂, consider using a well-defined "precatalyst." These are stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. Buchwald's G3 or G4 palladacycle precatalysts, for instance, are designed for ease of use and high reactivity.[8]

  • Optimize the Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred for hindered couplings.[1][9] The solvent choice is also critical; ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common and effective.[9][10]

Q2: I'm working with a heteroaromatic substrate, and the reaction is either sluggish or fails completely. Why are these substrates so challenging?

A: Heteroaromatic substrates, especially those containing nitrogen (e.g., pyridines, pyrimidines), introduce unique challenges. The heteroatoms can act as Lewis bases and coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[11] Furthermore, electron-deficient heterocycles can be poor substrates for oxidative addition, while electron-rich ones can pose other issues.[11]

Possible Causes & Rationale:

  • Catalyst Inhibition: The lone pair of electrons on a nitrogen atom can bind strongly to the palladium(II) intermediate, preventing subsequent steps like transmetalation or reductive elimination from occurring.[11]

  • Slow Oxidative Addition: For electron-deficient heteroaryl halides (e.g., 2-chloropyridine), the C-X bond is stronger and less susceptible to oxidative addition.[12]

  • Boronic Acid Instability: Some heteroaryl boronic acids are prone to decomposition (protodeboronation) under the reaction conditions, especially with prolonged heating.[11]

Proposed Solutions:

  • Select a Ligand Designed for Heterocycles: The choice of ligand is crucial to mitigate catalyst inhibition.

    • Bulky Biaryl Phosphines: Ligands like SPhos and CPhos have demonstrated excellent performance in coupling heteroaryl chlorides by creating a sterically shielded palladium center that disfavors unproductive coordination with the heterocycle.[11]

    • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand can be advantageous for strongly coordinating substrates as it forms very stable complexes, which can sometimes overcome catalyst inhibition, especially at higher temperatures.

  • Use a "Naked" Nickel Catalyst System: For certain heteroaryl-heteroaryl couplings, a ligandless approach using an air-stable Ni(0) source like [Ni(4-CF3stb)₃] has been shown to be highly effective. This system avoids issues of ligand-substrate interactions and can simplify reaction setup significantly.[13]

  • Optimize Reaction Conditions:

    • Base Selection: A milder base such as K₃PO₄ or K₂CO₃ is often sufficient and can help prevent the degradation of sensitive substrates.

    • Temperature Control: While higher temperatures can sometimes overcome slow oxidative addition, they can also accelerate catalyst decomposition and substrate degradation. A careful optimization of the reaction temperature is necessary.[14]

Workflow for Catalyst Selection in Complex Couplings

The following diagram outlines a logical workflow for selecting a catalyst system when dealing with complex or challenging substrates.

Suzuki_Catalyst_Selection cluster_start Substrate Analysis cluster_screening Initial Catalyst Screening cluster_recommendations Catalyst System Recommendation cluster_optimization Optimization & Troubleshooting Start Analyze Substrates: Aryl Halide & Boronic Acid Hindered Sterically Hindered? Start->Hindered Hetero Heteroaromatic? Hindered->Hetero No Buchwald Use Bulky Biaryl Phosphine (e.g., XPhos, SPhos) + Pd(II) Precatalyst (G3/G4) Hindered->Buchwald Yes E_Rich_Poor Electron Rich/Poor? Hetero->E_Rich_Poor No Special_Hetero Use Ligands for Heterocycles (e.g., SPhos, CPhos) or consider 'Naked Nickel' Hetero->Special_Hetero Yes E_Rich_Poor->Buchwald Yes (Especially for Ar-Cl) Std_Conditions Start with Standard Conditions (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) Then move to advanced systems if needed. E_Rich_Poor->Std_Conditions No NHC Consider NHC Ligand (e.g., PEPPSI-type precatalyst) Buchwald->NHC Alternative Optimize Optimize Base, Solvent, Temp. (e.g., K₃PO₄, Dioxane/H₂O, 80-110°C) Buchwald->Optimize NHC->Optimize Special_Hetero->Optimize Std_Conditions->Optimize Troubleshoot Troubleshoot: - Catalyst Deactivation? - Homocoupling? - Protodeboronation? Optimize->Troubleshoot

Caption: A decision workflow for selecting and optimizing a Suzuki coupling catalyst system.

Q3: My reaction starts well but then stalls, and I'm observing a black precipitate. What is happening?

A: This is a classic sign of catalyst deactivation, where the active, soluble Pd(0) catalyst agglomerates into inactive palladium black.[15] This is a common failure mode in palladium catalysis.

Possible Causes & Rationale:

  • Ligand Dissociation/Decomposition: If the ligand is not robust enough for the reaction conditions (e.g., high temperature), it can dissociate from the palladium center or decompose. The resulting "ligandless" Pd(0) is highly unstable and rapidly precipitates as palladium black.[15]

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow compared to other processes, the Pd(II) intermediate may have time to undergo side reactions or decomposition pathways that lead to inactive palladium species. Bulky, electron-rich ligands are known to accelerate this crucial step.[2]

  • Impure Reagents or Solvents: Oxygen is a known enemy of Pd(0) catalysts. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst.[16]

Proposed Solutions:

  • Improve Degassing Technique: Ensure all solvents and the reaction vessel are rigorously deoxygenated. Perform at least three vacuum/inert gas (e.g., argon) backfill cycles on the reaction flask after adding the solid reagents.[1] Sparge the solvent with an inert gas for 20-30 minutes before adding it to the reaction mixture.[1]

  • Switch to a More Stable Ligand/Precatalyst:

    • NHC Ligands: As mentioned, Pd-NHC complexes are often more thermally stable than their phosphine counterparts and can resist deactivation at higher temperatures.[3]

    • Biaryl Phosphine Ligands: Modern biaryl phosphine ligands are designed for high stability and activity, effectively preventing the formation of palladium black under typical conditions.[4]

  • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can slow down catalyst decomposition pathways. This may require a longer reaction time but can often improve the overall yield by preserving the catalyst's lifetime.[14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that inform catalyst and condition selection.

Suzuki_Cycle cluster_OA Step 1: Oxidative Addition (Often Rate-Limiting for Ar-Cl, hindered Ar-Br) cluster_TM Step 2: Transmetalation (Base activates Boronic Acid) cluster_RE Step 3: Reductive Elimination (Forms C-C bond, regenerates catalyst) Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar¹-X PdII L₂Pd(II)(Ar¹)(X) OA->PdII TM Transmetalation PdII->TM + Ar²-B(OR)₂ (Base Required) PdII_B L₂Pd(II)(Ar¹)(Ar²) TM->PdII_B PdII_B->Pd0 Releases Product RE Reductive Elimination PdII_B->RE Product Ar¹-Ar² (Product) RE->Product

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Frequently Asked Questions (FAQs)

What is the fundamental difference between a standard ligand like PPh₃ and a modern biaryl phosphine ligand like SPhos?

Triphenylphosphine (PPh₃) is a relatively small, moderately electron-donating ligand. While effective for simple Suzuki couplings (e.g., aryl iodides/bromides with unhindered boronic acids), it often fails with more challenging substrates like aryl chlorides or sterically hindered partners.[4][16]

Modern biaryl phosphine ligands, like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are fundamentally different in two ways:

  • Steric Bulk: They are much larger. This bulk promotes the formation of highly reactive, monoligated Pd(0) species, which are key to activating difficult substrates.[4][5]

  • Electron-Donating Ability: They are significantly more electron-rich. This property increases the electron density on the palladium atom, which facilitates the difficult oxidative addition step and also promotes the final reductive elimination step.[3][4]

Ligand FeatureTriphenylphosphine (PPh₃)Biaryl Phosphine (e.g., SPhos)Impact on Suzuki Coupling
Steric Bulk LowHighHigh bulk promotes the formation of active monoligated Pd(0) species.[4]
Electron Density ModerateHighHigh electron density facilitates oxidative addition and reductive elimination.[2]
Typical Substrates Aryl Iodides, Aryl BromidesAryl Chlorides, Hindered Aryls, HeteroarylsEnables coupling of previously unreactive or difficult substrates.[4][5]
Catalyst Loading 1-5 mol%0.005-2 mol%Higher activity allows for significantly lower catalyst loadings.[5]
When should I use an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine?

NHC ligands are excellent alternatives to phosphines and should be considered in several scenarios:

  • High-Temperature Reactions: Pd-NHC complexes often exhibit superior thermal stability compared to Pd-phosphine complexes, making them ideal for reactions that require high temperatures to proceed.[3]

  • When Phosphine Instability is an Issue: Phosphine ligands can be susceptible to oxidation or other decomposition pathways under certain conditions. NHCs are generally more robust.

  • Challenging Oxidative Additions: As very strong σ-donors, NHCs can be highly effective at promoting the oxidative addition of unreactive electrophiles like aryl chlorides.[3][6]

  • Controlling Selectivity: In substrates with multiple reactive sites (e.g., a chloroaryl triflate), the choice between different NHC ligands (like SIPr vs. SIMes) can provide orthogonal chemoselectivity, allowing you to target a specific site.[17][18]

How do I properly set up a screening experiment to find the best catalyst system?

A systematic screening approach is the most efficient way to identify optimal conditions. High-throughput experimentation (HTE) kits are commercially available for this purpose, but a manual screen can also be highly effective.

Protocol: Small-Scale Reaction Screen for Catalyst Optimization

This protocol outlines a method for screening different ligands and bases in parallel.

  • Preparation:

    • Arrange an array of reaction vials (e.g., 2 mL glass vials with screw caps and PTFE septa) in a heating block.

    • Prepare stock solutions of your aryl halide and boronic acid in the chosen solvent (e.g., 1,4-dioxane) to ensure accurate dispensing.

  • Reagent Addition (in a glovebox or under a strong flow of inert gas):

    • To each vial, add a stir bar.

    • Add the desired base (e.g., K₃PO₄, Cs₂CO₃) as a solid (typically 2-3 equivalents).

    • Add the palladium source (e.g., Pd₂(dba)₃ at 1-2 mol% Pd) and the specific ligand to be tested (e.g., SPhos, XPhos, etc., at a 2:1 ligand-to-Pd ratio). Using a precatalyst simplifies this step as the Pd and ligand are already combined.

    • Seal the vials.

  • Substrate Addition:

    • Remove the vial array from the glovebox.

    • Using a syringe, add the aryl halide stock solution (1.0 equivalent) and the boronic acid stock solution (1.2-1.5 equivalents) to each vial.

    • Briefly purge the headspace of each vial with inert gas before tightly sealing the cap.

  • Reaction and Analysis:

    • Place the array in the preheated block and stir at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

    • After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

This systematic approach minimizes variability and allows for a direct comparison of different catalytic systems, saving time and resources.[14]

References

  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Elsevier. Retrieved January 21, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. (2018). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2006). ACS Publications. Retrieved January 21, 2026, from [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. (2021). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 21, 2026, from [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (n.d.). PolyU Electronic Theses. Retrieved January 21, 2026, from [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (2022). Organic Chemistry Research. Retrieved January 21, 2026, from [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

  • Using N-heterocyclic carbene ligands to control cross coupling selectivity. (2019). Morressier. Retrieved January 21, 2026, from [Link]

  • C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review. (2025). OUCI. Retrieved January 21, 2026, from [Link]

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002). PubMed. Retrieved January 21, 2026, from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 21, 2026, from [Link]

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 21, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 21, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid and Other PABA Analogs for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. The bacterial folate biosynthesis pathway, essential for microbial survival and absent in humans, presents a validated and attractive target for selective drug design.[1] This guide provides an in-depth technical comparison of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a unique analog of para-aminobenzoic acid (PABA), with other classical and contemporary PABA analogs. By synthesizing established experimental data and structure-activity relationships, this document serves as a crucial resource for evaluating the potential of this and similar molecules as antimicrobial agents.

The Central Role of PABA in Bacterial Folate Synthesis

para-Aminobenzoic acid is a critical precursor for the synthesis of folates (vitamin B9) in a multitude of bacteria, fungi, and plants.[2] Folates are indispensable cofactors in the biosynthesis of essential molecules such as nucleotides and certain amino acids, which are vital for DNA replication and cellular growth.[3] Unlike these microorganisms, humans acquire folates through their diet, rendering the PABA biosynthesis and utilization pathway an ideal target for developing selective antimicrobial therapies.[4]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4] Inhibition of DHPS effectively halts folate synthesis, leading to a bacteriostatic effect.[3]

cluster_0 Bacterial Folate Synthesis Pathway Pterin_precursor Pterin Precursor DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pterin_precursor->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotide_synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_synthesis

Figure 1: Simplified overview of the bacterial folate synthesis pathway, highlighting the role of PABA and the enzyme DHPS.

Mechanism of Action: Competitive Inhibition of DHPS

The primary mechanism by which PABA analogs exert their antimicrobial effect is through competitive inhibition of DHPS. These molecules, structurally similar to PABA, bind to the active site of the DHPS enzyme, thereby preventing the natural substrate from binding and halting the synthesis of dihydropteroate.[3] The most well-known class of PABA analogs is the sulfonamides, which have been in clinical use for decades.[5]

cluster_0 Competitive Inhibition of DHPS PABA PABA No_binding No Binding PABA->No_binding Blocked PABA_analog PABA Analog (e.g., Sulfonamide) DHPS_active_site DHPS Active Site PABA_analog->DHPS_active_site Binds Inhibition Inhibition of Folate Synthesis DHPS_active_site->Inhibition Binding Binding

Figure 2: Diagram illustrating the competitive inhibition of DHPS by a PABA analog.

Introducing 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid

Structural Comparison:

CompoundStructureKey Features
PABA The natural substrate for DHPS.
Sulfanilamide A classic sulfonamide antibiotic, a close structural analog of PABA.
3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid Features a 3-amino group and a bulky, hydrophobic substituent on the benzoic acid ring.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The efficacy of PABA analogs as DHPS inhibitors is influenced by several structural factors:

  • Ionization: The ionization of the carboxylic acid group is crucial for the molecule's interaction with the DHPS active site.[6]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzoic acid ring significantly impact binding affinity and antibacterial activity.

    • Electron-withdrawing groups , such as nitro groups, have been shown in some studies to enhance the antibacterial activity of PABA derivatives.[1]

    • Electron-donating groups , like methoxy and hydroxyl groups, have also demonstrated an ability to improve antimicrobial activity against specific bacterial strains.[1]

    • Bulky, hydrophobic groups , such as the 3,4-methylenedioxyphenyl group in our target molecule, can influence the molecule's interaction with the hydrophobic pockets within the DHPS active site. The presence of such a group may enhance binding affinity, but could also introduce steric hindrance.[6]

Based on these SAR principles, the 3,4-methylenedioxyphenyl group in 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is expected to confer increased lipophilicity to the molecule. This could potentially enhance its ability to penetrate bacterial cell membranes. The 3-amino position, differing from PABA's 4-amino position, will likely alter its binding orientation within the DHPS active site.

While direct experimental data is lacking, studies on other benzoic acid derivatives with bulky substituents have shown a range of antimicrobial activities. For instance, various Schiff bases of PABA have demonstrated potent antibacterial and antifungal properties.[7][8] It is therefore plausible that 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid could exhibit significant antimicrobial activity, but empirical testing is essential for confirmation.

Experimental Protocols for Performance Evaluation

To ascertain the antimicrobial potential of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a series of standardized in vitro assays are required.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

cluster_0 MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end cluster_0 DHPS Inhibition Assay Workflow start Start prep_reaction Prepare Reaction Mix (DHPS, DHFR, NADPH, Inhibitor) start->prep_reaction initiate_reaction Initiate Reaction with DHPPP and PABA prep_reaction->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_rates Calculate Initial Reaction Rates monitor_absorbance->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50 end End determine_ic50->end

Figure 4: Workflow for the DHPS enzyme inhibition assay.

Conclusion and Future Directions

While 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid represents an intriguing PABA analog with a unique structural motif, its potential as an antimicrobial agent remains to be empirically validated. The provided comparative analysis, based on established structure-activity relationships, suggests that this compound warrants further investigation. The detailed experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate its biological activity. Future studies should focus on the synthesis and in vitro testing of this and related compounds to build a comprehensive understanding of their antimicrobial efficacy and potential as next-generation DHPS inhibitors.

References

  • Afifi, A.M., Saad, A.M., Al-Husseini, M.J., Elmehrath, A.O., Northfelt, D.W., & Sonbol, M.B. (2020). Causes of death after breast cancer diagnosis: A US population-based analysis. Cancer, 126(7), 1559–1567.
  • Ghanem, N.M., & Farouk, F. (2019). 4-Aminobenzoic acid derivatives: Converting folate precursor to antimicrobial and cytotoxic agents. Biomolecules, 10(1), 9. [Link]

  • Ibragimov, A.B., Mengnorovich, J.A., Ibragimov, A., & Eshimbetov, A. (2020). Synthesis of the Three Mixed-ligand Metal Complexes and One Organic Salt of 3,5-Dinitrobenzoic Acid for Biopharmaceutical Optimization Through Monoethanolamine: Structures and DFT Studies of Complexes. Full-text available.
  • Kadhum, A.A.H., Al-Amiery, A.A., Al-Majedy, Y.K., & Mohamad, A.B. (2016). Synthesis, characterization, and in vitro antibacterial activity of a novel 4-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)phenol.
  • Liu, J., Du, C., Beaman, H.T., & Monroe, M.B. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 12(10), 976. [Link]

  • Makra, N., et al. (2020). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. Full-text available.
  • Patel, R.V., Patel, P.K., Kumari, P., & Chikhalia, K.H. (2019). Synthesis, biological evaluation and molecular docking study of novel pyrazole-based 1,3,5-triazine derivatives as antimicrobial and antitubercular agents. Bioorganic Chemistry, 86, 462-474.
  • PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

  • Kumar, P., Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Seydel, J.K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 439-447.
  • Shaik, F., Haroon, M.F., Farwa, U., Ahmed, M., Sandhu, Z.A., & Riaz, M.A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Song, M.-X., Deng, X.-Q., Li, Y.-R., Zheng, C.-J., Hong, L., & Piao, H.-R. (2014). Synthesis and biological evaluation of (E)-1-(substituted)-3-phenylprop-2-en-1-ones bearing rhodanines as potent anti-microbial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 647-653.
  • White, S.W., & Lee, R.E. (2012-2016). Novel Inhibitors to DHPS to Probe Catalytic Mechanism & Therapeutic Potential. NIH Grant.
  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]

  • Yun, M., et al. (2014). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 343(6177), 1367-1371. [Link]

  • Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms.
  • Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 20(3), 439–447.

Sources

A Comparative Guide to HPLC Method Validation for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a novel compound of interest in pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each validation parameter, presents comparative experimental data, and offers field-proven insights to guide researchers in establishing a robust, reliable, and regulatory-compliant analytical procedure.

The validation process detailed herein is rigorously designed based on the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This ensures that the chosen analytical method is fit for its intended purpose, providing assurance of the quality and consistency of analytical data.

The Analytical Challenge and Method Comparison

The target analyte, 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, possesses a unique structure with both an acidic carboxylic group and a basic amino group, alongside a UV-active methylenedioxyphenyl moiety. This amphoteric nature can present challenges in achieving optimal peak shape and retention in RP-HPLC.

To address this, we compare two distinct methods:

  • Method A: A conventional C18 column with a standard phosphate buffer. This represents a common starting point for aromatic acids.[4][5][6][7]

  • Method B: A modern C18 column with a formic acid modifier. This approach is often favored for its simplicity, volatility (making it LC-MS compatible), and potential for improved peak symmetry for basic compounds.

The initial chromatographic conditions for both proposed methods are summarized below.

ParameterMethod AMethod B
Column Standard C18, 250 x 4.6 mm, 5 µmModern C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate (pH 3.0) (40:60 v/v)Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 285 nmUV at 285 nm
Injection Volume 10 µL10 µL
Column Temp. 30 °C30 °C

The Validation Workflow: A Step-by-Step Comparison

Method validation is not a single experiment but a series of interconnected tests that collectively demonstrate a method's suitability. The following sections detail the validation parameters, protocols, and comparative results for Method A and Method B.

Validation_Workflow cluster_0 Method Performance cluster_1 Method Limits cluster_2 Method Reliability Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Precision->Accuracy LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity Prerequisite Forced_Degradation cluster_stress Stress Conditions API API Solution (Drug Substance) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution Analysis->Result

Sources

A Comparative Guide to Catalysts for the Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Building Block

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique trifunctionalized aromatic scaffold, featuring an amino group, a carboxylic acid, and a substituted phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery. The efficient and selective synthesis of this molecule is paramount for the timely and cost-effective development of novel therapeutics. This guide provides a comparative analysis of different catalytic systems for the synthesis of this important compound, offering insights into their performance, mechanistic underpinnings, and practical applications.

Retrosynthetic Analysis: Key Disconnections and Catalytic Strategies

The synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid primarily involves the formation of a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond at the C5 position of a 3-aminobenzoic acid derivative or the C3 position of a 5-arylbenzoic acid derivative. Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to achieve these transformations with high efficiency and selectivity.[1][2] The two most prominent strategies are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3][4]

G cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Target 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid SM_Starting1 3-Amino-5-halobenzoic acid SM_Catalyst Palladium Catalyst + Ligand + Base SM_Starting1->SM_Catalyst SM_Starting2 3,4-Methylenedioxyphenylboronic acid SM_Starting2->SM_Catalyst SM_Catalyst->Target BH_Starting1 5-(3,4-Methylenedioxyphenyl)-3-halobenzoic acid BH_Catalyst Palladium Catalyst + Ligand + Base BH_Starting1->BH_Catalyst BH_Starting2 Ammonia Equivalent BH_Starting2->BH_Catalyst BH_Catalyst->Target

Caption: Retrosynthetic approaches to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Catalyst Comparison for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] In the context of our target molecule, this involves the coupling of a 3-amino-5-halobenzoic acid derivative with 3,4-methylenedioxyphenylboronic acid.

Palladium-Based Catalysts

Palladium catalysts are the workhorses of Suzuki-Miyaura coupling. The choice of the palladium source and, more critically, the supporting ligand, significantly impacts the reaction's efficiency.

Catalyst SystemLigandBaseSolventYield (%)Key AdvantagesDisadvantages
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃, K₂CO₃Toluene, Dioxane/H₂O75-85Commercially available, well-established.Air-sensitive, requires higher catalyst loading.
PdCl₂(dppf)dppfCs₂CO₃, K₃PO₄DMF, DME85-95High yields, good for challenging substrates.[6]More expensive ligand.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O>95High turnover numbers, low catalyst loading, air-stable pre-catalysts available.[7]Ligand cost can be a factor.

Expertise & Experience: The evolution from first-generation catalysts like Pd(PPh₃)₄ to systems employing bulky, electron-rich phosphine ligands such as XPhos (a "Buchwald ligand") has been a game-changer.[7] These advanced ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and allowing for lower catalyst loadings. This is not just a matter of improved yield but also of process efficiency and cost-effectiveness, especially in large-scale synthesis. The use of biphasic solvent systems like toluene/water or dioxane/water often facilitates the reaction by ensuring the solubility of both the organic substrates and the inorganic base.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl Transmetal->PdII_Diaryl RedElim Reductive Elimination Product Ar-Ar' RedElim->Product RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Amino-5-bromobenzoic acid

  • 3,4-Methylenedioxyphenylboronic acid

  • Pd₂(dba)₃

  • XPhos

  • K₃PO₄

  • t-BuOH (tert-Butanol)

  • Deionized water

Procedure:

  • To a reaction vessel, add 3-amino-5-bromobenzoic acid (1.0 eq), 3,4-methylenedioxyphenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of t-BuOH and water (e.g., 3:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Catalyst Comparison for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][8] For the synthesis of our target molecule, this would involve the coupling of a 5-(3,4-methylenedioxyphenyl)-3-halobenzoic acid with an ammonia equivalent.

Palladium-Based Catalysts

Similar to the Suzuki coupling, the choice of ligand is critical for the success of the Buchwald-Hartwig amination.

Catalyst SystemLigandAmmonia SourceBaseSolventYield (%)Key AdvantagesDisadvantages
Pd(OAc)₂ / BINAPBINAPBenzophenone imineNaOtBuToluene70-80One of the first reliable systems for primary amines.[3]Requires subsequent hydrolysis of the imine.
Pd₂(dba)₃ / RuPhosRuPhosNH₃ (gas) or NH₄ClLiHMDS, K₃PO₄Dioxane, THF85-95Direct use of ammonia, high efficiency.[9]Handling of ammonia gas can be challenging.
Pd G3-XPhosXPhosNH₄OH (aq.)K₃PO₄t-BuOH/H₂O>90Air-stable pre-catalyst, uses readily available aqueous ammonia.[9]Pre-catalyst cost.

Trustworthiness: The direct use of ammonia or its salts is a significant advancement in Buchwald-Hartwig amination. Early methods often relied on ammonia surrogates like benzophenone imine, which necessitated an additional deprotection step.[8] Modern catalyst systems, particularly those employing ligands like RuPhos or XPhos, have enabled the direct coupling with ammonia, streamlining the synthetic route.[9] The use of aqueous ammonia is particularly attractive from a process safety and handling perspective.

G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Amine [Ar-Pd(II)(NHR₂)-X] L Amine_Coord->PdII_Amine Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)-NR₂ L Deprotonation->PdII_Amido Deprotonation->PdII_Amido RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Alternative Catalytic Systems

While palladium catalysis dominates the landscape, other transition metals have shown promise in related transformations.

  • Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classical method for C-N bond formation.[10][11] While it often requires higher reaction temperatures and stoichiometric amounts of copper, recent developments have led to more efficient catalytic versions.[11][12] For the synthesis of N-aryl anthranilic acids, copper catalysis can be a viable, more economical alternative to palladium, particularly when dealing with ortho-halobenzoic acids.[10][13]

  • Rhodium-Catalyzed C-H Amination: Direct C-H amination is an emerging field that offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials.[14] While still in development for complex substrates, rhodium catalysts have shown potential for the direct introduction of an amino group onto an aromatic ring.[14]

Conclusion and Future Outlook

For the synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions catalyzed by palladium complexes offer highly efficient and reliable routes. The choice between these two strategies will often depend on the availability and cost of the starting materials. The use of modern, bulky phosphine ligands has significantly improved the scope and efficiency of these reactions, allowing for milder conditions and lower catalyst loadings. While palladium remains the catalyst of choice, ongoing research into more sustainable and economical copper- and rhodium-based systems may provide viable alternatives in the future. The continued development of novel catalysts and ligands will undoubtedly lead to even more efficient and practical syntheses of this important pharmaceutical intermediate.

References

  • Advances in Cross-Coupling Reactions. (n.d.). DOAB. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki–Miyaura Reaction: The Use of Both Aryl and Alkenylboronic Acids in the Absence of a Phosphine Ligand. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Retrieved from [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (2021, July 29). MDPI. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, May 26). MDPI. Retrieved from [Link]

  • Mei, X., Liu, S., August, A. T., & Wolf, C. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 71(4), 1473–1479.
  • Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect. (n.d.). CORE. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (2022, August 2). ResearchGate. Retrieved from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for.... (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. (2006, August 6). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid. (n.d.). Google Patents.
  • Espino, C. G., & Du Bois, J. (2005). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Dalton Transactions, (13), 2291–2299.
  • 4-Aminobenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved from [Link]

  • Advances in Cross-Coupling Reactions. (2020, October 1). Semantic Scholar. Retrieved from [Link]

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 22). YouTube. Retrieved from [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. (2020, July 23). PubMed Central. Retrieved from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023, October 24). PubMed Central. Retrieved from [Link]

  • THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. (2006, August 6). ResearchGate. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). Royal Society of Chemistry. Retrieved from [Link]

  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.
  • Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. (2024, June 14). Globe Thesis. Retrieved from [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. (2000, January 1). PubMed. Retrieved from [Link]

  • WO2003072534A1 - Method for preparing p-aminobenzoic acid. (n.d.). Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016, January 1). SciRP.org. Retrieved from [Link]

Sources

The Structure-Activity Relationship of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often centers on the exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. The 3-amino-5-arylbenzoic acid backbone represents one such scaffold, offering a versatile platform for the design of new drugs. This guide focuses on a specific embodiment of this scaffold: 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid . This molecule combines the established biological relevance of the 3,5-disubstituted benzoic acid core with the unique electronic and conformational properties of the 3,4-methylenedioxyphenyl (MDP) moiety, a group found in numerous natural products and pharmacologically active compounds.

While direct and extensive research on the structure-activity relationship (SAR) of this specific derivative series is emerging, a wealth of knowledge can be gleaned from structurally analogous compounds. This guide will synthesize findings from related series, such as the 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives and other substituted benzoic acids, to provide a comprehensive and scientifically grounded perspective on the potential SAR of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid derivatives. We will delve into the rationale behind its design, explore potential therapeutic applications, and provide detailed experimental protocols for its synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.

The Core Scaffold: A Strategic Design

The 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid scaffold is a strategic amalgamation of three key pharmacophoric features:

  • The Benzoic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor, often crucial for anchoring a molecule to its biological target. Its acidic nature also influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

  • The 3-Amino Group: This group provides a key point for interaction, acting as a hydrogen bond donor. It is also a versatile chemical handle for further derivatization, allowing for the introduction of a wide range of substituents to probe the chemical space around the core scaffold.

  • The 5-(3,4-methylenedioxyphenyl) Group: The MDP group is a rigid, planar moiety that can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions. The oxygen atoms of the methylenedioxy bridge can also act as hydrogen bond acceptors. Furthermore, the MDP group is a known pharmacophore in many biologically active compounds, contributing to their specific target interactions.

The spatial arrangement of these three groups at the 1, 3, and 5 positions of the benzene ring creates a specific three-dimensional shape that can be finely tuned through chemical modification to achieve desired biological activity and selectivity.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

Based on the analysis of structurally related 3,5-disubstituted benzoic acid derivatives, we can propose a predictive SAR framework for the 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid series. The following sections outline the anticipated impact of modifications at key positions of the scaffold.

Modifications of the 3-Amino Group

The 3-amino group is a prime site for modification to explore the surrounding binding pocket of a target protein.

  • Acylation: Conversion of the amino group to an amide is a common strategy to introduce a variety of substituents. The nature of the acyl group can significantly impact activity. For instance, in related series, the introduction of bulky or electron-withdrawing groups on an acyl moiety has been shown to enhance anticancer activity.

  • Alkylation: Introduction of alkyl groups to the nitrogen atom can modulate the basicity and lipophilicity of the molecule, which in turn can affect its target binding and pharmacokinetic properties.

  • Formation of Heterocycles: The amino group can be used as a synthon to construct fused heterocyclic rings, leading to novel chemical entities with potentially different biological profiles.

Modifications of the 5-(3,4-methylenedioxyphenyl) Group

The MDP group offers several avenues for modification, although these are generally more synthetically challenging than modifications at the amino group.

  • Substitution on the Phenyl Ring: Introduction of substituents on the phenyl ring of the MDP moiety can modulate its electronic properties and steric bulk. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) can influence the overall electron density of the ring system and its ability to engage in pi-stacking interactions.

  • Bioisosteric Replacement: The MDP group can be replaced with other bicyclic or heterocyclic ring systems to explore alternative binding modes and improve properties such as metabolic stability. Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound[1][2][3].

Modifications of the Carboxylic Acid Group

The carboxylic acid is often essential for activity, but its modification can be explored to improve pharmacokinetic properties.

  • Esterification: Conversion to an ester can create a prodrug that is more lipophilic and can more easily cross cell membranes. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Conversion to an amide can also modulate the compound's properties and introduce new points of interaction.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole, to improve metabolic stability and oral bioavailability.

Visualizing the SAR:

SAR_Summary cluster_core 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid Core cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core Core Scaffold Amino_Mod 3-Amino Group - Acylation - Alkylation - Heterocycle formation Core->Amino_Mod Derivatization MDP_Mod 5-(3,4-methylenedioxyphenyl) Group - Ring Substitution - Bioisosteric Replacement Core->MDP_Mod Derivatization COOH_Mod Carboxylic Acid Group - Esterification (Prodrugs) - Amidation - Bioisosteric Replacement Core->COOH_Mod Derivatization Activity Modulated Biological Activity - Potency - Selectivity - Pharmacokinetics Amino_Mod->Activity MDP_Mod->Activity COOH_Mod->Activity

Caption: A diagram illustrating the key points of derivatization on the core scaffold and their potential impact on biological activity.

Comparative Analysis with Alternative Scaffolds

To contextualize the potential of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid derivatives, it is useful to compare them with other classes of compounds that have been investigated for similar biological activities, such as anticancer and antioxidant effects. One such class is the 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives , which have been synthesized and evaluated for their cytotoxicity against HeLa cervical cancer cells and their antioxidant properties[4][5].

Compound ClassRepresentative CompoundBiological ActivityKey Structural FeaturesReference
3-Amino-5-(phenothiazinylamino)benzoic Acids 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivative (3d in the cited paper)Potent antioxidant and cytotoxic agent against HeLa cells.A large, planar, electron-rich phenothiazine moiety attached to the 3-amino-5-aminobenzoic acid core.[4][5]
p-Aminobenzoic Acid (PABA) Derivatives Schiff's bases of p-aminobenzoic acidAntimicrobial activity. Electron-withdrawing groups on the Schiff's base moiety were found to increase activity.A simpler scaffold with modifications focused on the amino group.[6]
Substituted 3-(phenylamino)benzoic acids N/APotent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer.The amino group is part of a diphenylamine linkage.[7]

This comparative analysis highlights the versatility of the substituted aminobenzoic acid scaffold. The introduction of the large phenothiazine group in the first example leads to potent anticancer and antioxidant activity. This suggests that the introduction of a moderately sized and electronically distinct group like the 3,4-methylenedioxyphenyl moiety in our target scaffold could also lead to significant biological activity, potentially with a different target profile.

Experimental Protocols

The following protocols are representative of the methods used in the synthesis and biological evaluation of substituted 3-aminobenzoic acid derivatives and can be adapted for the study of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid derivatives.

Protocol 1: Synthesis of a Representative Derivative (Amide Formation)

This protocol describes the acylation of the 3-amino group, a common step in the derivatization of this scaffold.

Objective: To synthesize N-(5-(3,4-methylenedioxyphenyl)-3-carboxyphenyl)acetamide.

Materials:

  • 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid (1 eq) in a mixture of DCM and a slight excess of pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(5-(3,4-methylenedioxyphenyl)-3-carboxyphenyl)acetamide.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Visualizing the Synthetic Workflow:

Synthesis_Workflow Start Start: 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid Dissolve 1. Dissolve in DCM/Pyridine Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_Reagent 3. Add Acetic Anhydride Cool->Add_Reagent React 4. Stir at Room Temperature (4-6h) Add_Reagent->React Workup 5. Aqueous Workup (HCl, H2O, NaHCO3) React->Workup Dry 6. Dry and Concentrate Workup->Dry Purify 7. Purify (Recrystallization/Chromatography) Dry->Purify End End: N-(5-(3,4-methylenedioxyphenyl)-3-carboxyphenyl)acetamide Purify->End

Caption: A step-by-step workflow for the synthesis of an acetylated derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete DMEM. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizing the Assay Workflow:

MTT_Assay_Workflow Start Start: Seed HeLa Cells in 96-well plate Incubate1 1. Incubate for 24h Start->Incubate1 Treat 2. Treat with Test Compound Incubate1->Treat Incubate2 3. Incubate for 48h Treat->Incubate2 Add_MTT 4. Add MTT solution Incubate2->Add_MTT Incubate3 5. Incubate for 4h Add_MTT->Incubate3 Dissolve_Formazan 6. Dissolve Formazan in DMSO Incubate3->Dissolve_Formazan Read_Absorbance 7. Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze 8. Calculate IC50 Read_Absorbance->Analyze End End: Cytotoxicity Data Analyze->End

Sources

A Comparative Analysis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic Acid: A Novel Dihydropteroate Synthase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of the novel compound, 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, as a potential inhibitor of Dihydropteroate Synthase (DHPS). We will explore the scientific rationale for this investigation, outline detailed experimental protocols for a head-to-head comparison with a known inhibitor, sulfamethoxazole, and present a template for data analysis and visualization.

Introduction: The Rationale for Investigating a Novel PABA Analogue

Para-aminobenzoic acid (PABA) is a critical precursor in the folate synthesis pathway of many bacteria, making the enzymes in this pathway attractive targets for antimicrobial agents.[1] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a key intermediate in folate biosynthesis. Sulfonamide antibiotics, such as sulfamethoxazole, are structural analogues of PABA and act as competitive inhibitors of DHPS.[2]

The compound of interest, 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, possesses the core aminobenzoic acid scaffold, suggesting it may also interact with the PABA-binding site of DHPS.[2] The addition of the rigid and lipophilic 3,4-methylenedioxyphenyl group introduces a significant structural modification that could enhance binding affinity or confer a different inhibitory mechanism compared to traditional sulfonamides. This guide outlines the necessary experimental framework to test this hypothesis and quantify the compound's potential as a novel DHPS inhibitor.

Comparative Framework: 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid vs. Sulfamethoxazole

To establish the biological efficacy of our target compound, a direct comparison with a well-characterized DHPS inhibitor is essential. Sulfamethoxazole serves as an ideal benchmark due to its established mechanism of action and extensive documentation in scientific literature.

Our investigation will focus on two key areas:

  • In Vitro Enzyme Inhibition: Determining the direct inhibitory effect of the compounds on purified DHPS.

  • Cell-Based Antimicrobial Activity: Assessing the efficacy of the compounds in a cellular context to understand their ability to penetrate the bacterial cell wall and inhibit growth.

Experimental Protocols

In Vitro DHPS Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) and the inhibition kinetics of our target compound against DHPS.

Materials:

  • Recombinant Escherichia coli DHPS

  • PABA

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

  • Sulfamethoxazole

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well microplates

  • Spectrophotometer[3]

Protocol:

  • Compound Preparation: Prepare stock solutions of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid and sulfamethoxazole in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested (e.g., 2-fold serial dilutions).[4]

  • Reaction Mixture: In each well of a 96-well plate, combine the assay buffer, DHPS enzyme, and the test compound at various concentrations. Include controls for uninhibited enzyme activity (no inhibitor) and background (no enzyme).[4]

  • Substrate Addition: Initiate the enzymatic reaction by adding PABA and DHPP to each well. The concentration of PABA should be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[5]

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and measure the rate of product formation over time using a spectrophotometer. The product, dihydropteroate, can be monitored by a continuous UV assay.[6]

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determining the Mechanism of Inhibition:

To understand how 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid inhibits DHPS, kinetic studies will be performed.[7]

  • Vary the concentration of PABA while keeping the concentration of the inhibitor constant.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the changes in Km and Vmax to determine if the inhibition is competitive, non-competitive, or mixed.[7]

Cell-Based Antimicrobial Susceptibility Testing

This assay will determine the minimum inhibitory concentration (MIC) of the compounds against a bacterial strain, providing insight into their whole-cell efficacy.

Materials:

  • Escherichia coli (or other susceptible bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

  • Sulfamethoxazole

  • 96-well microplates

  • Incubator

  • Plate reader

Protocol:

  • Bacterial Culture: Grow an overnight culture of E. coli in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial dilutions of the test compounds and the control antibiotic in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro DHPS Inhibition

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid[Experimental Value][Experimental Value][Determined Mechanism]
Sulfamethoxazole[Experimental Value][Experimental Value]Competitive

Table 2: Antimicrobial Activity

CompoundMIC against E. coli (µg/mL)
3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid[Experimental Value]
Sulfamethoxazole[Experimental Value]

Visualizing Experimental Workflows

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cmpd Prepare Compound Dilutions (Test & Control) Mix Combine Reagents in 96-well Plate Prep_Cmpd->Mix Prep_Enz Prepare Enzyme & Substrates (DHPS, PABA, DHPP) Prep_Enz->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (Continuous UV Assay) Incubate->Measure Calc_V Calculate Initial Velocities Measure->Calc_V Plot_DR Plot Dose-Response Curve Calc_V->Plot_DR Plot_LB Lineweaver-Burk Plot Calc_V->Plot_LB Det_IC50 Determine IC50 Plot_DR->Det_IC50 Det_Mech Determine Mechanism (Ki) Plot_LB->Det_Mech MIC_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Readout Prep_Culture Prepare Standardized Bacterial Culture Inoculate Inoculate 96-well Plates Prep_Culture->Inoculate Prep_Dilutions Prepare Compound Serial Dilutions Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Plate Read Plate (Visual or OD600) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the cell-based antimicrobial susceptibility test (MIC assay).

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid as a potential DHPS inhibitor. The comparative data generated will be crucial in determining its potency and mechanism of action relative to a known clinical antibiotic. Favorable results from these studies would warrant further investigation, including toxicity profiling in mammalian cell lines, evaluation against a broader panel of bacterial strains (including resistant isolates), and in vivo efficacy studies in animal models of infection. The unique structural features of this compound may offer a new avenue for the development of novel antimicrobial agents.

References

  • New Biological Properties of p-Aminobenzoic Acid. (2025).
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (n.d.).
  • Synthetic routes of p-aminobenzoic acid derivatives having anticancer... (n.d.).
  • p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. (n.d.). PubMed.
  • Unraveling the Bioactivity of 4-Aminobenzoic Acid Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science.
  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). PMC - NIH.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Deriv
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. (n.d.). PubMed.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. (2026).
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH.
  • Inhibitor studies on para-aminobenzoic acid synthase. (n.d.). Apollo - University of Cambridge.
  • 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. (n.d.).
  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.
  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). Longdom Publishing.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
  • Selecting Cell-Based Assays for Drug Discovery Screening. (n.d.). [Source not available].
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo.
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.

Sources

A Comparative Guide to the Synthesis of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery, incorporating a versatile aminobenzoic acid scaffold coupled with the privileged 3,4-methylenedioxyphenyl (piperonyl) moiety. Its synthesis is of significant interest for the generation of novel molecular entities with potential therapeutic applications. This guide provides a comparative analysis of two distinct and viable synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for each approach.

Introduction to the Synthetic Challenge

The core structure of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid presents a key synthetic challenge in the regioselective formation of the C-C bond between the two aromatic rings and the introduction of the amino group at the desired position. The two routes explored here leverage modern palladium-catalyzed cross-coupling chemistry and classical aromatic functionalization techniques, respectively, each with its own set of advantages and disadvantages in terms of efficiency, cost, and scalability.

Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This modern approach relies on the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone in a convergent manner. This strategy offers high efficiency and functional group tolerance.[1]

Overall Strategy

The key step in this route is the formation of the C-C bond between a suitably functionalized benzoic acid derivative and a boronic acid or ester of the 3,4-methylenedioxyphenyl group. The amino group is introduced either before or after the coupling reaction. A retrosynthetic analysis suggests that commercially available 3-amino-5-bromobenzoic acid and 3,4-methylenedioxyphenylboronic acid are ideal starting materials.

Experimental Workflow: Suzuki-Miyaura Coupling

A 3-Amino-5-bromobenzoic acid C Suzuki-Miyaura Coupling A->C B 3,4-Methylenedioxyphenylboronic acid B->C D 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid C->D Pd Catalyst, Base, Solvent

Caption: Convergent synthesis of the target molecule via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask is added 3-amino-5-bromobenzoic acid (1.0 eq.), 3,4-methylenedioxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq.) or potassium carbonate (K₂CO₃).

  • Solvent Addition: A degassed solvent system, commonly a mixture of toluene and ethanol or 1,4-dioxane and water, is added.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of a palladium catalyst and phosphine ligand is crucial for the efficiency of the Suzuki-Miyaura coupling.[1] Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation. More advanced catalyst systems, often employing bulky and electron-rich phosphine ligands, can offer higher turnover numbers and milder reaction conditions.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[2] Inorganic bases like sodium carbonate or potassium carbonate are often preferred due to their low cost and effectiveness.

  • Solvent: A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Route 2: Linear Synthesis via Nitration and Reduction

Overall Strategy

This route commences with the Suzuki-Miyaura coupling of 3-bromobenzoic acid with 3,4-methylenedioxyphenylboronic acid to form 3-(3,4-methylenedioxyphenyl)benzoic acid. The amino group is then introduced in the meta-position relative to the carboxyl group via electrophilic nitration, followed by reduction of the nitro group.

Experimental Workflow: Nitration and Reduction

A 3-Bromobenzoic acid C Suzuki-Miyaura Coupling A->C B 3,4-Methylenedioxyphenylboronic acid B->C D 3-(3,4-Methylenedioxyphenyl)benzoic acid C->D Pd Catalyst, Base, Solvent E Nitration D->E HNO₃, H₂SO₄ F 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid E->F G Reduction F->G Reducing Agent (e.g., SnCl₂, H₂/Pd-C) H 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid G->H

Caption: Linear synthesis of the target molecule via a Suzuki coupling, nitration, and reduction sequence.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

This step is analogous to the protocol described in Route 1, using 3-bromobenzoic acid as the starting material instead of 3-amino-5-bromobenzoic acid.

Step 2: Nitration of 3-(3,4-Methylenedioxyphenyl)benzoic acid

  • Reaction Setup: To a solution of 3-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq.) in concentrated sulfuric acid, cooled in an ice bath, a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • Reaction Execution: The reaction mixture is stirred at a low temperature (0-10 °C) for a few hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: The 3-Nitro-5-(3,4-methylenedioxyphenyl)benzoic acid (1.0 eq.) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent is then added. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Execution: The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Work-up and Purification: For the SnCl₂ reduction, the reaction mixture is basified to precipitate the tin salts, which are then filtered off. The filtrate is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is removed by filtration through Celite. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to give the final product.

Causality Behind Experimental Choices
  • Nitration Conditions: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. The directing effects of the existing substituents (the carboxyl group is meta-directing and the aryl group is ortho-, para-directing) favor the formation of the desired 3-nitro-5-arylbenzoic acid isomer.

  • Reduction Method: The choice of reducing agent depends on the scale and the presence of other functional groups. Catalytic hydrogenation is often cleaner and produces higher yields, but SnCl₂ is a robust and cost-effective alternative.

Comparative Analysis

ParameterRoute 1: Convergent Suzuki-MiyauraRoute 2: Linear Nitration/Reduction
Overall Strategy ConvergentLinear
Number of Steps 1 (from key intermediates)3
Key Reactions Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling, Nitration, Reduction
Starting Materials 3-Amino-5-bromobenzoic acid, 3,4-Methylenedioxyphenylboronic acid3-Bromobenzoic acid, 3,4-Methylenedioxyphenylboronic acid
Potential Yield Generally high for the coupling stepCan be high, but overall yield is dependent on three steps
Scalability Good, palladium catalysis is widely used in industryGood, classical reactions are well-established for scale-up
Cost-Effectiveness Can be higher due to the cost of the palladium catalyst and ligandsMay be more cost-effective depending on the price of reagents
Atom Economy Generally goodLower due to the introduction and removal of the nitro group
Safety Considerations Palladium catalysts can be pyrophoric. Solvents are flammable.Nitration with concentrated acids is highly exothermic and requires careful temperature control. Hydrogen gas for reduction is flammable and explosive.
Selectivity High regioselectivity in the C-C bond formationNitration step may produce isomeric byproducts, requiring careful purification

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

Route 1 (Convergent Suzuki-Miyaura) is the more elegant and efficient approach in terms of step economy. It is the preferred method for laboratory-scale synthesis and for the rapid generation of analogs, provided the starting materials are readily available. The high regioselectivity of the Suzuki-Miyaura coupling is a significant advantage.

Route 2 (Linear Nitration/Reduction) provides a more classical and potentially more cost-effective alternative, especially for large-scale production where the cost of palladium catalysts might be a concern. However, it involves more synthetic steps and requires careful control of the nitration reaction to ensure good regioselectivity and safety.

The ultimate choice of synthesis route will depend on the specific needs of the research or development project, taking into account factors such as the scale of the synthesis, the availability and cost of starting materials, and the analytical capabilities for purification and characterization.

References

  • Norio Miyaura & Akira Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457-2483.
  • John F. Hartwig. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41 (11), 1534–1544.
  • Wikipedia. Buchwald–Hartwig amination. [Link][3]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of chemical research, 31(12), 805-818.

Sources

spectroscopic comparison of aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to Differentiating Aminobenzoic Acid Isomers

For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a foundational requirement for ensuring purity, efficacy, and safety. The aminobenzoic acid isomers—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are quintessential examples. Although they share the molecular formula C₇H₇NO₂, the positional variance of the amino and carboxylic acid groups on the benzene ring imparts distinct physicochemical properties that are critical in their roles as precursors for pharmaceuticals, dyes, and specialty polymers.[1][2] PABA, for instance, is a well-known building block for drugs with applications ranging from local anesthetics to antibacterial agents.[3]

This guide provides a comprehensive comparison of the three aminobenzoic acid isomers using fundamental spectroscopic techniques. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, and providing actionable experimental protocols to empower your own analytical workflows.

Structural and Spectroscopic Overview

The ortho (2-), meta (3-), and para (4-) positioning of the functional groups dictates the electronic distribution, symmetry, and potential for intramolecular interactions within each molecule. These differences are the basis for their distinct spectroscopic fingerprints.

G cluster_ortho 2-Aminobenzoic Acid (ortho) cluster_meta 3-Aminobenzoic Acid (meta) cluster_para 4-Aminobenzoic Acid (para) ortho ortho meta meta para para

Caption: Structures of the three positional isomers of aminobenzoic acid.

The following table summarizes the key spectral data that highlight the distinct electronic and structural environments of each isomer, which will be elaborated upon in the subsequent sections.

Spectroscopic TechniqueParameter2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
UV-Vis Spectroscopy λmax (in Methanol/Ethanol)~218 nm, ~335 nm[1]~226 nm, ~272 nm[1]~280 nm (in methanol)[1], ~288 nm (in isopropanol)[1]
FTIR Spectroscopy N-H Stretch (cm⁻¹)~3480, ~3370[1]~3400-3300~3470, ~3360
C=O Stretch (cm⁻¹)~1670-1680[1]~1690~1680
¹H NMR Spectroscopy δ (ppm) in DMSO-d₆7.73 (d), 7.42 (t), 6.75 (d), 6.56 (t)7.15 (t), 7.09-7.04 (m), 6.75-6.73 (m)7.61-7.58 (m, 2H), 6.53-6.51 (m, 2H)[4]
NH₂ Protons (ppm)~5.9 (broad s)5.29 (s, 2H)[4]5.82 (s, 2H)[4]
COOH Proton (ppm)~10.5-13.5 (very broad)12.45 (s, 1H)[4]11.91 (s, 1H)[4]

UV-Visible (UV-Vis) Spectroscopy

Principle of Differentiation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the amino group (an activating auxochrome) relative to the carboxylic acid group (a deactivating group) significantly alters the conjugation and energy of the π-electron system, resulting in different absorption maxima (λmax).

In the para-isomer, the direct conjugation between the electron-donating amino group and the electron-withdrawing carboxyl group creates an extended π-system, leading to a strong absorption band at a longer wavelength (~280-288 nm). In the ortho-isomer, steric hindrance and intramolecular hydrogen bonding can disrupt coplanarity, affecting the electronic transitions. The meta-isomer lacks direct through-conjugation between the two groups, resulting in a spectrum that more closely resembles a superposition of the individual chromophores.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent such as methanol or ethanol. These solvents are transparent in the relevant UV range and can dissolve all three isomers.

  • Sample Preparation: Prepare stock solutions of each isomer at a concentration of 1 mg/mL in the chosen solvent.

  • Dilution: Create working solutions by diluting the stock solutions to a concentration of approximately 10 µg/mL. This concentration typically provides absorbance values within the optimal range (0.2-0.8 A.U.).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

  • Data Acquisition: Scan the samples from 400 nm down to 200 nm.

  • Analysis: Identify the λmax for each isomer and compare the spectral shapes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Differentiation

FTIR spectroscopy is exceptionally sensitive to the vibrational modes of functional groups. The key differentiators for aminobenzoic acid isomers are found in the O-H (acid), N-H (amine), and C=O (carbonyl) stretching regions.

  • 2-Aminobenzoic Acid (ortho): The most defining feature is the presence of a strong intramolecular hydrogen bond between the carboxylic acid proton and the amino group's lone pair. This interaction causes a significant broadening of the O-H stretch and a shift of the C=O stretch to a lower wavenumber (~1670-1680 cm⁻¹) compared to the other isomers.[1]

  • 3-Aminobenzoic Acid (meta): Lacking the possibility of intramolecular H-bonding, this isomer primarily forms intermolecular hydrogen bonds, resulting in a more typical, broad O-H stretch and a C=O stretch at a higher frequency than the ortho-isomer.

  • 4-Aminobenzoic Acid (para): Similar to the meta-isomer, it relies on intermolecular H-bonding. Its symmetric structure can sometimes influence the sharpness of certain peaks. Gas-phase studies have shown that protonation preferentially occurs at the carboxylic acid site for the para isomer, whereas it occurs on the amine for the ortho and meta isomers, a fact rationalized by resonance stabilization.[5]

Experimental Protocol: FTIR Analysis (KBr Pellet)
  • Sample Preparation: Ensure the sample is completely dry to avoid interference from water bands. Grind ~1-2 mg of the solid isomer with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: Perform baseline correction and identify the key vibrational bands (O-H, N-H, C=O, C=C aromatic stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Differentiation

¹H NMR spectroscopy is arguably the most powerful tool for unambiguous isomer identification.[6] The chemical shifts and coupling (splitting) patterns of the aromatic protons are uniquely dependent on the substituent positions.

  • 4-Aminobenzoic Acid (para): Due to its C₂ symmetry, the molecule has only two chemically distinct types of aromatic protons. This results in a deceptively simple spectrum, typically showing two doublets (an AA'BB' system) that are characteristic of para-substitution.[4]

  • 2-Aminobenzoic Acid (ortho): This isomer has four chemically distinct aromatic protons, leading to a more complex spectrum with four separate signals, often appearing as a combination of doublets and triplets.

  • 3-Aminobenzoic Acid (meta): Like the ortho-isomer, it has four unique aromatic protons. The splitting patterns will be different, reflecting the meta-relationships between the protons. For example, one proton will appear as a triplet-like singlet due to its position between the two substituents.[4]

Experimental Protocol: ¹H NMR Analysis
  • Solvent Selection: Use a deuterated solvent capable of dissolving the samples, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize all isomers well and its residual peak does not overlap with the aromatic signals.

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Tuning: Place the tube in the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and splitting patterns (J-coupling) to deduce the substitution pattern on the aromatic ring.

Experimental and Analytical Workflow

A systematic approach combining multiple spectroscopic techniques is essential for confident isomer identification. The workflow below outlines a logical progression from sample receipt to final characterization.

Caption: General experimental workflow for isomer synthesis and characterization.

Correlating Structure to Spectroscopic Output

The fundamental principle of this comparative analysis is that the molecular structure directly dictates the spectroscopic output. This relationship can be visualized as a logical map.

G cluster_structure Structural Property cluster_spectroscopy Spectroscopic Signature Symmetry Molecular Symmetry (para-isomer) NMR_Simple Simplified NMR Spectrum (e.g., 2 doublets) Symmetry->NMR_Simple Leads to Intra_H_Bond Intramolecular H-Bond (ortho-isomer) IR_Shift Lower C=O Frequency Broad O-H Stretch Intra_H_Bond->IR_Shift Causes Conjugation Direct Conjugation (para-isomer) UV_Redshift Red-shifted λmax Conjugation->UV_Redshift Results in

Caption: Logical relationship between isomer structure and spectroscopic signature.

Conclusion

The differentiation of aminobenzoic acid isomers is a task readily achievable through the systematic application of routine spectroscopic methods. UV-Vis spectroscopy provides a quick assessment based on electronic conjugation. FTIR offers definitive clues, particularly for identifying the ortho-isomer through its unique intramolecular hydrogen bonding. Finally, ¹H NMR spectroscopy delivers unambiguous structural confirmation by revealing the precise substitution pattern on the aromatic ring. By understanding the causal links between molecular structure and spectral data, researchers can confidently characterize these critical building blocks, ensuring the integrity and success of their work in drug discovery and materials science.

References

  • Paul, W. L. (1973). UV spectrophotometric analysis of aminobenzoic acid tablets. Journal of Pharmaceutical Sciences, 62(4), 660-662. Retrieved January 21, 2026, from [Link]

  • Samsonowicz, M., Lewandowski, W., & Wawer, I. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. Retrieved January 21, 2026, from [Link]

  • Iqbal, J., Tutar, Y., & Rahim, F. (2020). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 25(22), 5256. Retrieved January 21, 2026, from [Link]

  • St. Amant, A. H., et al. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of the American Society for Mass Spectrometry, 27(11), 1845-1854. Retrieved January 21, 2026, from [Link]

  • UV-Vis Spectrum of 4-Aminobenzoic Acid. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Huang, G. L., et al. (2008). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Drug Discovery Technologies, 5(4), 287-295. Retrieved January 21, 2026, from [Link]

  • Surface-Enhanced Raman Scattering of P- Aminobenzoic Acid on Nobel Metal Nanoparticle Surfaces. (2012). DigitalCommons@Linfield. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Aminobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this path is understanding the correlation—or often, the disparity—between in vitro and in vivo efficacy. This guide provides an in-depth comparison of the performance of aminobenzoic acid compounds in both settings, supported by experimental data and detailed protocols, to empower researchers in navigating this complex transition.

Para-aminobenzoic acid (PABA), a structural building block for numerous pharmaceuticals, and its derivatives have garnered significant attention for their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] This guide will dissect the methodologies used to evaluate these compounds, highlight key findings from both in vitro and in vivo studies, and offer insights into the causal relationships that govern their efficacy inside and outside a living organism.

The In Vitro Landscape: Controlled Environments and Mechanistic Insights

In vitro assays provide a controlled environment to dissect the direct effects of aminobenzoic acid derivatives on specific biological targets, such as cancer cells or microbial strains. These experiments are foundational for establishing proof-of-concept and understanding the mechanism of action.

Common In Vitro Efficacy Assays

A variety of assays are employed to determine the in vitro efficacy of aminobenzoic acid compounds. These include:

  • Cytotoxicity Assays (e.g., MTT Assay): To measure the direct killing effect of a compound on cancer cell lines.

  • Antimicrobial Assays (e.g., Minimum Inhibitory Concentration - MIC): To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Enzyme Inhibition Assays: To assess the compound's ability to inhibit specific enzymes, such as acetylcholinesterase, which can be relevant in neurological disorders.[1]

These assays are crucial for initial screening and lead optimization, offering rapid and high-throughput evaluation of a large number of compounds.

Representative In Vitro Efficacy Data of Aminobenzoic Acid Derivatives

The following table summarizes a selection of reported in vitro efficacy data for various aminobenzoic acid derivatives, showcasing their potential across different therapeutic areas.

Compound ClassAssayTargetEfficacy Metric (IC50/MIC)Reference
Benzamide derivatives of PABACytotoxicityCancer Cells5.85 µM and 4.53 µM[1]
Carboxamide derivative of PABACytotoxicityA549 (Lung Cancer)3.0 µM[1]
PABA-derivatized compoundsAntimicrobialC. neoformans6.25 µg/mL[1]
PABA-derivatized compoundsAntimicrobialC. albicans12.5 µg/mL[1]
PABA-derivatized compoundsAntimicrobialS. aureus1.56 µg/mL[1]
Benzylaminobenzoic acidEnzyme InhibitionButyrylcholinesterase (BChE)2.67 ± 0.05 µM[1]

Caption: This table highlights the potent in vitro activity of various aminobenzoic acid derivatives against cancer cell lines and microbial pathogens.

The In Vivo Arena: The Complexity of a Living System

While in vitro studies are invaluable, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies introduce a multitude of complex variables, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the host's immune system and other physiological processes.

Key Considerations for In Vivo Efficacy Studies

Translating in vitro success to in vivo efficacy is a significant hurdle. Factors that can influence this transition include:

  • Pharmacokinetics (PK): How the body processes the compound. A compound that is highly active in vitro may be rapidly metabolized and cleared in vivo, never reaching therapeutic concentrations at the target site.[6]

  • Pharmacodynamics (PD): What the compound does to the body. This includes not only the desired therapeutic effect but also any potential off-target effects or toxicities.

  • Animal Models: The choice of animal model is critical for obtaining relevant and translatable data. The model should accurately mimic the human disease state being studied.

Examples of In Vivo Efficacy of Aminobenzoic Acid Compounds

Several studies have demonstrated the in vivo potential of aminobenzoic acid derivatives:

  • Anticancer Activity: In preclinical models of murine bladder cancer, a hydrazide derivative of PABA, DAB-1, exhibited remarkable anticancer activities.[7] A second-generation molecule, DAB-2-28, was even more efficient at inhibiting tumor development in a subcutaneous tumor implantation model.[7][8]

  • Radiosensitization: Para-aminobenzoic acid itself has been shown to enhance the antitumor activity of ionizing radiation in both chick embryo and murine models.[9] This suggests a potential role for PABA in combination cancer therapies.

  • Anti-inflammatory Activity: The DAB-2-28 derivative demonstrated anti-inflammatory activity in a carrageenan-induced acute inflammation model in vivo.[7][8]

Bridging the Divide: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal for drug developers is to establish a predictive relationship between in vitro and in vivo data, known as an In Vitro-In Vivo Correlation (IVIVC).[10][11][12][13] A strong IVIVC can streamline the drug development process by allowing researchers to use in vitro data to predict in vivo performance, thereby reducing the need for extensive and costly animal studies.[11][12]

The relationship between in vitro dissolution and in vivo absorption is a classic example of IVIVC. For orally administered drugs, understanding how quickly a compound dissolves in vitro can provide valuable insights into its rate and extent of absorption in the gastrointestinal tract.

Experimental Workflows and Methodologies

To ensure scientific integrity, the protocols for evaluating aminobenzoic acid compounds must be robust and well-validated.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the aminobenzoic acid derivative to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells start->seed attach Cell Attachment (24h Incubation) seed->attach treat Add Aminobenzoic Acid Compound attach->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability & IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for assessing the anticancer efficacy of an aminobenzoic acid derivative in a murine xenograft model.

Protocol:

  • Animal Acclimatization: Acclimate the mice (e.g., C57Bl/6) to the laboratory conditions for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MB49-I murine bladder cancer cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the aminobenzoic acid compound (e.g., DAB-2-28) and a vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection daily).

  • Efficacy Assessment: Continue to monitor tumor growth, body weight, and the general health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

InVivo_Tumor_Study_Workflow acclimatize Animal Acclimatization implant Tumor Cell Implantation acclimatize->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization & Grouping monitor->randomize treat Compound Administration randomize->treat assess Efficacy Assessment (Tumor Volume, Body Weight) treat->assess endpoint Study Endpoint & Euthanasia assess->endpoint analyze Tumor Excision & Analysis endpoint->analyze

Caption: General workflow for an in vivo tumor growth inhibition study.

Conclusion: A Holistic Approach to Efficacy Evaluation

The development of effective therapeutics based on the aminobenzoic acid scaffold requires a comprehensive evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential mechanistic insights and allow for high-throughput screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are indispensable for assessing the true therapeutic potential of a compound, taking into account its pharmacokinetic and pharmacodynamic properties. By carefully designing and executing both types of studies and striving to establish a meaningful in vitro-in vivo correlation, researchers can increase the likelihood of successfully translating a promising aminobenzoic acid derivative from the laboratory to the clinic. Further investigation into the safety and efficacy of these derivatives in clinical trials is warranted to fully understand their therapeutic potential.[1][2][3][4]

References

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Ascendia Pharma. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 21(2), 1635-1645. [Link]

  • Britannica, The Editors of Encyclopaedia. (2023). para-aminobenzoic acid. In Encyclopædia Britannica. [Link]

  • Kim, T. H., et al. (2015). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Investigation, 45(1), 1-11. [Link]

  • Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 21(2), 1635-1645. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Wikipedia. (2024). 4-Aminobenzoic acid. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Kos, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(18), 4296. [Link]

  • Patsnap. (2024). What is Aminobenzoic acid used for? [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Xavier, S., et al. (2006). The vitamin-like dietary supplement para-aminobenzoic acid enhances the antitumor activity of ionizing radiation. International Journal of Radiation Oncology, Biology, Physics, 65(2), 517-527. [Link]

  • Kalinina, E.V., & Chernov, N.N. (2018). Vitamin Para-Aminobenzoic Acid (PABA) Controls Generation of Nitric Oxide (NO) In Vitro and its Biological Functions in the Bacterial Cells. Journal of Vitamins & Minerals, 7(1). [Link]

  • Richardson, T., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 49(10), 911-922. [Link]

  • Saavedra, J. E., et al. (2009). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 52(15), 4749-4757. [Link]

  • Lee, J. H., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Clinical and Translational Science, 16(5), 849-861. [Link]

  • Huber, H., et al. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 159-174. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Medicinal Chemistry. [Link]

  • Kos, J., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(18), 4296. [Link]

  • Khan, I., et al. (2022). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Polycyclic Aromatic Compounds, 42(5), 2261-2274. [Link]

  • Demers, I., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Cheng, B., et al. (2021). Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers lead to compounds with high in vivo efficacy. Angewandte Chemie International Edition, 60(16), 8963-8971. [Link]

  • Czarnecka, K., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5364. [Link]

  • Tan-ariya, P., & Brockelman, C. R. (1987). Optimal concentration of p-aminobenzoic acid and folic acid in the in vitro assay of antifolates against Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 37(1), 42-48. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • Demers, I., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Siddik, Z. H., et al. (1987). Effect of para-aminobenzoic acid on the pharmacokinetics and urinary excretion of cis-diamminedichloroplatinum(II) in rats. Cancer Chemotherapy and Pharmacology, 20(1), 10-15. [Link]

  • Khan, I., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 17(10), 1298. [Link]

  • Sjöstedt, N., & Andersson, T. B. (2022). In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. [Link]

  • Flores-Alonso, M., et al. (2023). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 28(18), 6542. [Link]

  • Taki, H., et al. (1997). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Drug Targeting, 4(6), 347-354. [Link]

  • Demers, I., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Meeta, K., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-98. [Link]

  • Burrows, C. F., & Orfely, C. (1989). Evaluation of two forms of N-benzoyl-L-tyrosyl p-aminobenzoic acid in pancreatic function testing of dogs. Research in Veterinary Science, 46(1), 125-126. [Link]

  • Taki, H., et al. (1997). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Drug Targeting, 4(6), 347-354. [Link]

  • Hewitt, D., & Ford, J. W. (1985). The Use of P-aminobenzoic Acid and Chromic Oxide to Confirm Complete Excreta Collection in a Carnivore, Felis Silvestris Catus. The Journal of Nutrition, 115(7), 883-886. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling for Novel Compounds: A Case Study of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for establishing the cross-reactivity and off-target interaction profile of a novel chemical entity, using 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid as a primary case study. For researchers in drug development, understanding a compound's selectivity is paramount for predicting potential efficacy, toxicity, and drug-drug interactions. This document compares distinct methodological platforms, provides detailed experimental protocols, and offers insights into data interpretation to build a comprehensive safety and selectivity profile from the ground up.

Rationale & Initial Target Hypothesis Generation

When presented with a novel compound for which no biological data exists, the first step is a structural assessment to generate hypotheses about potential off-target liabilities. The structure of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid contains a key pharmacophore: the 3,4-methylenedioxyphenyl (MDP) group.

The MDP moiety is a well-documented "structural alert" found in numerous natural products, approved drugs (e.g., Paroxetine, Tadalafil), and illicit substances.[1] Its presence immediately suggests several high-priority target classes for investigation due to extensive literature precedent.

Primary Hypothesized Interaction Hubs:

  • Cytochrome P450 (CYP) Enzymes: The MDP group is a classic mechanism-based inhibitor of various CYP isoforms, particularly CYP3A4 and CYP2D6.[2][3] Metabolism of the MDP ring can produce a carbene intermediate that forms a stable, inhibitory complex with the heme iron of the enzyme.[4][5][6] This creates a high potential for clinically significant drug-drug interactions.

  • Monoamine Transporters: Structurally related compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA) and 3,4-Methylenedioxypyrovalerone (MDPV), are potent ligands for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7] Therefore, assessing interaction with these transporters is a critical step.

  • Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that responds to a wide array of planar, hydrophobic molecules to regulate the expression of genes like CYP1A1.[8][9][10] Many compounds containing aromatic ring systems can activate this pathway.[11][12]

Beyond these primary hypotheses, the vast and unpredictable nature of off-target interactions necessitates a broader, unbiased screening approach to identify unforeseen liabilities across the human proteome, particularly against large, druggable families like kinases and G-protein coupled receptors (GPCRs).[13][14]

A Comparative Analysis of Screening Platforms

Selecting the right screening strategy involves a trade-off between breadth, depth, cost, and physiological relevance. We will compare three industry-standard approaches for building a cross-reactivity profile.

Screening Platform Core Technology Key Providers Advantages Limitations
Broad Panel (Biochemical) Radioligand Binding Assays & Enzyme Activity AssaysEurofins DiscoveryComprehensive Breadth: Screen against hundreds of diverse targets (GPCRs, ion channels, transporters, enzymes) in standardized panels (e.g., SafetyScreen44/87).[15][16][17] Cost-Effective: Tiered panels allow for efficient early-stage hazard identification.[18]Lacks Cellular Context: Assays are performed on isolated proteins or membrane preps, ignoring cell permeability, efflux pumps, and intracellular concentrations. Higher False Positive/Negative Rate: Does not reflect the complex interactions within a living cell.
Kinase Profiling (Biochemical) Radiometric Activity Assays (e.g., ³³P-ATP transfer) & Binding AssaysReaction Biology, Eurofins DiscoveryGold-Standard for Activity: Radiometric assays directly measure substrate phosphorylation, providing high-quality, reproducible data.[19][20] Kinome-Wide Coverage: The largest panels cover the majority of the human kinome, crucial for assessing inhibitor selectivity.[21][22] Flexible ATP Conc.: Can be run at low or physiologically relevant (1mM) ATP concentrations.[20]Lacks Cellular Context: As with broad panels, these are biochemical assays and do not confirm activity within a living cell.
Target Engagement (Cell-Based) Bioluminescence Resonance Energy Transfer (BRET)PromegaPhysiologically Relevant: Measures direct compound binding to full-length protein targets inside living cells, accounting for cell permeability and efflux.[23][24] Quantitative Occupancy: Provides data on fractional target occupancy at a given concentration.[25] Lower False Positives: Improved data correlation with phenotypic outcomes.Target-Limited: The number of available cell-based assays, while growing, is smaller than the comprehensive biochemical panels.[25] Requires Specific Reagents: Dependent on the availability of specific NanoLuc® fusion proteins and fluorescent tracers.[26]

Recommended Tiered Screening Workflow

A logical, cost-effective strategy is to employ a tiered approach, starting broad and using more complex, physiologically relevant assays to confirm and de-risk initial findings.

G cluster_0 Tier 1: Broad Hazard Identification cluster_1 Tier 2: Selectivity Deep Dive cluster_2 Tier 3: Cellular Validation & Lead Optimization Compound Novel Compound (3-Amino-5-(...)) Broad_Panel Broad Safety Panel (e.g., Eurofins SafetyScreen44) - GPCRs, Ion Channels, Transporters Compound->Broad_Panel CYP_Panel CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) Compound->CYP_Panel Kinase_Panel Biochemical Kinome Screen (e.g., Reaction Biology HotSpot™) - Assess kinase selectivity Broad_Panel->Kinase_Panel If clean or hits require context Cell_TE Cell-Based Target Engagement (e.g., Promega NanoBRET®) - Confirm hits in live cells - Determine cellular potency & occupancy Kinase_Panel->Cell_TE Validate primary & off-target hits

Caption: A tiered workflow for cross-reactivity profiling.

Key Experimental Methodologies

Here we detail the core principles and steps for three representative assays central to a cross-reactivity investigation.

Methodology 1: Competitive Radioligand Binding Assay (Broad Panel Standard)

This assay quantifies the ability of a test compound to displace a known, radiolabeled ligand from a receptor. It is the workhorse of large-scale binding panels.

Causality: The principle is competition. If the test compound binds to the target protein, it will compete with the radioligand for the same binding site, resulting in a decreased radioactive signal associated with the protein. The concentration of test compound that displaces 50% of the radioligand is its IC₅₀ value.

Protocol Steps:

  • Preparation: A membrane preparation or purified receptor is prepared and aliquoted into a multi-well plate.

  • Compound Addition: The test compound (e.g., 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid) is added across a range of concentrations (typically from 1 nM to 10 µM).

  • Radioligand Addition: A fixed, known concentration of a high-affinity radiolabeled ligand (e.g., ³H-prazosin for the α1A adrenergic receptor) is added to all wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a filter mat. The filter traps the receptor-ligand complexes while unbound radioligand passes through.

  • Detection: The filter mat is washed, dried, and a scintillant is added. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The raw counts are converted to percent inhibition relative to control wells (containing only radioligand) and plotted against the concentration of the test compound to determine the IC₅₀.

G cluster_0 Competitive Binding Assay Workflow Receptor Target Receptor Incubation Incubation (Competition) Receptor->Incubation Radioligand Radiolabeled Ligand (*) Radioligand->Incubation Test_Compound Test Compound (T) Test_Compound->Incubation Filtration Filtration & Scintillation Counting Incubation->Filtration Data IC₅₀ Determination Filtration->Data

Caption: Workflow for a competitive radioligand binding assay.

Methodology 2: Radiometric Kinase Activity Assay (Kinase Profiling Standard)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Causality: This is a direct measure of function. If the test compound inhibits the kinase, the rate of substrate phosphorylation will decrease, leading to a lower radioactive signal on the substrate. This is considered a gold-standard method as it is less prone to artifacts than indirect measurement techniques.[19]

Protocol Steps (Based on Reaction Biology's HotSpot™ Assay): [20]

  • Reaction Setup: A purified, active kinase enzyme is incubated with its specific peptide or protein substrate in a reaction buffer.

  • Compound Addition: The test compound is added at a single high concentration (e.g., 10 µM) for initial screening or across a dose-response range for IC₅₀ determination.

  • Initiation: The enzymatic reaction is started by the addition of radiolabeled ATP (γ-³³P-ATP). The ATP concentration can be varied to be near the Kₘ or at a physiological 1 mM.[20]

  • Incubation: The reaction proceeds for a defined time at a controlled temperature (e.g., 30°C).

  • Termination & Spotting: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto a filter membrane.

  • Washing: The filter is washed extensively to remove unreacted γ-³³P-ATP, leaving only the radiolabeled phosphate that has been incorporated into the substrate.

  • Detection: The radioactivity on the filter is quantified using a phosphor imager.

  • Data Analysis: The activity is calculated as a percentage of the DMSO vehicle control and used to determine percent inhibition or an IC₅₀ value.

Methodology 3: NanoBRET® Target Engagement Assay (Cell-Based Standard)

This assay measures compound binding to a target protein within intact, living cells using bioluminescence resonance energy transfer (BRET).

Causality: This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescent tracer that binds the target (the acceptor).[26] When in close proximity, energy from the luciferase excites the tracer, emitting a specific light signal. A test compound that enters the cell and binds the target will displace the tracer, disrupting BRET and causing a dose-dependent decrease in the signal.[26][27]

Protocol Steps: [28]

  • Cell Seeding: HEK293 cells transiently expressing the kinase-NanoLuc® fusion protein of interest are seeded into multi-well assay plates.

  • Compound Addition: The test compound is serially diluted and added to the cells. The plate is incubated to allow the compound to permeate the cells and engage the target.

  • Tracer Addition: A specific NanoBRET® fluorescent tracer is added at a pre-optimized concentration.

  • Substrate Addition: The NanoLuc® substrate is added to initiate the luminescent reaction.

  • Signal Detection: Two distinct wavelengths are measured simultaneously using a specialized plate reader: the signal from the NanoLuc® donor and the signal from the BRET-sensitized tracer.

  • Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. This BRET ratio is plotted against the test compound concentration to determine a cellular IC₅₀, which reflects the compound's apparent affinity inside the cell.[27]

Data Interpretation & Presentation

The output from these different platforms requires careful interpretation. For our hypothetical compound, the results might be summarized as follows:

Table 1: Hypothetical Results from a Broad Safety Panel (e.g., SafetyScreen44)

TargetAssay TypeResult (% Inhibition @ 10µM)Implication
Adrenergic α1ABinding85%Potential for cardiovascular side effects (e.g., hypotension). Requires follow-up.
Dopamine Transporter (DAT)Binding62%Confirms hypothesis. Potential for CNS effects and abuse liability.
hERG ChannelBinding15%Low risk for QT prolongation.
5-HT₂B ReceptorBinding91%High-priority hit. Potential for cardiac valvulopathy.
Other 40 Targets Binding<50%No significant hits observed in this panel.

Table 2: Hypothetical Results from a Kinase Panel (e.g., KinomeScan)

Kinase TargetAssay TypeResult (% Inhibition @ 10µM)Implication
LCKActivity95%Potent off-target kinase hit. Potential for immunosuppression.
SRCActivity88%Off-target kinase hit.
ABL1Activity75%Off-target kinase hit.
Other 400+ Kinases Activity<50%Generally selective outside of the SRC family.

Table 3: Hypothetical Cellular Target Engagement Follow-Up (NanoBRET®)

TargetAssay TypeCellular IC₅₀Interpretation
5-HT₂B ReceptorTarget Engagement1.2 µMHit Confirmed: The compound enters cells and binds the 5-HT₂B receptor with moderate potency. This is a significant finding.
LCKTarget Engagement0.8 µMHit Confirmed: The compound is cell-permeable and potently engages the LCK kinase inside cells.
Adrenergic α1ATarget Engagement> 30 µMHit De-risked: The compound shows poor engagement with the α1A receptor in a cellular context, suggesting the biochemical hit may have been an artifact or the compound has poor permeability to the relevant compartment.

Conclusion

Characterizing the cross-reactivity of a novel compound like 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a multi-faceted process that requires a strategic, tiered approach.

  • Hypothesis Generation is Key: Structural analysis correctly predicted high-risk areas like CYP enzymes and monoamine transporters.

  • Broad Screening Provides the Landscape: Initial broad, biochemical panels are invaluable for casting a wide net to identify potential liabilities across diverse target families that would otherwise be missed.[13][15]

  • Cellular Assays are Crucial for Validation: The comparison between biochemical and cell-based data is critical. As demonstrated in our hypothetical results, a hit in a biochemical assay that is not replicated in a live-cell target engagement assay may be de-risked. Conversely, confirming a hit with a technology like NanoBRET® provides high confidence that the interaction is physiologically relevant and warrants further investigation.[25]

By logically progressing from broad biochemical screens to focused, cell-based validation, researchers can build a robust and reliable selectivity profile. This comparative approach enables informed decision-making, helping to prioritize compounds with the highest chance of success while identifying and mitigating potential safety risks early in the drug discovery pipeline.[14][29]

References

  • Murray, M. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current drug metabolism, 1(1), 67-84. (https://pubmed.ncbi.nlm.nih.gov/11465529/)
  • Reaction Biology. Kinase Screening Assay Services. (https://www.reactionbiology.com/services/biochemical-assays/kinase-assay-screening)
  • Reaction Biology. Kinase Panel Screening and Profiling Service. (https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-screening)
  • Reaction Biology. HotSpot™ Kinase Screening. (https://www.reactionbiology.com/services/biochemical-assays/hotspot-kinase-assay)
  • Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. (https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-intracellular-bet-brd-assay/)
  • Reaction Biology. Complete kinase assay list. (https://www.reactionbiology.com/list-of-kinases)
  • ResearchGate. Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. (https://www.researchgate.net/figure/Mechanism-based-inhibition-of-cytochrome-P450-by-methylenedioxyphenyl-compounds_fig1_308771345)
  • Usia, T., Watabe, T., Kadota, S., & Tezuka, Y. (2005). Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. Life sciences, 76(20), 2381-2391. (https://pubmed.ncbi.nlm.nih.gov/15748631/)
  • Meyer, M. R., et al. (2015). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of toxicology, 89(8), 1345-1355. (https://pubmed.ncbi.nlm.nih.gov/25417051/)
  • Reaction Biology. Kinase Drug Discovery Services. (https://www.reactionbiology.com/services/kinase-drug-discovery-services)
  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. (https://www.promega.
  • Promega Corporation. NanoBRET® Target Engagement BET BRD Assays. (https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-bet-brd-assays/)
  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. (https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/safety-pharmacology-profiling/safety-panels/)
  • Promega Corporation. (2016). NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual #TM478. (https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/nanobret-target-engagement-intracellular-bet-brd-assay-protocol.pdf)
  • Fabgennix International. Competition Assay Protocol. (https://www.fabgennix.com/Competition-Assay-Protocol)
  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(2), 123. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7917039/)
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. (https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/kinase-screening-profiling/)
  • Eurofins Discovery. SafetyScreen44 Panel - TW. (https://www.eurofinsdiscoveryservices.com/resources/panels/safetyscreen44-panel-tw/)
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (https://www.promega.com/products/drug-discovery/target-engagement-assays/)
  • Eurofins Discovery. SafetyScreen44™ Panel. (https://www.eurofins.com/media-center/media-releases/safetyscreen44-panel/)
  • Li, J., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Critical Reviews in Toxicology, 50(10), 857-872. (https://www.tandfonline.com/doi/full/10.1080/10408444.2020.1842410)
  • BPS Bioscience. Kinase Screening & Profiling Service. (https://bpsbioscience.com/kinase-screening-profiling-service)
  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. (https://www.eurofinsdiscoveryservices.com/resources/blog/a-tiered-approach-in-vitro-safetyscreen-panels/)
  • Krohn, K. A., & Link, J. M. (2003). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current protocols in protein science, 34(1), 19-19. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233198/)
  • Eurofins Discovery. CNS SafetyScreen panel - FR. (https://www.eurofinsdiscoveryservices.com/resources/panels/cns-safetyscreen-panel-fr/)
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/)
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. (https://www.assayquant.com/services/kinase-profiling-services/)
  • Assay Genie. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (https://www.assaygenie.
  • NanoTemper Technologies. Assay setup for competitive binding measurements. (https://www.nanotempertech.com/support/knowledge-base/competitive-binding-assay-setup.html)
  • Patsnap. How can off-target effects of drugs be minimised?. (https://synapse.patsnap.com/articles/how-can-off-target-effects-of-drugs-be-minimised)
  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. (https://www.drugdiscoverynews.com/ebooks/understanding-the-implications-of-off-target-binding-for-drug-safety-and-development-13611)
  • BPS Bioscience. Kinase Screening and Profiling Services. (https://bpsbioscience.com/kinase-screening-profiling-services)
  • Baumann, M. H., et al. (2014). Neuropharmacology of 3, 4-methylenedioxypyrovalerone (MDPV), its metabolites, and related analogs. Current topics in behavioral neurosciences, 16, 119-142. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5818239/)
  • ResearchGate. The protocol of competitive binding assay. (https://www.researchgate.net/figure/The-protocol-of-competitive-binding-assay_tbl1_320293121)
  • Promega Corporation. Kinase Selectivity Profiling Services. (https://www.promega.com/products/drug-discovery/kinase-selectivity-profiling-services/)
  • Dotmatics. Principles and processes of early drug discovery. (https://www.dotmatics.com/resources/blog/principles-and-processes-of-early-drug-discovery)
  • Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual review of pharmacology and toxicology, 43(1), 309-334. (https://pubmed.ncbi.nlm.nih.gov/12540743/)
  • CureFFI.org. Methylenedioxyphenyl. (https://www.cureffi.org/2013/09/04/methylenedioxyphenyl/)
  • ResearchGate. Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. (https://www.researchgate.net/publication/225134789_Toxicological_Actions_of_Plant-Derived_and_Anthropogenic_Methylenedioxyphenyl-Substituted_Chemicals_in_Mammals_and_Insects)
  • Taj Pharmaceuticals. 3,4-methylenedioxyphenyl-2-propanone. (https://tajpharma.com/34-methylenedioxyphenyl-2-propanone.htm)
  • Wikipedia. 3,4-Methylenedioxyphenylpropan-2-one. (https://en.wikipedia.org/wiki/3,4-Methylenedioxyphenylpropan-2-one)
  • Sugihara, K., et al. (2017). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. International journal of environmental research and public health, 14(10), 1145. (https://www.mdpi.com/1660-4601/14/10/1145)
  • Weng, J. R., & Chen, Y. C. (2023). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. International Journal of Molecular Sciences, 24(3), 2821. (https://www.mdpi.com/1422-0067/24/3/2821)
  • Nguyen, L. P., & Bradfield, C. A. (2008). The aryl hydrocarbon receptor: a key bridging molecule of external and internal chemical signals. Journal of Biological Chemistry, 283(43), 28845-28849. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2573052/)
  • Sigma-Aldrich. 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. (https://www.sigmaaldrich.com/US/en/product/combiblocks/bb00799655)
  • Nguyen, L. P., & Bradfield, C. A. (2008). The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor. Chemical research in toxicology, 21(1), 102-116. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2553552/)
  • Pharmaffiliates. 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. (https://www.pharmaffiliates.com/en/miscellaneous/3-amino-5-3-4-methylenedioxyphenyl-benzoic-acid-1261906-95-9)
  • Globe Thesis. Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. (https://globethesis.com/thesis/2531307058458614.html)

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The molecular structure of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid incorporates an aromatic amino acid framework and a benzodioxole moiety. Aromatic amino acids are fundamental building blocks in biochemistry, and their derivatives are widely used in pharmaceutical research.[10][11][12][13] The benzodioxole group is present in various natural and synthetic compounds. Due to the combined structural features, a comprehensive approach to safety is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid, a conservative approach to hazard assessment is necessary.[14] Structurally similar compounds, such as aminobenzoic acid derivatives, are known to cause skin and eye irritation.[9][15][16][17] Compounds containing the 1,3-benzodioxole ring may also present risks, including potential allergic skin reactions.[2][4] Therefore, appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale & Best Practices
Hand Protection Chemical-resistant gloves (Nitrile recommended for splash protection).Treat nitrile gloves as suitable for splash protection only and replace them immediately if contact with the chemical occurs. For prolonged or immersive contact, consider more robust gloves. Always inspect gloves for signs of degradation or punctures before use.[3][4]
Eye & Face Protection Chemical splash goggles or safety glasses with side shields meeting EN 166 (EU) or NIOSH (US) standards.To prevent eye contact from splashes or aerosols, approved eye protection is mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3][4][18]
Skin & Body Protection Laboratory coat (flame-resistant recommended), fully buttoned. Full-length pants and closed-toe shoes.A lab coat should be worn to protect from incidental contact. Pants and shoes should cover all exposed skin on the lower body.[4]
Respiratory Protection An air-purifying respirator with an appropriate cartridge should be used if working outside a certified chemical fume hood or if dust/aerosols may be generated.In cases of insufficient ventilation, suitable respiratory equipment is essential.[4][6]

Safe Handling and Operational Plan

A systematic workflow is crucial for minimizing the risk of exposure when handling 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid. All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow

The following diagram outlines the critical steps for safely handling the compound from preparation to post-experiment cleanup.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next prep_materials Gather All Necessary Materials prep_hood->prep_materials Next handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe disposal_plan start Waste Generation solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) start->solid_waste liquid_waste Unused Compound and Contaminated Solvents start->liquid_waste waste_container Hazardous Waste Container (Properly Labeled) solid_waste->waste_container liquid_waste->waste_container disposal_vendor Licensed Chemical Waste Vendor waste_container->disposal_vendor

Caption: Waste disposal plan for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid.

  • Waste Segregation: Separate solid and liquid waste streams.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service. Do not discharge to sewer systems. [7][14]

References

  • Safety Data Sheet - Angene Chemical. [Link]

  • 3 - SAFETY DATA SHEET. [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS CAS - Oxford Lab Fine Chem LLP. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Reductions of Aromatic Amino Acids and Derivatives - ACS Publications. [Link]

  • Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum - PMC - PubMed Central. [Link]

  • Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry. [Link]

  • Aromatic amino acid - Wikipedia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.